molecular formula C8H18N2O B1585578 4-[2-(Dimethylamino)ethyl]morpholine CAS No. 4385-05-1

4-[2-(Dimethylamino)ethyl]morpholine

Cat. No.: B1585578
CAS No.: 4385-05-1
M. Wt: 158.24 g/mol
InChI Key: PMHXGHYANBXRSZ-UHFFFAOYSA-N
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Description

4-[2-(Dimethylamino)ethyl]morpholine is a useful research compound. Its molecular formula is C8H18N2O and its molecular weight is 158.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-2-morpholin-4-ylethanamine
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InChI

InChI=1S/C8H18N2O/c1-9(2)3-4-10-5-7-11-8-6-10/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHXGHYANBXRSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0044943
Record name N,N-Dimethyl-2-(morpholin-4-yl)ethanamine
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Molecular Weight

158.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4385-05-1
Record name N-(2-Dimethylaminoethyl)morpholine
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Record name N-(2-Dimethylaminoethyl)morpholine
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Record name 4-Morpholineethanamine, N,N-dimethyl-
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Record name N,N-Dimethyl-2-(morpholin-4-yl)ethanamine
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Record name 4-[2-(dimethylamino)ethyl]morpholine
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Record name N-(2-DIMETHYLAMINOETHYL)MORPHOLINE
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Foundational & Exploratory

4-[2-(Dimethylamino)ethyl]morpholine: A Comprehensive Technical Guide on its Core Basic Properties

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling a Structurally Versatile Tertiary Amine

4-[2-(Dimethylamino)ethyl]morpholine is a bifunctional organic compound featuring a morpholine ring connected to a dimethylamino group via an ethyl spacer.[1][2][3][4] This unique architecture, combining the features of a cyclic ether-amine (morpholine) and a sterically accessible tertiary amine (dimethylamino), imparts a distinct set of basic and catalytic properties. Its primary utility is found as a versatile intermediate in organic and pharmaceutical synthesis and as a catalyst in various industrial processes.[1][5][6] This guide provides an in-depth exploration of its fundamental physicochemical properties, synthesis, applications, and analytical characterization, grounded in established scientific data.

PART 1: Core Physicochemical and Basic Properties

Understanding the fundamental properties of a chemical is paramount for its effective application and safe handling. This compound is a colorless to pale yellow liquid under standard conditions. Its key properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₈N₂O[1][2][3][7]
Molecular Weight 158.24 g/mol [1][2][3][7]
CAS Number 4385-05-1[1][2][3]
Appearance Colorless to pale yellow liquid-
Density ~0.925 g/mL at 25 °C[1][5][6][8]
Boiling Point 93-94 °C at 20 mmHg[1][5][6][8]
Vapor Pressure 3 mmHg at 20 °C[1][5][7]
Flash Point 168 °F (~75.5 °C)[1][7][8]
pKa (Predicted) 9.41 ± 0.28[1][7]
Water Solubility Miscible[9]
Insights into Basicity:

The molecule possesses two nitrogen atoms, both of which can act as Lewis bases. The dimethylamino nitrogen is generally more basic than the morpholine nitrogen due to the electron-donating effect of the two methyl groups. The predicted pKa of ~9.41 likely corresponds to the protonation of the more basic dimethylamino group.[1][7] This dual basicity is a cornerstone of its catalytic activity and its utility as a synthetic building block.

PART 2: Synthesis Pathway and Rationale

A common and industrially viable method for synthesizing this compound involves the reaction of N,N-dimethylaminoethanol with morpholine. One patented approach utilizes a two-step process where N,N-dimethylaminoethanol is first converted to an intermediate, N,N-dimethyl chloride ethylamine hydrochloride, using thionyl chloride.[10] This chlorinated intermediate then undergoes a substitution reaction with morpholine in the presence of an acid scavenger to yield the final product.[10]

This synthetic strategy is chosen for its reliance on readily available starting materials and for providing a direct route to couple the two key fragments of the target molecule.

Synthesis_Pathway Conceptual Synthesis Flow DMEA N,N-Dimethylaminoethanol Intermediate N,N-Dimethyl Chloride Ethylamine HCl DMEA->Intermediate + SOCl2 Thionyl Chloride (SOCl₂) SOCl2->Intermediate Product This compound Intermediate->Product Substitution Reaction Morpholine Morpholine Morpholine->Product + AcidScavenger Acid Scavenger AcidScavenger->Product facilitates

Caption: Conceptual overview of a two-step synthesis route.

PART 3: Application Profile and Mechanistic Role

The unique properties of this compound make it valuable in several fields.

Catalyst in Polyurethane Formation

In the production of polyurethane foams, tertiary amines are critical catalysts. This compound can act as a catalyst to promote the reaction between an isocyanate and a polyol to form the urethane linkage.[11][12] The lone pair of electrons on the tertiary nitrogen atom activates the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol.

Catalytic_Cycle Catalytic Role in Urethane Formation Catalyst Catalyst (Tertiary Amine) ActivatedComplex Activated Complex Catalyst->ActivatedComplex activates Isocyanate Isocyanate (R-N=C=O) Isocyanate->ActivatedComplex Polyol Polyol (R'-OH) Polyol->ActivatedComplex attacks Urethane Urethane Product ActivatedComplex->Urethane forms Urethane->Catalyst regenerates

Caption: Simplified mechanism of tertiary amine catalysis in urethane synthesis.

Pharmaceutical and Agrochemical Intermediate

The compound serves as a key building block in the synthesis of more complex molecules.[1][5][6] Its two distinct nitrogen centers allow for selective chemical modifications, making it a valuable scaffold in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[13]

PART 4: Experimental Protocol - Purity Assessment by Gas Chromatography (GC)

Objective: To provide a robust, self-validating methodology for determining the purity of a this compound sample using Gas Chromatography with a Flame Ionization Detector (GC-FID). This method is standard for analyzing volatile and semi-volatile organic compounds.

Rationale for Method Selection:

  • GC Suitability: The compound has a defined boiling point and is thermally stable, making it ideal for GC analysis.

  • FID Detector: The Flame Ionization Detector is sensitive to nearly all organic compounds and provides a response proportional to the mass of carbon, making it excellent for purity assessment by area percent.

Methodology:

  • Preparation of Solutions:

    • Solvent Blank: Use high-purity methanol or dichloromethane.

    • Sample Solution: Accurately weigh ~50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to create a ~1 mg/mL solution.

  • Instrumentation and Conditions:

    • Instrument: Gas Chromatograph equipped with an FID.

    • Column: A mid-polarity column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is a robust starting point.

    • Carrier Gas: Helium or Hydrogen, at a constant flow of ~1.2 mL/min.

    • Injection: 1 µL injection volume with a split ratio of 50:1. The high split ratio prevents column overloading.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase temperature at 15 °C/min to 250 °C.

      • Final Hold: Hold at 250 °C for 5 minutes to ensure all components elute.

    • Detector Temperature (FID): 280 °C.

  • Analysis Sequence (Self-Validating Workflow):

    • Solvent Blank Injection: Inject the solvent blank first. This is a critical step to establish the baseline and ensure no system contamination or solvent impurities will interfere with the analysis.

    • Sample Injection (x2): Inject the prepared sample solution in duplicate. This demonstrates the repeatability of the measurement. The retention time and peak area should be consistent between injections.

    • Data Processing:

      • Integrate all peaks in the chromatogram from the sample injections, excluding solvent front peaks identified in the blank run.

      • Calculate the purity using the area percent formula:

        • Purity % = (Area of Main Peak / Total Area of All Peaks) * 100

Trustworthiness Check: The consistency of retention times and the calculated purity between the two sample injections validates the stability of the system and the reliability of the result.

PART 5: Safety and Handling

This compound is classified as a hazardous substance. It can cause serious eye damage and may be harmful if it comes into contact with skin or is inhaled.[14][15]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[14][15][16]

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[15][16]

  • First Aid:

    • Eyes: In case of contact, immediately rinse with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical help.[14]

    • Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[14]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[16]

Always consult the most current Safety Data Sheet (SDS) for the specific product before handling.

References

physicochemical characteristics of 4-[2-(Dimethylamino)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characteristics of 4-[2-(Dimethylamino)ethyl]morpholine

Introduction

This compound, identified by CAS Registry Number 4385-05-1, is a tertiary amine featuring a morpholine ring connected to a dimethylaminoethyl side chain.[1][2][3][4][5] This unique structure makes it a versatile intermediate and building block in organic synthesis. Its applications are widespread, ranging from the production of rubber vulcanization accelerators and corrosion inhibitors to its use as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), including painkillers and local anesthetics.[6][7][8]

This guide provides a detailed examination of the core . It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's properties for application in laboratory research and chemical manufacturing processes.[1]

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific investigation. This compound is known by several synonyms, which are crucial to recognize when searching chemical databases and literature.

  • Systematic Name: this compound

  • Common Synonyms: N,N-Dimethyl-2-(4-morpholinyl)ethanamine, N,N-Dimethyl-4-morpholineethanamine, Dimethyl(2-morpholinoethyl)amine[1]

  • CAS Registry Number: 4385-05-1[3][4][5]

  • Molecular Formula: C₈H₁₈N₂O[1][2][3][6]

  • Molecular Weight: 158.24 g/mol [1][2][3][6]

The molecular structure, consisting of a saturated morpholine ring and a flexible dimethylaminoethyl chain, dictates its chemical reactivity and physical properties.

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and application in various processes. The following table summarizes the key physicochemical data for this compound.

PropertyValueSource(s)
Appearance White powder[6]
Boiling Point 93-94 °C at 20 mm Hg[1][6][9][10]
Density 0.925 g/mL at 25 °C[1][6][9][10]
Refractive Index (n20/D) 1.4582[1][6][9][10]
Vapor Pressure 3 mm Hg at 20 °C[6][7][10]
Flash Point 168 °F (75.6 °C)[10]
Storage Temperature 2-8°C[10]

Spectroscopic Profile

Spectroscopic data is indispensable for the unambiguous confirmation of a molecule's structure and the assessment of its purity.

  • Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum obtained by electron ionization, which is crucial for determining the molecular weight and fragmentation pattern, confirming the compound's identity.[3][11]

  • Infrared (IR) Spectroscopy: IR spectra are available from sources like ChemicalBook, which help in identifying the functional groups present in the molecule, such as C-N, C-O, and C-H bonds.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum for the title compound was not found in the initial search, related compounds like 4-(2-Aminoethyl)morpholine have available ¹H NMR spectra.[13] For this compound, ¹H and ¹³C NMR would be the definitive methods to confirm the connectivity of all atoms in the structure.

Experimental Methodologies: A Practical Perspective

As a Senior Application Scientist, it is essential not only to know the data but also to understand its origin. The following section outlines the principles behind the determination of these key physicochemical properties.

Boiling Point Determination via Reduced Pressure Distillation

The reported boiling point of 93-94 °C is specified at a reduced pressure of 20 mm Hg.[1][6][10] This indicates that the compound may degrade or oxidize at its atmospheric boiling point. Reduced pressure distillation is a standard technique to purify such compounds.

Causality: Lowering the pressure above a liquid reduces the temperature required to reach its boiling point. This is because boiling occurs when the vapor pressure of the liquid equals the ambient pressure. This technique is vital for thermally sensitive compounds.

Protocol Outline:

  • Apparatus Setup: Assemble a distillation apparatus consisting of a round-bottom flask, a Claisen adapter, a thermometer, a condenser, and a receiving flask. Connect the apparatus to a vacuum pump with a pressure gauge.

  • Sample Introduction: Charge the round-bottom flask with the crude this compound. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Pressure Reduction: Gradually reduce the pressure in the system to the target pressure (e.g., 20 mm Hg) using the vacuum pump.

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Observe the temperature. The vapor temperature will rise and then stabilize as the compound distills. Collect the fraction that distills over at a constant temperature (the boiling point at that pressure).

  • System Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly reintroducing air.

Caption: Workflow for Boiling Point Determination.

Density and Refractive Index Measurement

Density and refractive index are fundamental physical constants for a pure liquid. They are sensitive to impurities, making them excellent tools for quality control.

  • Density: Measured using a pycnometer or a digital density meter. The method involves accurately determining the mass of a known volume of the liquid at a specific temperature (e.g., 25 °C).

  • Refractive Index: Measured using an Abbe refractometer. This instrument measures the angle at which light is bent (refracted) as it passes from air into the liquid sample. The value is temperature-dependent and is typically reported at 20 °C using the sodium D-line (589 nm).

Applications in Research and Industry

This compound's utility stems from its dual functionality: the tertiary amine of the morpholine ring and the dimethylamino group. This makes it a valuable intermediate in several fields.

  • Pharmaceutical Synthesis: It serves as a building block for more complex molecules, including analgesics and local anesthetics.[6][7] Its amine functionalities allow for straightforward reactions to build larger molecular scaffolds.

  • Rubber Industry: It is a precursor for manufacturing rubber vulcanization accelerators like NOBS (N-oxodiethylene-2-benzothiazole sulfoamide) and OTOS (N-oxodiethylenethiocarbamide).[6][7]

  • Material Science and Industrial Chemicals: It is used in the synthesis of coatings, dyes, preservatives, cleaning agents, and rust inhibitors.[6][7] It has also been investigated as a monomer for polyurethane synthesis.[2]

Safety, Handling, and Storage

Proper handling of this compound is critical due to its hazardous properties. Safety Data Sheets (SDS) indicate that the compound presents multiple risks.

Key Hazards:

  • Corrosivity: Causes severe skin burns and serious eye damage.[14][15][16][17][18]

  • Toxicity: Toxic if it comes into contact with skin or is inhaled, and harmful if swallowed.[14][16][18]

  • Flammability: It is a flammable liquid and vapor.[16][18]

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14][15][18]

  • Ventilation: Use only outdoors or in a well-ventilated area, such as a laboratory fume hood.[14][16][18]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources.[10][14][17][18] The recommended storage temperature is between 2-8°C.[10]

  • First Aid: In case of exposure, immediate medical attention is required. For eye contact, rinse cautiously with water for several minutes. For skin contact, wash off immediately with plenty of water.[14][15][16]

Conclusion

This compound is a chemical intermediate of significant industrial and pharmaceutical relevance. Its physicochemical properties—including its boiling point under reduced pressure, density, and refractive index—are well-defined and serve as critical parameters for its purification and quality assessment. A thorough understanding of these characteristics, coupled with stringent adherence to safety protocols, is essential for leveraging this versatile compound in research and development.

References

An In-depth Technical Guide to 4-[2-(Dimethylamino)ethyl]morpholine (CAS 4385-05-1)

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on 4-[2-(Dimethylamino)ethyl]morpholine. It delves into the compound's physicochemical properties, synthesis, industrial applications, and its strategic importance in medicinal chemistry, supported by detailed protocols and safety information.

Core Introduction and Strategic Importance

This compound, registered under CAS number 4385-05-1, is a tertiary amine featuring a morpholine ring connected to a dimethylaminoethyl side chain.[1][2] While it functions as a versatile intermediate in various chemical manufacturing processes, its primary significance for this audience lies in its structural components, which are highly relevant to modern drug discovery.[1]

The morpholine heterocycle is considered a "privileged pharmacophore" in medicinal chemistry. Its inclusion in a molecule can enhance drug-like properties by improving aqueous solubility, metabolic stability, and permeability across the blood-brain barrier.[3] The tertiary amine group, common in many active pharmaceutical ingredients (APIs), provides a basic center for salt formation and crucial interactions with biological targets. Therefore, understanding the synthesis and handling of building blocks like this compound is fundamental for the development of next-generation therapeutics.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is critical for its application in synthesis and formulation. Key data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 4385-05-1[2]
Molecular Formula C₈H₁₈N₂O[2]
Molecular Weight 158.24 g/mol [1]
Density 0.925 g/mL at 25 °C[1]
Boiling Point 93-94 °C at 20 mmHg (27 mbar)[1][2]
Refractive Index (n²⁰/D) 1.4582[1]
Synonyms N,N-Dimethyl-4-morpholineethanamine, dimethyl(2-morpholinoethyl)amine[1][2]

Synthesis and Manufacturing

The industrial production of this compound is valued for its efficiency and use of readily available starting materials. A patented method highlights a two-step process that is suitable for large-scale manufacturing.[4]

Synthetic Pathway Overview

The synthesis proceeds via two main substitution reactions. First, N,N-dimethylaminoethanol is converted to an amine hydrochloride intermediate. This intermediate is then reacted with morpholine in the presence of an acid scavenger to yield the final product.[4] This approach avoids longer synthetic routes or the use of highly toxic reagents.[4]

Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Final Product Synthesis A N,N-Dimethylaminoethanol C N,N-Dimethylchloroethylamine Hydrochloride (Intermediate) A->C Substitution Reaction B Thionyl Chloride (SOCl₂) B->C D Morpholine C->D Used in next step F This compound (Final Product) D->F Substitution Reaction E Acid Binding Agent (e.g., NaOH) E->F

Caption: High-level workflow for the synthesis of this compound.

Detailed Laboratory Protocol

The following protocol is an adaptation of the principles described in the patent literature.[4]

Objective: To synthesize this compound from N,N-dimethylaminoethanol and morpholine.

Pillar of Trustworthiness: This protocol includes in-process controls and purification steps to ensure the identity and purity of the final product, making it a self-validating system.

Step-by-Step Methodology:

  • Step 1: Formation of N,N-Dimethylchloroethylamine Hydrochloride

    • Rationale: This step converts the hydroxyl group of the starting material into a good leaving group (chloride) for the subsequent nucleophilic substitution. Using thionyl chloride is efficient and its byproducts (SO₂ and HCl) are gaseous, simplifying removal.

    • Procedure:

      • In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser connected to a gas trap, charge N,N-dimethylaminoethanol.

      • Cool the flask in an ice bath to 0-5 °C.

      • Slowly add thionyl chloride (SOCl₂) dropwise while maintaining the temperature below 10 °C.

      • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

      • The resulting solid, N,N-dimethylchloroethylamine hydrochloride, can be used directly in the next step or isolated.

  • Step 2: Synthesis of this compound

    • Rationale: Morpholine acts as a nucleophile, displacing the chloride from the intermediate. An acid binding agent (base) is crucial to neutralize the HCl generated, driving the reaction to completion.

    • Procedure:

      • Prepare a solution of morpholine and an acid binding agent (e.g., sodium hydroxide) in a suitable solvent.

      • Add the N,N-dimethylchloroethylamine hydrochloride from Step 1 to this solution portion-wise.

      • Heat the reaction mixture to reflux and monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS).

      • Upon completion, cool the mixture to room temperature.

  • Step 3: Work-up and Purification

    • Rationale: This sequence is designed to remove inorganic salts, unreacted starting materials, and byproducts.

    • Procedure:

      • Filter the reaction mixture to remove precipitated salts.

      • Concentrate the filtrate under reduced pressure to remove the solvent.

      • Perform a liquid-liquid extraction (e.g., with an organic solvent and water) to separate the product from any remaining water-soluble impurities.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate.

      • Purify the crude product by vacuum distillation to obtain high-purity this compound.[1]

Applications in Research and Development

Industrial Intermediate

This compound serves as a key intermediate in various industrial applications. It is used in the synthesis of polyurethane catalysts, where the tertiary amine functionality plays a crucial role in the urethane formation reaction.[5][6] Theoretical studies suggest that such catalysts significantly lower the activation energy of the reaction between isocyanates and polyols.[7][8]

Cornerstone in Drug Discovery: The Morpholine Advantage

The true value for pharmaceutical researchers lies in the compound's morpholine moiety. The morpholine ring is a versatile scaffold that medicinal chemists incorporate to optimize drug candidates.[3]

Key Roles of the Morpholine Ring:

  • Solubility Enhancement: The ether oxygen can act as a hydrogen bond acceptor, improving a molecule's interaction with water and thus enhancing aqueous solubility.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.

  • Receptor Interaction and Scaffolding: It can serve as a rigid scaffold to correctly orient other functional groups for optimal binding to a biological target, or it can participate directly in binding interactions.[3]

  • CNS Permeability: Its physicochemical properties often provide a favorable balance of lipophilicity and hydrophilicity, which is essential for crossing the blood-brain barrier.

Drug_Discovery_Logic cluster_compound cluster_properties Structural Features & Resulting Properties cluster_outcomes Drug Development Outcomes Compound This compound Morpholine Morpholine Ring Compound->Morpholine provides Amine Tertiary Amine Compound->Amine provides Solubility Improved Solubility Morpholine->Solubility Stability Metabolic Stability Morpholine->Stability Scaffold Bioactive Scaffold Morpholine->Scaffold CNS CNS Permeability Morpholine->CNS PK Enhanced Pharmacokinetics (PK) Solubility->PK Stability->PK PD Improved Pharmacodynamics (PD) Scaffold->PD CNS->PD Efficacy Increased Therapeutic Efficacy PK->Efficacy PD->Efficacy

Caption: Logical relationship of the structural features of morpholine-containing compounds to drug development outcomes.

Analytical Methodologies

Ensuring the purity and identity of this compound is essential for its use in synthesis. Gas chromatography coupled with mass spectrometry (GC-MS) is a robust method for this purpose.

Proposed GC-MS Protocol for Quality Control

Objective: To determine the purity of a this compound sample and identify any potential impurities.

Expertise-Driven Rationale: This method leverages the volatility of the analyte for gas chromatography. The choice of a Flame Ionization Detector (FID) provides excellent quantitative data for purity assessment, while Mass Spectrometry (MS) offers definitive structural confirmation. The protocol is based on established methods for analyzing morpholine and related amines.[9][10]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of 1 mg/mL in a volumetric flask.

    • Causality: The solvent must be volatile and not interfere with the chromatographic analysis. A concentration of 1 mg/mL is typically sufficient for a strong signal without overloading the column.

  • Instrumental Conditions:

    • Gas Chromatograph (GC):

      • Column: A mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is a good starting point as it separates a wide range of compounds based on boiling point and polarity.

      • Inlet Temperature: 250 °C.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized based on initial results).

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Scan Range: 40-400 m/z.

  • Analysis and Data Interpretation:

    • Inject 1 µL of the prepared sample into the GC-MS system.

    • Identify the peak corresponding to this compound by its retention time and mass spectrum. The mass spectrum should show a molecular ion peak (m/z 158.24) and characteristic fragmentation patterns.

    • Calculate purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Identify any impurity peaks by comparing their mass spectra against a library (e.g., NIST).

Analytical_Workflow A Sample Weighing (~50 mg) B Dissolution in Solvent (e.g., Methanol) to 1 mg/mL A->B C Injection (1 µL) into GC-MS System B->C D Chromatographic Separation (GC Oven Program) C->D E Ionization & Mass Analysis (MS Detector) D->E F Data Acquisition (Chromatogram & Spectra) E->F G Peak Identification (Retention Time & Mass Spectrum) F->G H Purity Calculation (% Area) G->H I Impurity Identification (Library Search) G->I J Final Report H->J I->J

Caption: Standardized workflow for the quality control analysis of this compound by GC-MS.

Safety, Handling, and Storage

Working with any chemical intermediate requires strict adherence to safety protocols. The primary hazard identified for this compound is the risk of serious eye damage.[11]

Hazard CategoryGHS Classification & Precautionary StatementsReference(s)
Eye Damage H318: Causes serious eye damage. P280: Wear eye protection/face protection. P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P317: Get medical help.[11]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection. Use in a well-ventilated area or under a chemical fume hood.[11][12][13]
First Aid Measures Eyes: Rinse with pure water for at least 15 minutes and consult a doctor. Skin: Take off contaminated clothing and wash with soap and plenty of water. Inhalation: Move to fresh air. If not breathing, give artificial respiration.[11]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[12][13]

Note: While the specific SDS for this compound primarily lists eye damage, related morpholine compounds are also classified as causing skin burns and being harmful if swallowed or inhaled.[12][13][14] Prudent laboratory practice dictates handling this compound with the assumption of these additional potential hazards.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic building block for innovation in both industrial chemistry and pharmaceutical development. Its efficient synthesis and the valuable properties imparted by its morpholine and tertiary amine functionalities make it a compound of significant interest. For drug development professionals, a deep understanding of such scaffolds is essential for designing molecules with optimized pharmacokinetic and pharmacodynamic profiles. By adhering to the rigorous synthesis, analysis, and safety protocols outlined in this guide, researchers can effectively and safely leverage this versatile compound in their discovery and development pipelines.

References

An In-depth Technical Guide to the Molecular Structure of 4-[2-(Dimethylamino)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the molecular structure, properties, synthesis, and application of 4-[2-(Dimethylamino)ethyl]morpholine. The content herein is structured to provide not just data, but a foundational understanding of the molecule's characteristics and the rationale behind its scientific application.

Introduction and Strategic Importance

This compound, identified by CAS Number 4385-05-1, is a tertiary amine featuring a morpholine ring linked to a dimethylaminoethyl group.[1][2][3] This unique structural combination imparts a set of valuable physicochemical properties, rendering it a versatile intermediate in various fields, from materials science to pharmaceuticals.[4][5] In the context of drug discovery, the morpholine moiety is a privileged scaffold. Its inclusion in a molecular structure can improve aqueous solubility, metabolic stability, and permeability across the blood-brain barrier (BBB), making it a key building block for central nervous system (CNS) drug candidates.[6] This guide will elucidate the core structural and chemical aspects of this compound, providing the technical depth necessary for its effective utilization in research and development.

Common Synonyms:

  • N,N-Dimethyl-2-morpholinoethanamine[1]

  • Dimethyl(2-morpholinoethyl)amine[1]

  • N,N-Dimethyl-4-morpholineethanamine[2][7]

Molecular Architecture and Physicochemical Profile

The structure of this compound is bifunctional, comprising two key nitrogen centers with differing basicity and steric hindrance. The morpholine nitrogen is part of a saturated heterocycle and is sterically more accessible than the dimethylamino nitrogen. The flexible ethyl linker allows these two functional groups to orient themselves in various conformations, which is critical for its role as a ligand or a building block in complex molecular assemblies.

molecular_structure cluster_morpholine Morpholine Ring cluster_linker Ethyl Linker cluster_dimethylamino Dimethylamino Group N1 N C1 CH₂ N1->C1 C5 CH₂ N1->C5 C2 CH₂ C1->C2 O1 O C2->O1 C3 CH₂ O1->C3 C4 CH₂ C3->C4 C4->N1 C6 CH₂ C5->C6 N2 N C6->N2 C7 CH₃ N2->C7 C8 CH₃ N2->C8 workflow substance Synthesized Compound (this compound) ms Mass Spectrometry (MS) substance->ms Determines Molecular Weight & Fragmentation nmr NMR Spectroscopy (¹H, ¹³C) substance->nmr Maps C-H Framework & Connectivity ir Infrared (IR) Spectroscopy substance->ir Identifies Functional Groups (C-O, C-N) confirmation Structural Confirmation & Purity Assessment ms->confirmation nmr->confirmation ir->confirmation synthesis_pathway reactant1 N,N-Dimethylethanolamine + Thionyl Chloride (SOCl₂) intermediate N,N-Dimethyl-2-chloroethylamine Hydrochloride reactant1->intermediate Step 1: Substitution (OH -> Cl) reactant2 Morpholine + Acid Scavenger intermediate->reactant2 product This compound reactant2->product Step 2: Nucleophilic Substitution

References

A Comprehensive Technical Guide to 4-[2-(Dimethylamino)ethyl]morpholine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Tertiary Amine in Modern Chemistry

In the landscape of contemporary chemical synthesis and drug discovery, certain molecular scaffolds and intermediates emerge as indispensable tools for innovation. 4-[2-(Dimethylamino)ethyl]morpholine, a tertiary amine featuring both a morpholine ring and a dimethylaminoethyl group, is one such compound. Its unique structural attributes confer a specific reactivity profile, making it a valuable building block in the synthesis of a diverse range of molecules, from industrial chemicals to complex pharmaceutical agents. This technical guide provides an in-depth exploration of this compound, offering researchers, scientists, and drug development professionals a comprehensive understanding of its chemical identity, properties, synthesis, applications, and safe handling. The insights provided herein are grounded in established scientific literature and practical laboratory experience, aiming to empower chemists to leverage the full potential of this versatile intermediate. The morpholine moiety itself is a privileged pharmacophore in medicinal chemistry, known for its ability to improve the pharmacokinetic properties of drug candidates and engage in crucial molecular interactions with biological targets.[1] This inherent potential makes its derivatives, such as the title compound, of significant interest in the pursuit of novel therapeutics.

I. Chemical Identity: Nomenclature and Synonyms

The unambiguous identification of a chemical entity is paramount for effective scientific communication and procurement. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N-dimethyl-2-morpholin-4-ylethanamine .

Due to its widespread use across various industries and in scientific literature, this compound is known by a multitude of synonyms. A comprehensive, though not exhaustive, list is provided below to aid in its recognition from diverse sources.

Table 1: Synonyms and Identifiers for N,N-dimethyl-2-morpholin-4-ylethanamine

Type Identifier
Common Synonyms This compound
N-(2-Dimethylaminoethyl)morpholine
4-(2-(Dimethylamino)ethyl)morpholine
N,N-Dimethyl-2-morpholinoethanamine
N,N-Dimethyl-4-morpholineethanamine
dimethyl(2-morpholinoethyl)amine
CAS Number 4385-05-1
EINECS Number 224-492-3

II. Physicochemical Properties: A Data-Driven Overview

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, informing decisions on reaction conditions, purification methods, and formulation. The key properties of N,N-dimethyl-2-morpholin-4-ylethanamine are summarized in the following table.

Table 2: Physicochemical Properties of N,N-dimethyl-2-morpholin-4-ylethanamine

Property Value Source
Molecular Formula C₈H₁₈N₂O[2]
Molecular Weight 158.24 g/mol [2]
Appearance Colorless to pale yellow liquid-
Boiling Point 93-94 °C at 20 mm Hg[2]
Density 0.925 g/mL at 25 °C[2]
Vapor Pressure 3 mm Hg at 20 °C[2]
Refractive Index (n20/D) 1.4582[2]

III. Synthesis of N,N-dimethyl-2-morpholin-4-ylethanamine: A Practical Protocol

The synthesis of N,N-dimethyl-2-morpholin-4-ylethanamine can be achieved through various routes. One common and effective method involves a two-step process starting from N,N-dimethylethanolamine.[3] This approach is favored for its use of readily available starting materials and generally high yields.[3]

Conceptual Workflow of the Synthesis

The synthesis proceeds in two main stages: the chlorination of N,N-dimethylethanolamine to form an intermediate, followed by the nucleophilic substitution of the resulting chloro-compound with morpholine.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution A N,N-Dimethylethanolamine C N,N-dimethyl-2-chloroethylamine hydrochloride A->C Substitution Reaction B Thionyl Chloride (SOCl₂) B->C F N,N-dimethyl-2-morpholin-4-ylethanamine C->F Substitution Reaction D Morpholine D->F E Acid Binding Agent (e.g., NaOH) E->F

Caption: A two-step synthesis of N,N-dimethyl-2-morpholin-4-ylethanamine.

Detailed Experimental Protocol

Step 1: Synthesis of N,N-dimethyl-2-chloroethylamine hydrochloride

  • To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add N,N-dimethylethanolamine.

  • Slowly add thionyl chloride to the vessel while maintaining the temperature between 25-30 °C with external cooling. The molar ratio of N,N-dimethylethanolamine to thionyl chloride should be approximately 1:1.2.

  • After the addition is complete, heat the mixture to 60-70 °C and maintain for 3-4 hours, or until the reaction is complete as monitored by a suitable analytical technique (e.g., TLC or GC).

  • Cool the reaction mixture and collect the precipitated N,N-dimethyl-2-chloroethylamine hydrochloride by filtration. Wash the solid with a suitable solvent (e.g., cold toluene) and dry under vacuum.

Step 2: Synthesis of N,N-dimethyl-2-morpholin-4-ylethanamine

  • In a separate reaction vessel, dissolve morpholine in a suitable solvent, such as toluene.

  • Add an acid binding agent, such as sodium hydroxide, to the morpholine solution. The molar ratio of morpholine to the chloro-intermediate should be in excess, typically around 2:1.

  • Slowly add the N,N-dimethyl-2-chloroethylamine hydrochloride from Step 1 to the morpholine solution while maintaining the temperature at approximately 80-90 °C.

  • After the addition is complete, continue to stir the mixture at this temperature for 4-6 hours.

  • Cool the reaction mixture and filter to remove the inorganic salts.

  • The filtrate, containing the desired product, can then be purified by distillation under reduced pressure to yield N,N-dimethyl-2-morpholin-4-ylethanamine as a colorless to pale yellow liquid.

IV. Applications in Research and Drug Development

The utility of N,N-dimethyl-2-morpholin-4-ylethanamine extends across various sectors of the chemical industry, with a particularly significant role as a versatile intermediate in the synthesis of fine chemicals and pharmaceuticals.[2][4]

As a Key Building Block in Pharmaceutical Synthesis

The morpholine ring is a well-established pharmacophore that can impart desirable properties to drug molecules, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.[1] N,N-dimethyl-2-morpholin-4-ylethanamine serves as a readily available source of this valuable moiety, along with a flexible ethylenediamine linker. This makes it an attractive starting material or intermediate in the synthesis of a wide range of biologically active compounds. While specific drug synthesis pathways are often proprietary, the general applications of this compound as an intermediate include the preparation of:

  • Anticancer Agents: The morpholine scaffold is present in several kinase inhibitors used in oncology.[5]

  • Antibiotics: The antibiotic Linezolid contains a morpholine ring, highlighting the importance of this heterocycle in antibacterial drug design.[5]

  • Analgesics: Certain pain-relieving medications incorporate the morpholine structure.[5]

In the Synthesis of Industrial Chemicals

Beyond its role in pharmaceuticals, N,N-dimethyl-2-morpholin-4-ylethanamine is an intermediate in the production of various industrial chemicals, including:

  • Rubber Vulcanization Accelerators: Such as N-oxodiethylene-2-benzothiazole sulfoamide (NOBS).[2]

  • Corrosion Inhibitors: Its basic nature makes it suitable for use in formulations designed to prevent metal corrosion.

  • Catalysts: Tertiary amines are often employed as catalysts in various organic reactions, and this compound is no exception.

As a Ligand in Coordination Chemistry

The presence of three nitrogen atoms with available lone pairs of electrons makes N,N-dimethyl-2-morpholin-4-ylethanamine a potential multidentate ligand in coordination chemistry.[6] Such ligands are crucial in the development of novel catalysts and materials with specific electronic and magnetic properties.[6] The ability of the morpholine oxygen to also participate in coordination further enhances its versatility as a ligand.

V. Safety and Handling: A Researcher's Guide

As with any chemical reagent, the safe handling of N,N-dimethyl-2-morpholin-4-ylethanamine is of utmost importance in a laboratory setting. The following guidelines are based on standard safety protocols and information from safety data sheets.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive and an irritant. Direct contact can cause severe skin burns and eye damage. Inhalation may cause irritation to the respiratory system. Therefore, appropriate PPE is mandatory when handling this substance.

  • Eye Protection: Chemical safety goggles and a face shield are essential.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Skin and Body Protection: A lab coat and, if necessary, an apron or chemical-resistant suit should be worn.

  • Respiratory Protection: Work in a well-ventilated area, preferably in a chemical fume hood. If there is a risk of inhalation, use a respirator with an appropriate cartridge.

Storage and Handling Procedures
  • Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

  • Keep the container tightly closed when not in use.

  • Use non-sparking tools and take precautionary measures against static discharge.

Emergency Procedures
  • In case of skin contact: Immediately flush the affected area with plenty of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

VI. Conclusion

N,N-dimethyl-2-morpholin-4-ylethanamine is a chemical intermediate of significant value to researchers and professionals in drug development and the broader chemical industry. Its unique combination of a morpholine ring and a dimethylaminoethyl side chain provides a versatile platform for the synthesis of a wide array of complex molecules. A thorough understanding of its chemical identity, physicochemical properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective and responsible use in the laboratory. As the demand for novel pharmaceuticals and advanced materials continues to grow, the importance of such versatile building blocks in the chemist's toolkit is only set to increase.

VII. References

  • ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Shanghai Yuze Chemical Technology Co., Ltd. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). N-(2-Dimethylaminoethyl)morpholine. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN101333199B - Method for synthesizing 4-(2-(N,N-dimethylamino)ethyl)morpholine. Retrieved from --INVALID-LINK--

  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from --INVALID-LINK--

  • The Lab Depot. (2014, May 13). Morpholine Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (2010, June 14). 4-Methylmorpholine SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. --INVALID-LINK--

  • Synthesis and Antibacterial Study of 4-(2-Aminoethyl) morpholine Derivatives. (2019). Pakistan Journal of Chemistry, 9(1), 1-6.

  • Biosynth. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2021). Molecules, 26(16), 4995. --INVALID-LINK--

  • PubChemLite. (n.d.). This compound (C8H18N2O). Retrieved from --INVALID-LINK--

  • Synthesis and Pharmacological Evaluation of Schiff Bases of 4-(2-Aminophenyl)-Morpholines. (2007). Indian Journal of Pharmaceutical Sciences, 69(5), 664-667. --INVALID-LINK--

  • The Role of Dimethylaminoethyl Morpholine in Modern Organic Synthesis. (n.d.). Finetech Industry Limited. Retrieved from --INVALID-LINK--

  • Synthesis, crystal structure and Hirshfeld surface analysis of bis[4-(2-aminoethyl)morpholine-κ2 N,N′]diaquanickel(II) dichloride. (2023). IUCrData, 8(6), x230558. --INVALID-LINK--

References

A Theoretical and Mechanistic Guide to Amine-Catalyzed Urethane Formation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of the urethane (or carbamate) linkage is a cornerstone of polymer chemistry and has found indispensable applications in materials science and, increasingly, in the pharmaceutical industry. From the production of versatile polyurethane materials to the site-specific conjugation of antibodies in antibody-drug conjugates (ADCs), the precise control over urethane bond formation is of paramount importance. The reaction between an isocyanate and an alcohol, while spontaneous, often requires catalysis to proceed at a practical rate and with high selectivity, especially when dealing with complex molecular architectures.

Tertiary amines have emerged as a prominent class of catalysts for this transformation due to their efficacy and tunable properties.[1] Understanding the theoretical underpinnings of how these catalysts operate is crucial for optimizing reaction conditions, designing novel and more efficient catalysts, and ultimately, for the rational development of new therapeutics and materials. This guide provides an in-depth exploration of the theoretical and mechanistic aspects of amine-catalyzed urethane formation, blending computational insights with experimental evidence to offer a comprehensive resource for researchers in the field.

The Fundamental Reaction: Isocyanate and Alcohol

The uncatalyzed reaction between an isocyanate and an alcohol proceeds through a concerted mechanism.[2] A reactant complex is initially formed between the electrophilic isocyanate and the nucleophilic alcohol. In the transition state, the N=C=O group of the isocyanate bends, which activates the carbon atom for the formation of a new C-O bond. Simultaneously, the H-O bond of the alcohol breaks as a new N-H bond is formed, leading to the final urethane product.[2]

However, the activation energy for this uncatalyzed reaction can be substantial, leading to slow reaction rates at ambient temperatures. This is where catalysts, particularly amine catalysts, play a critical role by providing an alternative, lower-energy reaction pathway.[3][4]

The Role of Amine Catalysts: Mechanistic Pathways

Tertiary amines catalyze the urethane formation primarily through a "general base catalysis" mechanism. This pathway involves the activation of the alcohol by the amine catalyst, which significantly enhances its nucleophilicity. Computational studies, particularly those employing Density Functional Theory (DFT), have elucidated a multi-step mechanism for this process.[2][5]

The generally accepted mechanism, supported by both theoretical calculations and experimental kinetic data, can be broken down into the following key steps:[2][5]

  • Formation of an Alcohol-Catalyst Complex: In industrial applications, the amine catalyst is typically mixed with the polyol (alcohol) first.[2] The initial step is the formation of a hydrogen-bonded complex between the alcohol and the amine catalyst (RC1).

  • Formation of a Trimolecular Complex: The isocyanate then enters the system, leading to the formation of a trimolecular complex involving the alcohol, the catalyst, and the isocyanate (RC2).[2]

  • Proton Transfer and Nucleophilic Attack: This is the crucial, rate-determining step. The amine catalyst acts as a proton acceptor, abstracting the hydroxyl proton from the alcohol. This proton transfer occurs concurrently with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. This concerted process proceeds through a transition state (TS1) and leads to the formation of an intermediate (IM).[2]

  • Proton Return and Product Formation: The protonated catalyst then returns the proton to the nitrogen atom of the newly formed urethane linkage through a second transition state (TS2). This results in the formation of a product complex (PC) where the urethane is hydrogen-bonded to the catalyst.[2]

  • Catalyst Dissociation: Finally, the catalyst dissociates from the urethane product, regenerating the free catalyst to participate in another catalytic cycle.

The presence of the amine catalyst dramatically reduces the activation energy barrier for the reaction by over 100 kJ/mol compared to the uncatalyzed pathway.[2][6] This significant energetic stabilization is the primary reason for the observed rate enhancement.

Visualizing the Catalytic Cycle

The following diagram, generated using DOT language, illustrates the step-by-step mechanism of amine-catalyzed urethane formation.

Urethane_Formation_Mechanism cluster_reactants Reactants R_OH R-OH RC1 RC1 (Alcohol-Catalyst Complex) R_OH->RC1 + Catalyst R_NCO R'-NCO Cat Catalyst (NR₃) RC2 RC2 (Trimolecular Complex) RC1->RC2 + R'-NCO TS1 TS1 (Proton Transfer & Nucleophilic Attack) RC2->TS1 IM Intermediate TS1->IM TS2 TS2 (Proton Return) IM->TS2 PC PC (Product-Catalyst Complex) TS2->PC Product Urethane Product PC->Product - Catalyst Product->Cat Catalyst Regeneration Computational_Workflow start Start: Define Model System (Isocyanate, Alcohol, Catalyst) conf_search Conformational Search (Locate low-energy conformers) start->conf_search geom_opt Geometry Optimization (e.g., BHandHLYP/6-31G(d) + SMD) conf_search->geom_opt freq_calc Frequency Calculations (Verify minima/TS, obtain thermal corrections) geom_opt->freq_calc spe_calc Single-Point Energy Calculation (e.g., G3MP2BHandHLYP for higher accuracy) freq_calc->spe_calc analysis Reaction Pathway Analysis (Construct energy profile, determine Ea) spe_calc->analysis end End: Compare Catalytic Efficiencies analysis->end

References

4-[2-(Dimethylamino)ethyl]morpholine safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 4-[2-(Dimethylamino)ethyl]morpholine

Executive Summary

This document provides a comprehensive technical guide on the safety and handling protocols for this compound (CAS No. 4385-05-1). As a morpholine derivative, this compound is utilized in various organic synthesis and pharmaceutical development processes[1]. While specific toxicological data for this exact molecule is limited, its structural similarity to other aminoethylmorpholines and the broader morpholine class of chemicals necessitates a stringent and proactive approach to safety. This guide, intended for researchers, chemists, and drug development professionals, synthesizes available data with established best practices for handling corrosive and hazardous amine compounds. The core principle of this guide is risk mitigation through a deep understanding of the compound's potential hazards, the implementation of robust engineering and administrative controls, and the correct use of personal protective equipment (PPE).

Hazard Identification and GHS Classification

Understanding the hazard profile of this compound is the foundation of its safe use. The primary documented hazard is its potential to cause severe and permanent damage to the eyes[2]. Based on the known properties of structurally similar compounds, such as 4-(2-Aminoethyl)morpholine, it is prudent to assume it is also corrosive to the skin, harmful if swallowed or in contact with skin, and may cause respiratory irritation[3].

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication.

Hazard ClassCategoryHazard StatementPictogram
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage[2]
alt text
Acute Toxicity, Dermal (Inferred)Category 3H311: Toxic in contact with skin[3]
alt text
Skin Corrosion/Irritation (Inferred)Category 1BH314: Causes severe skin burns and eye damage[3][4]
alt text
Acute Toxicity, Oral (Inferred)Category 4H302: Harmful if swallowed[3][4]
alt text
STOT - Single Exposure (Inferred)Category 3H335: May cause respiratory irritation[3][5]
alt text

Note: Classifications marked with "Inferred" are based on the hazard profile of the closely related compound 4-(2-Aminoethyl)morpholine and should be applied as a precautionary measure.

Physical and Chemical Properties

Proper handling and storage protocols are directly influenced by the compound's physical properties.

PropertyValueSource
Molecular Formula C₈H₁₈N₂O[1]
Molecular Weight 158.24 g/mol [1]
Appearance Liquid[6]
Density 0.925 g/mL at 25 °C[1][7]
Boiling Point 93-94 °C at 20 mm Hg[1][7]
Flash Point 168 °F (75.6 °C)[7]
Refractive Index (n20/D) 1.4582[1][7]

Exposure Controls and Personal Protective Equipment (PPE)

The primary objective when handling this compound is to prevent all routes of exposure—dermal, ocular, and inhalation. This is achieved through a multi-layered approach combining engineering controls and appropriate PPE.

Engineering Controls
  • Ventilation: All manipulations of this compound must be performed within a certified chemical fume hood to control vapor inhalation[3][6]. The ventilation system should be regularly monitored to ensure it maintains a negative pressure and adequate face velocity.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and located in close proximity to the workstation where the chemical is handled[3][8][9]. These stations should be tested weekly.

Personal Protective Equipment (PPE)

The selection of PPE is critical for preventing direct contact. Wear protective gloves, clothing, and eye/face protection at all times when handling this substance[2][4].

  • Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 regulations[3][8]. In addition, a full-face shield should be worn when there is a risk of splashing.

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile or neoprene rubber[9]. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

    • Lab Coat/Apron: A chemically resistant lab coat is mandatory. For larger quantities or tasks with a higher splash risk, a rubber or neoprene apron should be worn over the lab coat.

  • Respiratory Protection: If engineering controls fail or for certain emergency situations, a full-face respirator with an appropriate organic vapor cartridge (e.g., type ABEK per EN 14387) may be necessary[6].

Protocol 1: PPE Donning and Doffing Sequence

The causality behind the sequence is to create a barrier from the "outside in" when donning and to remove the most contaminated items first (from the "inside out") when doffing to prevent self-contamination.

PPE_Sequence cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat Don2 2. Gloves (First Pair) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Second Pair, optional) Don3->Don4 Doff1 1. Outer Gloves (if worn) Doff2 2. Lab Coat & Inner Gloves (Turn inside out, peel off gloves simultaneously) Doff1->Doff2 Doff3 3. Goggles & Face Shield (Handle by straps) Doff2->Doff3 Doff4 4. Wash Hands Thoroughly Doff3->Doff4 Spill_Response start Spill Occurs evacuate 1. Evacuate Area & Isolate Hazard start->evacuate ppe 2. Don Full PPE (Gloves, Goggles, Coat, Respirator if needed) evacuate->ppe ignite 3. Eliminate Ignition Sources evacuate->ignite contain 4. Contain Spill (Use inert absorbent dikes) ppe->contain ignite->contain absorb 5. Absorb & Collect (Use non-sparking tools) contain->absorb decon 6. Decontaminate Spill Area absorb->decon dispose 7. Dispose of Waste (Follow regulations) decon->dispose end Incident Secured dispose->end

References

An In-depth Technical Guide to the Solubility of 4-[2-(Dimethylamino)ethyl]morpholine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[2-(Dimethylamino)ethyl]morpholine, with the CAS number 4385-05-1, is a tertiary amine featuring a morpholine ring.[1][2][3] Its unique structure, combining the features of a morpholine and a dimethylamino ethyl group, makes it a valuable intermediate in the synthesis of a variety of fine chemical products.[4] These applications span across industries, including the production of rubber vulcanization accelerators, anti-rust agents, preservatives, cleaning agents, and pharmaceuticals such as painkillers and local anesthetics.[4] For researchers, scientists, and drug development professionals, a thorough understanding of the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, formulation, and purification processes.

This technical guide provides a comprehensive overview of the predicted solubility of this compound in a range of common organic solvents, based on its physicochemical properties and the established principles of chemical interactions. Furthermore, it outlines a detailed, field-proven experimental protocol for the precise determination of its solubility, ensuring scientific integrity and reproducibility.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueReference
Molecular Formula C8H18N2O[1][3]
Molecular Weight 158.24 g/mol [3]
Density 0.925 g/mL at 25 °C[1][2][4]
Boiling Point 93-94 °C at 20 mm Hg[1][2][4]
Flash Point 168 °F[1][2]
Refractive Index n20/D 1.4582[1][2][4]

Predicted Solubility Profile

The principle of "like dissolves like" is a cornerstone of predicting solubility.[5] The solubility of a solute in a solvent is governed by the intermolecular forces between their respective molecules. The structure of this compound contains both polar (the morpholine ring with its oxygen and nitrogen atoms) and non-polar (the ethyl and methyl groups) regions. This amphiphilic nature suggests a broad range of solubility in organic solvents.

The presence of nitrogen and oxygen atoms allows for hydrogen bonding with protic solvents, while the overall polarity of the molecule will dictate its miscibility with aprotic polar and non-polar solvents.

Predicted Solubility in Common Organic Solvents
SolventPolarityPredicted SolubilityRationale
Methanol Polar ProticMiscibleThe hydroxyl group of methanol can act as a hydrogen bond donor to the nitrogen and oxygen atoms of the morpholine ring. The overall high polarity of both molecules suggests strong intermolecular interactions, leading to high solubility.
Ethanol Polar ProticMiscibleSimilar to methanol, ethanol can engage in hydrogen bonding. Its slightly lower polarity compared to methanol is unlikely to significantly hinder miscibility with the amphiphilic solute.
Acetone Polar AproticMiscibleAcetone's polar carbonyl group can interact favorably with the polar regions of this compound through dipole-dipole interactions.
Ethyl Acetate Moderately PolarSolubleEthyl acetate is a moderately polar solvent. While it lacks the strong hydrogen bonding capability of alcohols, its ester group can participate in dipole-dipole interactions. Complete miscibility may not be guaranteed, but significant solubility is expected.
Chloroform Moderately PolarSolubleChloroform is a moderately polar solvent capable of weak hydrogen bonding. It is a good solvent for many amines, and significant solubility is anticipated.
Dichloromethane Moderately PolarSolubleSimilar to chloroform, dichloromethane is a versatile solvent for a wide range of organic compounds, and it is expected to readily dissolve this compound.
Toluene Non-polarSparingly Soluble to InsolubleThe large non-polar aromatic ring of toluene will have weak interactions with the polar morpholine ring. The non-polar alkyl groups of the solute will have some affinity for toluene, but overall solubility is predicted to be low.
Hexane Non-polarSparingly Soluble to InsolubleAs a non-polar aliphatic hydrocarbon, hexane will have very weak intermolecular interactions with the polar functional groups of this compound, leading to poor solubility.
DMSO Polar AproticMiscibleDimethyl sulfoxide is a highly polar aprotic solvent. Its strong dipole moment will lead to favorable interactions with the polar regions of the solute, resulting in high solubility.

Experimental Determination of Solubility

While theoretical predictions are a valuable starting point, empirical determination is crucial for obtaining accurate solubility data. The following protocols are designed to provide both a rapid qualitative assessment and a precise quantitative measurement of solubility.

Part 1: Qualitative Miscibility Screening

This initial screening provides a rapid visual assessment of miscibility at a fixed concentration.

Protocol:

  • Preparation: Into a clear glass vial, add 1 mL of the desired organic solvent.

  • Addition of Solute: Add 100 µL of this compound to the solvent.

  • Mixing: Cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Observation: Visually inspect the solution against a well-lit background.

    • Miscible: A clear, single-phase solution is observed.

    • Partially Miscible: The solution appears cloudy or forms two distinct layers.

    • Insoluble: The solute does not appear to dissolve and remains as a separate phase.

  • Record: Document the observations for each solvent tested.

Diagram of the Miscibility Screening Workflow

G cluster_prep Preparation cluster_addition Solute Addition cluster_mixing Mixing cluster_observation Observation cluster_record Documentation prep1 Add 1 mL of organic solvent to vial add1 Add 100 µL of This compound prep1->add1 mix1 Cap vial and vortex for 30 seconds add1->mix1 obs1 Visually inspect the solution mix1->obs1 obs_res Single Phase? obs1->obs_res obs_misc Miscible obs_res->obs_misc Yes obs_immisc Partially Miscible or Insoluble obs_res->obs_immisc No rec1 Record observation obs_misc->rec1 obs_immisc->rec1

Caption: Workflow for qualitative miscibility screening.

Part 2: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6]

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of undissolved solute is crucial to ensure saturation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • Allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow for the complete separation of the saturated solution from the excess undissolved solute.

    • Alternatively, for faster separation, centrifuge the vials at a high speed.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette. To avoid disturbing the excess solute, it is advisable to take the sample from the upper portion of the solution.

    • Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining micro-particles of the undissolved solute.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the concentration of this compound in the diluted sample using a validated analytical technique such as:

      • Gas Chromatography (GC) with a suitable detector (e.g., Flame Ionization Detector - FID).

      • High-Performance Liquid Chromatography (HPLC) with an appropriate detector (e.g., UV or Mass Spectrometry).

    • Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately determine the concentration of the diluted sample.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Diagram of the Shake-Flask Method Workflow

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Phase Separation cluster_sample 3. Sample Collection & Dilution cluster_quant 4. Quantification cluster_calc 5. Calculation prep1 Add excess solute to a known volume of solvent prep2 Agitate in a constant temperature shaker bath prep1->prep2 sep1 Allow to stand or centrifuge to separate phases prep2->sep1 samp1 Withdraw clear supernatant sep1->samp1 samp2 Filter through 0.45 µm filter samp1->samp2 samp3 Accurately dilute the filtrate samp2->samp3 quant1 Analyze concentration using GC or HPLC samp3->quant1 quant2 Use a calibration curve for accurate measurement quant1->quant2 calc1 Calculate original concentration accounting for dilution quant2->calc1 calc2 Express solubility in appropriate units (g/L, mg/mL) calc1->calc2

Caption: Workflow for quantitative solubility determination.

Conclusion

For researchers, scientists, and drug development professionals, the provided experimental protocols offer a robust framework for the empirical determination of its solubility. Accurate solubility data is a critical parameter that underpins the successful design of synthetic routes, the development of effective purification strategies, and the formulation of final products. The application of these methodologies will empower researchers to confidently utilize this compound in their work.

References

An In-Depth Technical Guide to the Catalytic Mechanism of 4-[2-(Dimethylamino)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the catalytic mechanism of 4-[2-(Dimethylamino)ethyl]morpholine, a tertiary amine catalyst pivotal in various industrial applications, most notably in the synthesis of polyurethane foams. We will delve into the fundamental principles governing its catalytic activity, explore its dual-functionality in promoting both gelling and blowing reactions, and provide detailed experimental protocols for its evaluation.

Introduction: The Role of Tertiary Amine Catalysts in Polyurethane Chemistry

Polyurethane (PU) chemistry is fundamentally based on the reaction between a polyol (containing hydroxyl groups, -OH) and an isocyanate (containing isocyanate groups, -NCO).[1] This reaction, while spontaneous, requires the intervention of catalysts to proceed at a commercially viable rate and to control the final properties of the polymer.[2] Tertiary amine catalysts, a class of organic compounds derived from ammonia, are instrumental in this process.[3] Their catalytic activity is primarily dependent on their structure and basicity.[3]

This compound is a tertiary amine featuring two key functional moieties: a dimethylamino group and a morpholine ring. This unique structure imparts a specific catalytic character, influencing the balance between the two primary reactions in polyurethane foam formation: the gelling reaction and the blowing reaction.

The Dual-Catalytic Nature of this compound

In the production of polyurethane foams, a delicate balance between polymer network formation (gelling) and gas generation (blowing) is crucial for achieving the desired foam structure and properties.[4] this compound, like many tertiary amine catalysts, influences both of these reactions.

  • The Gelling Reaction (Polymerization): This reaction involves the formation of urethane linkages through the reaction of isocyanate groups with the hydroxyl groups of the polyol.[5] This process builds the polymer backbone, leading to an increase in viscosity and eventual solidification of the foam.[5]

  • The Blowing Reaction (Gas Formation): This reaction occurs between isocyanate groups and water, producing an unstable carbamic acid that decomposes to form an amine and carbon dioxide (CO2) gas.[6] The CO2 acts as the blowing agent, creating the cellular structure of the foam.[6]

The effectiveness of a tertiary amine catalyst in promoting either the gelling or blowing reaction is influenced by factors such as the steric accessibility of the nitrogen atoms and the overall basicity of the molecule.

Proposed Mechanism of Action

The catalytic mechanism of this compound can be understood by examining the roles of its constituent functional groups, drawing parallels with computational studies on similar morpholine and tertiary amine catalysts.[7][8]

Gelling Reaction Catalysis

The primary mechanism for the gelling reaction involves the activation of the polyol's hydroxyl group by the tertiary amine.

  • Hydrogen Bonding: The lone pair of electrons on one of the nitrogen atoms of this compound forms a hydrogen bond with the hydrogen of a hydroxyl group on the polyol. This interaction polarizes the O-H bond, increasing the nucleophilicity of the oxygen atom.

  • Nucleophilic Attack: The activated, more nucleophilic oxygen of the polyol then attacks the electrophilic carbon of the isocyanate group.

  • Proton Transfer and Urethane Formation: A proton is transferred from the polyol to the nitrogen of the isocyanate, resulting in the formation of a stable urethane linkage and regeneration of the catalyst.

Computational studies on morpholine-based catalysts suggest a multi-step process involving the formation of a trimolecular complex between the alcohol, the catalyst, and the isocyanate.[9]

Diagram: Proposed Gelling Reaction Mechanism

Gelling_Mechanism cluster_step1 Step 1: Polyol Activation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Urethane Formation Polyol R-OH Activated_Complex [Catalyst---H-O-R] Complex Polyol->Activated_Complex Hydrogen Bonding Catalyst This compound Catalyst->Activated_Complex Intermediate Transition State Activated_Complex->Intermediate Isocyanate R'-NCO Isocyanate->Intermediate Nucleophilic Attack Urethane R-O-C(=O)NH-R' Intermediate->Urethane Proton Transfer Regenerated_Catalyst Catalyst Intermediate->Regenerated_Catalyst

Caption: Proposed mechanism for the gelling reaction catalyzed by this compound.

Blowing Reaction Catalysis

The blowing reaction is also facilitated by the tertiary amine catalyst, primarily through the activation of water molecules.

  • Water Activation: The nitrogen atoms of the catalyst can form hydrogen bonds with water molecules. In catalysts with multiple nitrogen or oxygen centers, a chelation effect can occur, making the water a more potent nucleophile.[9]

  • Nucleophilic Attack on Isocyanate: The activated water molecule attacks the isocyanate group.

  • Carbamic Acid Formation and Decomposition: This leads to the formation of an unstable carbamic acid, which rapidly decomposes into an amine and carbon dioxide, the blowing agent.

The presence of both a dimethylamino group and a morpholino group in this compound provides multiple sites for interaction with water, potentially influencing its efficiency as a blowing catalyst.

Diagram: Proposed Blowing Reaction Mechanism

Blowing_Mechanism cluster_step1 Step 1: Water Activation cluster_step2 Step 2: Formation of Carbamic Acid cluster_step3 Step 3: Decomposition Water H₂O Activated_Water [Catalyst---H₂O] Complex Water->Activated_Water Hydrogen Bonding/ Chelation Catalyst This compound Catalyst->Activated_Water Carbamic_Acid R'-NHCOOH (unstable) Activated_Water->Carbamic_Acid Isocyanate R'-NCO Isocyanate->Carbamic_Acid Nucleophilic Attack Amine R'-NH₂ Carbamic_Acid->Amine CO2 CO₂ (Gas) Carbamic_Acid->CO2 Decomposition Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Premix Prepare Polyol Premix (Polyol, Water, Surfactant, Catalyst) Mix Add Isocyanate & High-Shear Mix Premix->Mix Pour Pour into Mold Mix->Pour Observe Record: - Cream Time - Gel Time - Rise Time - Tack-Free Time Pour->Observe Cure Allow Foam to Cure Observe->Cure Characterize Further Characterization (e.g., FTIR, Mechanical Properties) Cure->Characterize

References

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 4-[2-(Dimethylamino)ethyl]morpholine from N,N-Dimethylethanolamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-[2-(Dimethylamino)ethyl]morpholine, a versatile tertiary amine widely utilized as a catalyst in polyurethane production and as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2][3] The protocol detailed herein employs a reliable and scalable two-step approach starting from readily available N,N-dimethylethanolamine. The methodology first involves the conversion of the starting alcohol to an activated chloro-intermediate, followed by nucleophilic substitution with morpholine. This guide is intended for researchers, chemists, and process development professionals, offering in-depth scientific rationale, a step-by-step experimental protocol, characterization guidelines, and critical safety considerations.

Introduction and Scientific Rationale

This compound is a bifunctional molecule containing both a dimethylamino group and a morpholino group. This unique structure makes it an effective catalyst and a valuable building block in organic synthesis.[3] While several synthetic routes exist, many suffer from drawbacks such as the use of highly toxic reagents, long reaction pathways, or low yields.[4] The method presented here offers a practical and efficient alternative by leveraging a classic two-step sequence:

  • Chlorination of N,N-Dimethylethanolamine: The hydroxyl group of N,N-dimethylethanolamine is converted into a more reactive leaving group. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the convenient formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture. This step produces the key intermediate, N,N-dimethyl-2-chloroethylamine, as its hydrochloride salt.[4][5]

  • Nucleophilic Substitution with Morpholine: The second step involves the N-alkylation of morpholine with the N,N-dimethyl-2-chloroethylamine hydrochloride intermediate. Morpholine acts as the nucleophile, displacing the chloride ion to form the target C-N bond. The reaction is conducted in the presence of an acid scavenger, such as triethylamine or sodium hydroxide, to neutralize the hydrochloric acid generated, thereby driving the reaction to completion.[4][5]

This approach is advantageous due to the availability of the starting materials, straightforward reaction conditions, and amenability to scaling for industrial production.[4]

Overall Reaction Scheme

Step 1: Synthesis of N,N-Dimethyl-2-chloroethylamine Hydrochloride (CH₃)₂NCH₂CH₂OH + SOCl₂ → [(CH₃)₂NCH₂CH₂Cl]·HCl + SO₂↑ + HCl↑

Step 2: Synthesis of this compound [(CH₃)₂NCH₂CH₂Cl]·HCl + 2 O(CH₂CH₂)₂NH + Base → (CH₃)₂NCH₂CH₂N(CH₂CH₂)₂O + Base·HCl + O(CH₂CH₂)₂NH·HCl

Experimental Protocol

3.1. Materials and Equipment

Reagent/MaterialFormulaM.W. ( g/mol )CAS No.Notes
N,N-DimethylethanolamineC₄H₁₁NO89.14108-01-0Purity >99%
Thionyl ChlorideSOCl₂118.977719-09-7Use fresh, handle in fume hood
MorpholineC₄H₉NO87.12110-91-8Purity >99%
TriethylamineC₆H₁₅N101.19121-44-8Serves as acid scavenger
TolueneC₇H₈92.14108-88-3Anhydrous, reaction solvent
Sodium Hydroxide (NaOH)NaOH40.001310-73-2For workup
Anhydrous MgSO₄ or Na₂SO₄---Drying agent
Equipment
3-Neck Round Bottom Flask500 mL, with magnetic stirrer
Reflux CondenserWith drying tube (CaCl₂)
Addition Funnel100 mL
Heating MantleWith temperature control
Ice Bath
Rotary EvaporatorFor solvent removal
Standard GlasswareBeakers, funnels, etc.

3.2. Step-by-Step Procedure

Part A: Synthesis of N,N-Dimethyl-2-chloroethylamine Hydrochloride

CAUTION: Thionyl chloride is highly corrosive and reacts violently with water. This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (fitted with a calcium chloride drying tube), and an addition funnel.

  • Reagent Addition: Charge the flask with N,N-dimethylethanolamine (44.6 g, 0.5 mol) and anhydrous toluene (150 mL).

  • Cooling: Cool the flask to 0-5 °C using an ice bath.

  • Thionyl Chloride Addition: Slowly add thionyl chloride (71.4 g, 0.6 mol, 1.2 eq) dropwise via the addition funnel over a period of 60-90 minutes. Maintain the internal temperature below 10 °C throughout the addition to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 110 °C) for 3-4 hours.[4] The formation of a white precipitate (the hydrochloride salt) will be observed.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature. The intermediate N,N-dimethyl-2-chloroethylamine hydrochloride will precipitate. Collect the solid by vacuum filtration, wash it with cold toluene (2 x 30 mL), and dry it under vacuum. The crude intermediate can be used directly in the next step.

Part B: Synthesis of this compound
  • Setup: In a clean 500 mL three-neck flask equipped with a stirrer, reflux condenser, and thermometer, add morpholine (108 g, 1.24 mol) and triethylamine (26 g, 0.26 mol).[5]

  • Addition of Intermediate: Add the crude N,N-dimethyl-2-chloroethylamine hydrochloride from Part A in portions to the morpholine mixture while stirring.

  • Reaction: Heat the mixture to 100-110 °C and maintain this temperature for 2-3 hours with continuous stirring.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Cool Down and Filtration: Once the reaction is complete, cool the mixture to below 25 °C. A solid precipitate (triethylamine hydrochloride) will form. Filter off the solid and wash it with a small amount of toluene.

  • Workup: Combine the filtrate and washes. Wash the organic solution with a 10% aqueous sodium hydroxide solution to remove any remaining salts, followed by a water wash.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation (Boiling Point: 93-94 °C at 20 mm Hg) to yield pure this compound as a colorless liquid.[3][6]

Process Workflow Visualization

The following diagram illustrates the key stages of the synthesis.

SynthesisWorkflow DMEA N,N-Dimethylethanolamine (Starting Material) Step1 Step 1: Chlorination (Toluene, 0°C to Reflux) DMEA->Step1 Morpholine Morpholine (Starting Material) Step2 Step 2: N-Alkylation (100-110°C) Morpholine->Step2 + SOCl2 Thionyl Chloride (Reagent) SOCl2->Step1 + Base Triethylamine (Acid Scavenger) Base->Step2 + Intermediate N,N-Dimethyl-2-chloroethylamine Hydrochloride (Intermediate) Step1->Intermediate Purification Purification (Aqueous Workup, Vacuum Distillation) Step2->Purification FinalProduct This compound (Final Product) Purification->FinalProduct Intermediate->Step2 caption Figure 1. Synthetic workflow for this compound.

Caption: Figure 1. Synthetic workflow from starting materials to final product.

Characterization of Final Product

The identity and purity of the synthesized this compound (CAS: 4385-05-1, Formula: C₈H₁₈N₂O, M.W.: 158.24 g/mol ) should be confirmed using standard analytical techniques.[6][7][8]

  • ¹H NMR (CDCl₃): Expected signals would include singlets for the N-methyl protons, and multiplets for the ethyl and morpholine ring protons, integrating in the correct ratios.

  • ¹³C NMR (CDCl₃): Distinct peaks corresponding to the different carbon environments in the molecule.

  • FT-IR (neat): Absence of a broad O-H stretch (from the starting material) around 3300 cm⁻¹ and presence of characteristic C-N and C-O stretches.

  • GC-MS: A single major peak in the gas chromatogram with a mass spectrum showing the correct molecular ion peak (m/z = 158) and fragmentation pattern.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; moisture in the system hydrolyzing SOCl₂.Ensure anhydrous conditions. Extend reflux time. Use fresh thionyl chloride.
Low yield in Step 2 Insufficient base to scavenge HCl; incomplete reaction.Ensure the correct stoichiometry of the base. Increase reaction time or temperature slightly.
Product contamination Inadequate purification; presence of unreacted morpholine.Ensure efficient vacuum distillation. Check the efficiency of the aqueous wash step to remove excess morpholine.

Conclusion

The two-step protocol described provides an efficient and well-established method for the synthesis of this compound from N,N-dimethylethanolamine. By carefully controlling reaction parameters and adhering to the outlined safety precautions, researchers can reliably produce this valuable compound in high yield and purity, suitable for applications in catalysis and pharmaceutical development.

References

using 4-[2-(Dimethylamino)ethyl]morpholine as a polyurethane foam catalyst

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 4-[2-(Dimethylamino)ethyl]morpholine: A Catalyst for Polyurethane Foam Synthesis

Authored by: A Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and formulation chemists on the application of this compound as a catalyst in the production of polyurethane (PU) foams. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and formulation strategies essential for achieving desired foam properties.

Introduction: The Critical Role of Catalysis in Polyurethane Foam

Polyurethane foams are ubiquitous materials, integral to industries ranging from furniture and automotive to construction and insulation.[1] Their versatility stems from the precise control chemists can exert over the polymerization process. This process is fundamentally a polyaddition reaction between a diisocyanate and a polyol.[2] However, to create a foam with a defined cellular structure and specific physical properties, this reaction must be meticulously orchestrated. This orchestration is the primary role of the catalyst system.

Amine catalysts, particularly tertiary amines, are indispensable in controlling the two simultaneous, competing reactions that define foam formation: the gelling reaction (urethane formation) and the blowing reaction (CO₂ generation).[3][4] The balance between these two reactions dictates the final foam structure, density, and performance characteristics.[5] this compound, a tertiary amine catalyst, is a highly effective tool for achieving this critical balance.

Catalyst Profile: this compound

This compound is a bifunctional tertiary amine catalyst characterized by the presence of both a dimethylamino group and a morpholine ring. This structure provides a unique catalytic activity profile. It is commercially available under trade names such as JEFFCAT® DM-70.[6][7][8]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Name This compound[9]
CAS Number 4385-05-1[9]
Appearance Amber Liquid[10]
Odor Ammoniacal[10]
Boiling Point 151 °C (304 °F)[10]
Flash Point 39 °C (102 °F)[10]
Specific Gravity ~0.99 @ 20-25 °C[10]
Viscosity 5.8 mm²/s @ 25 °C[10]

This catalyst is particularly valued for its ability to provide a well-balanced promotion of both the gelling and blowing reactions, making it suitable for a variety of foam types, including flexible polyester foams and high-resilience (HR) molded foams.[6][11] A key performance attribute is its ability to improve the "green strength" of the foam—the mechanical stability of the foam in its early, partially cured state.[7][12]

The Catalytic Mechanism: Orchestrating Gelling and Blowing

The successful formation of polyurethane foam depends on the synchronized timing of polymer chain extension (gelling) and gas generation (blowing).

  • Gelling Reaction: The reaction between an isocyanate group (-NCO) and a polyol's hydroxyl group (-OH) forms the urethane linkage, building the polymer backbone.[4]

  • Blowing Reaction: The reaction between an isocyanate group and water produces an unstable carbamic acid, which rapidly decomposes into an amine and carbon dioxide (CO₂) gas. This gas acts as the blowing agent, creating the foam's cellular structure.[13]

Tertiary amine catalysts like this compound accelerate these reactions by acting as Lewis bases. The lone pair of electrons on the nitrogen atom interacts with the reactants, lowering the activation energy of the reactions.

The dual-action mechanism can be visualized as follows:

  • The catalyst activates the isocyanate group, making it more susceptible to nucleophilic attack.

  • Simultaneously, it can form a complex with the active hydrogen-containing compounds (polyol or water), increasing their reactivity.[11]

G cluster_gelling Gelling Reaction cluster_blowing Blowing Reaction G_NCO Isocyanate (R-NCO) G_Complex Activated Complex [Isocyanate-Catalyst] G_NCO->G_Complex G_Polyol Polyol (R'-OH) G_Urethane Urethane Linkage G_Polyol->G_Urethane G_Cat Catalyst (DMAPM) G_Cat->G_NCO Activates G_Complex->G_Urethane + Polyol G_Urethane->G_Cat Regenerates B_NCO Isocyanate (R-NCO) B_Complex Activated Complex [Isocyanate-Catalyst] B_NCO->B_Complex B_Water Water (H₂O) B_Carbamic Carbamic Acid (Unstable) B_Water->B_Carbamic B_Cat Catalyst (DMAPM) B_Cat->B_NCO Activates B_Complex->B_Carbamic + Water B_Carbamic->B_Cat Regenerates B_CO2 CO₂ Gas + Amine B_Carbamic->B_CO2 Decomposes

Caption: Catalytic cycle for gelling and blowing reactions.

The effectiveness of this compound lies in its ability to promote these two pathways at a comparable rate, ensuring that the polymer network gains sufficient strength to trap the evolving CO₂ gas without collapsing, leading to a stable foam with a uniform cell structure.

Application and Formulation Protocols

Principle of Formulation

The concentration of the amine catalyst is a critical variable. It is typically expressed in parts per hundred polyol (PHP). Adjusting the level of this compound allows the formulator to control the reaction kinetics.

  • Higher Catalyst Concentration: Leads to shorter cream, gel, and rise times. This is desirable for high-speed production but may reduce flowability in complex molds.[5]

  • Lower Catalyst Concentration: Slows the reaction, allowing for better flow and mold filling, but increases the demold time.

Often, this compound is used in conjunction with an organometallic catalyst (e.g., stannous octoate or dibutyltin dilaurate). The amine catalyst primarily drives the blowing reaction, while the tin catalyst is highly selective for the gelling reaction.[4] This synergistic approach provides a wider processing latitude and more precise control over the final foam properties.

Protocol: Laboratory-Scale Flexible Foam Synthesis (Hand-Mix Method)

This protocol describes a standard laboratory procedure for evaluating a polyurethane foam formulation using a hand-mix technique. It is designed to be a self-validating system for comparing the effects of varying catalyst concentrations.

Materials & Equipment:

  • Polyether Polyol (e.g., 3000 MW triol)

  • Deionized Water

  • Silicone Surfactant

  • This compound (Catalyst)

  • Stannous Octoate (Co-catalyst)

  • Toluene Diisocyanate (TDI) or Methylene Diphenyl Diisocyanate (MDI)

  • 25x25x25 cm open-top mold or a suitably sized paper cup

  • Digital scale (0.01 g accuracy)

  • High-speed laboratory mixer (2000-6000 rpm)

  • Stopwatch

  • Fume hood

Table 2: Example Flexible Polyurethane Foam Formulation

ComponentParts per Hundred Polyol (PHP)
Polyether Polyol100
Deionized Water4.0 - 5.0
Silicone Surfactant1.0 - 1.5
This compound 0.1 - 0.8
Stannous Octoate0.15 - 0.30
Isocyanate (TDI-80)Index 105 - 110

Experimental Workflow:

Caption: Step-by-step workflow for hand-mix foam evaluation.

Step-by-Step Procedure:

  • Preparation: Ensure all chemicals are conditioned to room temperature (23 ± 1°C).[14] Place the mixing cup on the digital scale within a fume hood.

  • B-Side Formulation: Sequentially weigh the polyol, water, silicone surfactant, and both the amine and tin catalysts into the mixing cup according to the formulation in Table 2.

  • Pre-Mixing: Mix the B-side components at a low speed for approximately 15 seconds until the mixture is homogeneous.

  • Isocyanate Addition: Tare the scale. Add the calculated amount of isocyanate (A-side) to the B-side mixture. The amount is determined by the desired isocyanate index.

  • High-Speed Mixing: Immediately begin mixing with the high-speed mixer for a precise duration, typically 5 to 7 seconds. Start the stopwatch the moment the mixer starts.

  • Pouring and Observation: Quickly pour the reacting mixture into the center of the mold. Observe and record the following characteristic times:

    • Cream Time: The point at which the mixture turns creamy and starts to rise.

    • Gel Time (String Time): The point at which touching the foam with a spatula results in tacky polymer strings.

    • Rise Time: The time when the foam stops expanding vertically.

    • Tack-Free Time: The time when the surface of the foam is no longer sticky to the touch.

  • Curing: Allow the foam to cure at ambient temperature for at least 24 hours before cutting or performing any physical tests.[15]

Table 3: Data Collection for Foam Evaluation

Formulation IDCatalyst Level (PHP)Cream Time (s)Gel Time (s)Rise Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)
Control0.4
EXP-10.2
EXP-20.6

Safety and Handling

Tertiary amine catalysts are hazardous materials and must be handled with appropriate care. Skin contact can cause moderate to severe irritation and chemical burns.[2][16] Inhalation of vapors can be irritating to the respiratory system.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical goggles, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[17][18]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly closed.[18]

  • Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[17] Dispose of waste materials in accordance with local, state, and federal regulations.

References

The Versatility of 4-[2-(Dimethylamino)ethyl]morpholine in Modern Organic Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifaceted Molecule

In the landscape of organic synthesis, the strategic selection of reagents and catalysts is paramount to achieving desired molecular transformations with efficiency and precision. 4-[2-(Dimethylamino)ethyl]morpholine, a tertiary amine bearing both a morpholine ring and a dimethylaminoethyl group, has emerged as a versatile and valuable tool for synthetic chemists.[1] Its unique bifunctional nature endows it with a diverse reactivity profile, allowing it to serve as a potent catalyst, a crucial building block in the synthesis of complex molecules, and a potential ligand in transition metal catalysis.

This comprehensive guide provides an in-depth exploration of the applications of this compound in organic synthesis. We will delve into its role as a catalyst in polyurethane formation, its utility as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), and its potential as a ligand in cross-coupling reactions. Through detailed protocols, mechanistic insights, and comparative analyses, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the capabilities of this multifaceted molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its safe and effective use in the laboratory.

PropertyValue
CAS Number 4385-05-1
Molecular Formula C₈H₁₈N₂O
Molecular Weight 158.24 g/mol
Boiling Point 93-94 °C at 20 mm Hg[2]
Density 0.925 g/mL at 25 °C[2]
Refractive Index n20/D 1.4582[2]

I. Catalysis in Polyurethane Synthesis: Driving Polymerization with Precision

The synthesis of polyurethanes, a ubiquitous class of polymers with a vast array of applications, relies on the catalyzed reaction between isocyanates and polyols.[3] Tertiary amines are widely employed as catalysts to control the rates of both the gelling (urethane formation) and blowing (urea formation) reactions, thereby dictating the final properties of the polyurethane material.[4][5][6] this compound has been identified as an effective catalyst in this process.[7]

Mechanism of Catalysis

The catalytic activity of tertiary amines in urethane formation is attributed to their ability to activate the reactants. Two primary mechanisms are generally proposed:

  • Nucleophilic Catalysis: The tertiary amine can activate the isocyanate group by forming a transient, more reactive complex.

  • Base Catalysis: The amine can deprotonate the alcohol (polyol), increasing its nucleophilicity and facilitating its attack on the isocyanate.[8]

Theoretical studies on the effect of morpholine derivatives on urethane formation suggest that the reaction mechanism in the presence of these catalysts is significantly different from the uncatalyzed reaction and proceeds through a multi-step pathway.[9][10]

urethane_formation cluster_activation Activation cluster_reaction Urethane Formation Polyol Polyol Activated_Complex Activated Polyol-Catalyst Complex Polyol->Activated_Complex H-bonding Catalyst This compound Catalyst->Activated_Complex Urethane Polyurethane Activated_Complex->Urethane Nucleophilic Attack Isocyanate Isocyanate Isocyanate->Urethane

Figure 1: Simplified workflow of catalyzed polyurethane synthesis.

Experimental Protocol: Laboratory-Scale Polyurethane Elastomer Synthesis

This protocol provides a general procedure for the synthesis of a polyurethane elastomer, illustrating the use of this compound as a catalyst. The specific ratios of polyol, isocyanate, and catalyst will determine the final properties of the elastomer and should be optimized for the desired application.

Materials:

  • Polyether polyol (e.g., polypropylene glycol, average Mn ~2000)

  • Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate - MDI)

  • This compound (catalyst)

  • Chain extender (e.g., 1,4-butanediol)

  • Anhydrous solvent (e.g., tetrahydrofuran - THF, if required for viscosity control)

Procedure:

  • Preparation of the Polyol Pre-mixture:

    • In a clean, dry reaction vessel equipped with a mechanical stirrer, add the polyether polyol and the chain extender.

    • Degas the mixture under vacuum at an elevated temperature (e.g., 80 °C) for 1-2 hours to remove any residual water, which can interfere with the polymerization by reacting with the isocyanate.

    • Cool the mixture to the desired reaction temperature (e.g., 60-70 °C).

  • Catalyst Addition:

    • Add this compound to the polyol pre-mixture. The catalyst concentration typically ranges from 0.1 to 2.0 parts per hundred parts of polyol (phpp).[11] The exact amount will influence the curing time and should be determined experimentally.

    • Stir the mixture vigorously to ensure homogeneous distribution of the catalyst.

  • Isocyanate Addition and Polymerization:

    • Under a nitrogen atmosphere, add the pre-heated diisocyanate to the polyol/catalyst mixture with rapid stirring. The stoichiometry of isocyanate to hydroxyl groups (NCO:OH ratio) is a critical parameter and is typically in the range of 1.0 to 1.1.

    • Continue stirring until the viscosity of the mixture increases significantly (cream time).

  • Curing:

    • Pour the viscous mixture into a pre-heated mold.

    • Cure the elastomer in an oven at a specified temperature (e.g., 80-100 °C) for several hours. The curing time will depend on the catalyst concentration and the specific formulation.

  • Post-Curing and Characterization:

    • After the initial cure, the elastomer can be post-cured at a lower temperature for an extended period to ensure complete reaction and development of optimal physical properties.

    • Characterize the resulting polyurethane elastomer for its mechanical properties (e.g., tensile strength, elongation at break) and thermal properties (e.g., glass transition temperature).

II. A Key Intermediate in Pharmaceutical Synthesis: The Case of Gefitinib

The morpholine moiety is a privileged structure in medicinal chemistry, often incorporated into drug candidates to enhance their pharmacological properties.[12] this compound and its derivatives serve as valuable intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs). A prominent example is the synthesis of Gefitinib (Iressa®), an EGFR tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[11][13][14]

Retrosynthetic Analysis of Gefitinib

The synthesis of Gefitinib involves the introduction of a morpholino-containing side chain onto the quinazoline core. This is typically achieved through a nucleophilic substitution reaction.

gefitinib_retro Gefitinib Gefitinib Intermediate_A N-(3-Chloro-4-fluorophenyl)-6-hydroxy-7-methoxyquinazolin-4-amine Gefitinib->Intermediate_A Williamson Ether Synthesis Morpholino_Sidechain 4-(3-Chloropropyl)morpholine or similar electrophile Gefitinib->Morpholino_Sidechain

Figure 2: Retrosynthetic approach for Gefitinib.

Experimental Protocol: Synthesis of the Morpholinoethyl Side Chain of Gefitinib

The following protocol details the final step in a reported synthesis of Gefitinib, where the morpholino-containing side chain is introduced via a nucleophilic substitution reaction.[2] This step highlights the role of a morpholine derivative as a key building block. While this specific example uses morpholine itself, this compound can be utilized in similar synthetic strategies to introduce the dimethylaminoethyl morpholine moiety.

Materials:

  • 6-(3-Chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine

  • Morpholine

  • Potassium iodide (catalyst)

  • N,N-Dimethylformamide (DMF)

  • Chloroform

  • Saturated sodium carbonate solution

  • Brine

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 6-(3-chloropropoxy)-N-(3-chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine (1 equivalent) in DMF.

    • Add morpholine (excess, e.g., 2.3 equivalents) and a catalytic amount of potassium iodide to the solution.

  • Reaction:

    • Heat the reaction mixture to 60 °C and stir for 30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup and Isolation:

    • After the reaction is complete, pour the mixture into ice-water.

    • Extract the aqueous layer with chloroform (3x).

    • Combine the organic layers and wash with saturated sodium carbonate solution (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure Gefitinib.

III. Comparative Analysis: Benchmarking against DMAP in Acylation Reactions

4-(Dimethylamino)pyridine (DMAP) is a widely recognized and highly effective nucleophilic catalyst for acylation reactions.[9] Given the structural similarities, it is insightful to compare the potential catalytic activity of this compound to that of DMAP.

Both molecules possess a tertiary amine functionality capable of acting as a nucleophile. In DMAP, the dimethylamino group enhances the nucleophilicity of the pyridine nitrogen through resonance. In this compound, both the dimethylamino and the morpholino nitrogen atoms have lone pairs of electrons and can act as nucleophiles.

Mechanism of DMAP-Catalyzed Acylation

The accepted mechanism for DMAP-catalyzed acylation involves the initial attack of the highly nucleophilic pyridine nitrogen of DMAP on the acylating agent (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium intermediate. This intermediate is then readily attacked by the alcohol to form the ester and regenerate the DMAP catalyst.[15][16]

dmap_catalysis DMAP DMAP Acylpyridinium N-Acylpyridinium Intermediate DMAP->Acylpyridinium Nucleophilic Attack Acylating_Agent R-CO-O-CO-R Acylating_Agent->Acylpyridinium Ester R-CO-OR' Acylpyridinium->Ester Nucleophilic Attack by Alcohol Alcohol R'-OH Alcohol->Ester Ester->DMAP Catalyst Regeneration

Figure 3: Mechanism of DMAP-catalyzed acylation.

IV. Potential as a Ligand in Cross-Coupling Reactions

The presence of two nitrogen atoms in this compound makes it a potential bidentate ligand for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Bidentate amine ligands can chelate to the metal center, influencing its electronic properties and steric environment, and thereby affecting the catalytic activity and selectivity of the reaction.

While the use of this compound as a ligand in cross-coupling reactions is not extensively documented, the application of other bidentate amine ligands in palladium-catalyzed reactions is well-established.[17]

Hypothetical Protocol: Suzuki-Miyaura Coupling Using this compound as a Ligand

This hypothetical protocol is based on general procedures for Suzuki-Miyaura coupling reactions using palladium catalysts with amine-based ligands. Optimization of reaction conditions would be necessary to determine the efficacy of this compound as a ligand.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride)

  • Arylboronic acid

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound (ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent (e.g., toluene, dioxane, DMF)

Procedure:

  • Reaction Setup:

    • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium source, this compound (typically in a 1:2 or 1:4 Pd:ligand ratio), the aryl halide, the arylboronic acid, and the base.

    • Add the degassed solvent.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC/MS).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a versatile and valuable compound in the arsenal of the modern organic chemist. Its utility as a catalyst in polyurethane synthesis is well-established, and its role as a key intermediate in the preparation of pharmaceuticals is exemplified by its application in the synthesis of Gefitinib. While its potential as a ligand in cross-coupling reactions requires further exploration, its structural features suggest promise in this area. By understanding the reactivity and applications of this molecule, researchers can unlock new possibilities in the design and execution of complex organic syntheses.

References

Application Notes: A Comprehensive Guide to N-Alkylation using 4-[2-(Dimethylamino)ethyl]morpholine as a Non-Nucleophilic Base

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of N-Alkylation and Hindered Bases

The formation of carbon-nitrogen (C-N) bonds via N-alkylation is a cornerstone of modern organic synthesis, fundamental to the construction of countless molecules in the pharmaceutical, agrochemical, and materials science sectors. The direct alkylation of primary and secondary amines with alkyl halides is one of the most straightforward methods to achieve this transformation.[1] However, this apparent simplicity belies a significant synthetic challenge: overalkylation. The product of a mono-alkylation is often more nucleophilic than the starting amine, leading to subsequent reactions that yield a complex mixture of di-alkylated, tri-alkylated, and even quaternary ammonium salt byproducts, complicating purification and reducing the yield of the desired product.[2][3]

To circumvent this, synthetic chemists often employ non-nucleophilic, sterically hindered bases.[4] These reagents are designed to perform the essential role of a base—neutralizing the hydrohalic acid generated during the reaction—without competing with the substrate amine as a nucleophile.[5] This guide details the application of 4-[2-(Dimethylamino)ethyl]morpholine as one such effective, non-nucleophilic base. With its two sterically distinct tertiary amine centers, it serves as an efficient acid scavenger, facilitating clean and selective N-alkylation reactions.

Reaction Principle and Mechanism

The N-alkylation of a primary or secondary amine with an alkyl halide proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[6] The key steps are as follows:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen of the substrate amine attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming a new C-N bond. This results in a protonated, positively charged ammonium salt intermediate.[6][7]

  • Acid Scavenging: this compound, acting as a Brønsted-Lowry base, abstracts the proton from the ammonium intermediate.

  • Product Formation: This deprotonation neutralizes the intermediate, yielding the final N-alkylated amine product and the hydrohalide salt of this compound.

The steric bulk of this compound prevents its nitrogen atoms from effectively attacking the alkyl halide, thus minimizing the formation of unwanted quaternary ammonium byproducts from the base itself.[4][5]

G Amine R¹R²NH (Substrate Amine) Intermediate [R¹R²NH⁺-R³] X⁻ (Ammonium Salt Intermediate) Amine->Intermediate SN2 Attack AlkylHalide R³-X (Alkyl Halide) Product R¹R²N-R³ (Alkylated Product) Intermediate->Product BaseSalt [Base-H]⁺ X⁻ (Protonated Base Salt) Base This compound (Base) Base->Product Proton Abstraction

Caption: General mechanism of N-alkylation using a non-nucleophilic base.

Reagent Profile: this compound

Understanding the physicochemical properties of the base is critical for designing and executing a successful reaction.

PropertyValueReference(s)
CAS Number 4385-05-1[8][9][10]
Molecular Formula C₈H₁₈N₂O[8][9][10]
Molecular Weight 158.24 g/mol [8][9][10]
Appearance Colorless to pale yellow liquid[9]
Density ~0.925 g/mL at 25 °C[9][11][12]
Boiling Point 93-94 °C at 20 mm Hg[9][11][12]

Detailed Experimental Protocol

This protocol provides a general method for the N-alkylation of a secondary amine using an activated alkyl halide. The procedure can be adapted for primary amines, although optimization to prevent overalkylation may be required (see Section 6).

Model Reaction: N-Alkylation of Dibenzylamine with Benzyl Bromide

Materials and Reagents:

  • Dibenzylamine (1.0 eq.)

  • Benzyl bromide (1.1 eq.)

  • This compound (1.5 eq.)

  • Anhydrous Acetonitrile (CH₃CN)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., Ethyl Acetate, Hexanes)

  • Round-bottom flask with magnetic stir bar

  • Syringe or dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • TLC plates and developing chamber

  • Rotary evaporator

  • Glassware for extraction and purification

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • This compound is classified as causing serious eye damage.[13] Avoid contact with eyes and skin.

  • Benzyl bromide is a lachrymator and corrosive. Handle with care.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add dibenzylamine (1.0 mmol, 197.3 mg).

  • Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask and stir until the amine is fully dissolved.

  • Inert Atmosphere: Flush the flask with an inert gas (e.g., Nitrogen or Argon) and maintain a positive pressure throughout the reaction.

  • Base Addition: Add this compound (1.5 mmol, 237.4 mg, 0.26 mL) to the stirred solution.

  • Alkylating Agent Addition: Using a syringe, slowly add benzyl bromide (1.1 mmol, 188.1 mg, 0.13 mL) dropwise to the reaction mixture at room temperature. A slow addition rate helps to control the initial reaction rate and minimize side reactions.[14]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the dibenzylamine starting material. The reaction is typically complete within 2-6 hours.

  • Work-up: a. Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in a suitable organic solvent, such as diethyl ether or ethyl acetate (20 mL). c. Transfer the solution to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to remove the protonated this compound hydrobromide salt. d. Wash the organic layer with brine (15 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the pure tribenzylamine.

Experimental Workflow Diagram

G start 1. Dissolve Amine in Anhydrous CH3CN add_base 2. Add this compound start->add_base add_alkyl_halide 3. Add Alkyl Halide (Dropwise) add_base->add_alkyl_halide react 4. Stir at Room Temp. Monitor by TLC/LC-MS add_alkyl_halide->react concentrate 5. Concentrate (Rotary Evaporator) react->concentrate extract 6. Dissolve & Extract (EtOAc / aq. NaHCO3) concentrate->extract dry 7. Dry Organic Layer (MgSO4) extract->dry purify 8. Concentrate & Purify (Chromatography) dry->purify product Pure N-Alkylated Product purify->product

Caption: Step-by-step workflow for N-alkylation protocol.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive alkylating agent (e.g., less reactive alkyl chloride).2. Insufficient reaction time.3. Low-quality or wet reagents/solvent.1. Increase reaction temperature (e.g., 40-60 °C). Consider adding a catalytic amount of sodium iodide (NaI) for Finkelstein reaction conditions.2. Extend the reaction time and continue monitoring.3. Ensure all reagents are pure and solvents are anhydrous.
Overalkylation (for primary amines)The N-alkylated product is more nucleophilic than the starting primary amine.[3]1. Stoichiometry Control: Use a large excess of the primary amine (3-5 equivalents) relative to the alkylating agent.[3]2. Slow Addition: Add the alkylating agent very slowly to the reaction mixture to maintain its low concentration.[3]
Formation of Side Products 1. Elimination (E2) reaction, especially with secondary or tertiary alkyl halides.2. Competing SN1 pathway.1. Use a more polar, aprotic solvent (e.g., DMF instead of CH₃CN). Maintain lower reaction temperatures.2. This protocol is most effective for primary and activated (benzylic, allylic) alkyl halides which favor SN2.
Difficult Purification Incomplete removal of the protonated base salt during work-up.Ensure thorough washing with the aqueous bicarbonate solution during the extraction step. Perform an additional wash if necessary.

Conclusion

This compound is a valuable and effective non-nucleophilic base for facilitating N-alkylation reactions. Its ability to efficiently scavenge the acid byproduct while its steric profile minimizes competitive nucleophilic reactions makes it a robust tool for synthesizing tertiary amines from secondary amines. By following the detailed protocol and considering the optimization strategies outlined, researchers can achieve clean and high-yielding N-alkylation transformations, a critical step in the development of novel chemical entities for research and drug discovery.

References

The Versatile Tertiary Amine: 4-[2-(Dimethylamino)ethyl]morpholine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of pharmaceutical synthesis, the selection of reagents is paramount to achieving desired efficacy, purity, and yield. Among the myriad of available chemical entities, 4-[2-(Dimethylamino)ethyl]morpholine has emerged as a valuable and versatile tertiary amine, finding application as a potent catalyst and a key building block in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to aid researchers, scientists, and drug development professionals in harnessing its full potential.

Physicochemical Properties and Mechanistic Rationale

This compound, with a molecular formula of C8H18N2O and a molecular weight of 158.24 g/mol , is a colorless to pale yellow liquid.[1] Its unique structure, featuring both a sterically accessible dimethylamino group and a morpholine ring, underpins its utility in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number4385-05-1[1]
Molecular FormulaC8H18N2O[1]
Molecular Weight158.24 g/mol [1]
Boiling Point93-94 °C at 20 mmHg[1]
Density0.925 g/mL at 25 °C[1]
Refractive Index1.4582 (20 °C)[1]

The presence of two nitrogen atoms with differing steric and electronic environments allows it to function effectively as a basic catalyst. The dimethylamino group provides a nucleophilic center that can deprotonate acidic protons, facilitating a variety of base-catalyzed reactions. The morpholine nitrogen, while also basic, is sterically more hindered. This differential reactivity can be exploited in certain synthetic strategies.

Core Applications in Pharmaceutical Synthesis

This reagent is primarily utilized as a catalyst in reactions such as O-alkylation and N-alkylation, and as a reagent in the construction of heterocyclic systems. Its role is particularly notable in the synthesis of kinase inhibitors and antihistaminic drugs.

Catalysis of O-Alkylation Reactions in the Synthesis of Kinase Inhibitors

A critical application of this compound lies in its role as a catalyst for Williamson ether synthesis, a key step in the preparation of numerous pharmaceuticals. The synthesis of the anti-cancer drug Gefitinib provides a salient, albeit illustrative, example of the introduction of a morpholino-containing side chain, a structural motif often facilitated by tertiary amine bases. While many reported syntheses of Gefitinib utilize reagents like 4-(3-chloropropyl)morpholine to introduce the morpholine moiety, the fundamental principle of base-catalyzed O-alkylation of a phenol is central.[2][3] this compound can serve as an effective base in such transformations.

Protocol 1: General Procedure for O-Alkylation of a Phenolic Precursor Catalyzed by this compound

This protocol provides a general framework for the O-alkylation of a phenolic substrate, a common step in the synthesis of various APIs.

Workflow Diagram:

Caption: General workflow for O-alkylation of phenols.

Materials:

  • Phenolic substrate (1.0 eq)

  • Alkylating agent (e.g., 2-(dimethylamino)ethyl chloride hydrochloride) (1.1 - 1.5 eq)

  • This compound (1.5 - 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Deionized water

  • Brine solution

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a stirred solution of the phenolic substrate in anhydrous DMF, add this compound at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add the alkylating agent to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the desired O-alkylated product.

Causality and Self-Validation: The use of an excess of the tertiary amine base ensures complete deprotonation of the phenol, driving the reaction to completion. Monitoring by TLC/HPLC provides in-process control and confirms the consumption of starting material. The aqueous work-up is designed to remove the water-soluble base and its corresponding salt, while the final purification step ensures the isolation of a high-purity product.

Application in the Synthesis of Lenvatinib
Role in the Synthesis of Antihistamines

The synthesis of various H1-receptor antagonists often involves the N-alkylation of a primary or secondary amine. This compound can act as an effective base to facilitate these reactions. For instance, in the synthesis of certain piperazine-based antihistamines, a key step involves the reaction of a substituted piperazine with an alkyl halide.[6]

Protocol 2: General Procedure for N-Alkylation of a Secondary Amine using this compound

This protocol outlines a general method for the N-alkylation of a secondary amine, a common transformation in the synthesis of antihistamines and other nitrogen-containing APIs.

Logical Relationship Diagram:

N_Alkylation Start Secondary Amine + Alkyl Halide Reaction Nucleophilic Substitution (SN2) Start->Reaction Base This compound Base->Reaction Accepts H+ Solvent Polar Aprotic Solvent (e.g., Acetonitrile, DMF) Solvent->Reaction Provides Medium Byproduct Amine Hydrohalide Salt Reaction->Byproduct Product Tertiary Amine Product Reaction->Product

Caption: Key components in N-alkylation reactions.

Materials:

  • Secondary amine (1.0 eq)

  • Alkyl halide (1.05 - 1.2 eq)

  • This compound (1.2 - 1.5 eq)

  • Anhydrous acetonitrile or DMF

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the secondary amine in anhydrous acetonitrile.

  • Add this compound to the solution.

  • Add the alkyl halide dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C until the reaction is complete (monitored by TLC or LC-MS).

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.

  • Purify the product by flash chromatography on silica gel if necessary.

Expertise and Trustworthiness: The choice of a non-nucleophilic tertiary amine like this compound is crucial to prevent it from competing with the secondary amine substrate in the alkylation reaction. The work-up with sodium bicarbonate ensures the removal of any remaining amine hydrohalide salt.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This compound is a valuable reagent in the pharmaceutical chemist's toolkit. Its utility as a basic catalyst in key bond-forming reactions, such as O- and N-alkylations, makes it an important component in the synthesis of a range of therapeutic agents. The protocols provided herein offer a starting point for its application, and with careful optimization, this versatile molecule can be effectively employed to construct complex pharmaceutical intermediates and final APIs.

References

Application Notes and Protocols for the Quantification of 4-[2-(Dimethylamino)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 4-[2-(Dimethylamino)ethyl]morpholine

This compound (CAS 4385-05-1) is a tertiary amine utilized as an intermediate and reagent in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). As a process-related impurity or a residual reagent, its presence in final drug substances must be meticulously controlled to ensure product quality, safety, and regulatory compliance. The development of robust, accurate, and precise analytical methods for the quantification of this compound is therefore a critical activity in pharmaceutical development and manufacturing.

This document provides detailed application notes and protocols for two distinct, validated analytical approaches for the quantification of this compound:

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust and widely accessible method suitable for quantifying volatile and semi-volatile amines. This is often the workhorse method for residual solvent and amine analysis in quality control laboratories.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification and for analysis in complex sample matrices where specificity is paramount.

These protocols are designed to be self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline on the Validation of Analytical Procedures.[1][2]

Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)

Scientific Rationale and Method Design

Gas chromatography is an ideal technique for the analysis of volatile amines.[3] this compound, with a boiling point of approximately 93-94 °C at 20 mmHg, is sufficiently volatile for GC analysis. The Flame Ionization Detector (FID) is chosen for its high sensitivity to organic compounds containing carbon-hydrogen bonds, its robustness, and its wide linear range, making it a standard detector for quantitative analysis in the pharmaceutical industry.[4][5][6]

A key challenge in the GC analysis of amines is their tendency to interact with active sites (e.g., free silanols) on the column and in the injection port, leading to poor peak shape (tailing) and reduced reproducibility.[7] This method addresses this challenge through the selection of a base-deactivated capillary column, which is specifically treated to minimize these secondary interactions, ensuring symmetrical peaks and reliable quantification without the need for derivatization.[8][9] While derivatization can be employed to improve the chromatography of amines, it adds complexity and potential for variability to the sample preparation process.[10][11][12] For a tertiary amine like this compound, direct analysis is often achievable with the appropriate column chemistry.[13]

Experimental Workflow: GC-FID Analysis

The overall workflow for the GC-FID method is a straightforward "dilute-and-shoot" approach, minimizing sample manipulation and potential for error.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh API Sample Dilute_Sample Dissolve & Dilute Sample in Diluent (e.g., Methanol) Sample->Dilute_Sample Standard Prepare Stock Standard Dilute_Standard Prepare Working Standards (Calibration Curve) Standard->Dilute_Standard Inject Inject into GC-FID System Dilute_Sample->Inject Dilute_Standard->Inject Separate Separation on Base-Deactivated Column Inject->Separate Detect Detection by FID Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve (Area vs. Concentration) Integrate->Calibrate Quantify Quantify Analyte in Sample Calibrate->Quantify

Caption: High-level workflow for GC-FID quantification.

Detailed Protocol: GC-FID Quantification

1. Materials and Reagents:

  • This compound Reference Standard (purity ≥ 98%)

  • Methanol (HPLC or GC grade), as diluent

  • Active Pharmaceutical Ingredient (API) or sample matrix

  • Class A volumetric flasks and pipettes

  • 2 mL autosampler vials with septa

2. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingCausality and Justification
Gas Chromatograph Agilent 7890B or equivalentA standard, robust GC system capable of precise temperature and flow control.
Detector Flame Ionization Detector (FID)Provides excellent sensitivity for hydrocarbons and a wide linear dynamic range.[4]
Column Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm) or equivalent base-deactivated columnThe 624 phase is suitable for residual solvent analysis and the base deactivation minimizes peak tailing for basic compounds like amines.[8]
Carrier Gas Helium or HydrogenInert carrier gas. Hydrogen can provide faster analysis times if the system is configured for it.
Flow Rate 2.0 mL/min (Constant Flow)Optimized for good separation efficiency and reasonable run time.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the analyte and sample matrix.
Injection Mode Split (e.g., 20:1 ratio)Prevents column overloading and ensures sharp peaks, suitable for impurity-level analysis.
Injection Volume 1 µLStandard volume for capillary GC.
Oven Program Initial: 80°C (hold 1 min)Ramp: 15°C/min to 240°CHold: 5 minThe initial temperature ensures good focusing of the analyte on the column. The ramp allows for elution of the target analyte and any other components in a reasonable time. The final hold ensures the column is clean before the next injection.
Detector Temp. 275 °CKept higher than the final oven temperature to prevent condensation of analytes in the detector.
FID Gas Flows H₂: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/minStandard flows to ensure stable flame and optimal detector response.

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Methanol.

  • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution. A typical range might be 1 µg/mL to 50 µg/mL, depending on the expected impurity level.

  • Sample Solution (e.g., 20 mg/mL): Accurately weigh ~200 mg of the API sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol. This concentration may need to be adjusted based on the analyte's limit of quantification and the specification limit for the impurity.

4. Method Validation Protocol:

All validation procedures should be performed in accordance with ICH Q2(R1) guidelines.[1][2][14]

Validation ParameterProtocol SummaryAcceptance Criteria (Typical)
Specificity Inject the diluent (Methanol) and a solution of the API without the analyte (placebo).No interfering peaks should be observed at the retention time of this compound.
Linearity Analyze the five calibration standards in triplicate. Plot the average peak area against concentration and perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.995. The y-intercept should be < 5% of the response at the 100% level.
Accuracy / Recovery Spike the API sample matrix (placebo) with the analyte at three concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Prepare three replicates at each level and calculate the percent recovery.Mean recovery should be within 90.0% - 110.0% at each level.
Precision Repeatability (Intra-assay): Analyze six replicate preparations of a spiked sample at 100% of the target concentration on the same day, with the same analyst and instrument.Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.Relative Standard Deviation (RSD) should be ≤ 10.0% for repeatability. Results from intermediate precision should also meet this criterion.
Limit of Quantification (LOQ) Determine the lowest concentration that meets the accuracy and precision criteria. Often established from the linearity data or by preparing a series of low-concentration solutions and identifying the point where the RSD is ≤ 10%.Signal-to-noise ratio is typically ≥ 10. The quantification must be accurate and precise.
Limit of Detection (LOD) Typically determined based on a signal-to-noise ratio of 3:1.Signal-to-noise ratio is typically ≥ 3.
Robustness Systematically vary key method parameters (e.g., oven ramp rate ±10%, flow rate ±10%, inlet temperature ±5°C) and assess the impact on the results.The results should remain unaffected by small, deliberate variations in method parameters, demonstrating the method's reliability during normal usage.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Scientific Rationale and Method Design

For applications requiring higher sensitivity and selectivity, such as trace-level quantification in complex biological matrices or early-stage drug development, LC-MS/MS is the method of choice.[15] This technique couples the separation power of HPLC with the highly selective and sensitive detection of a tandem mass spectrometer.

This compound is a basic compound that can be readily ionized using positive mode electrospray ionization (ESI+). Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity. In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID), and a specific product ion is monitored in the third quadrupole. This precursor → product ion transition is unique to the analyte, effectively eliminating interference from matrix components.[16]

Due to its polar nature, retaining the analyte on a traditional C18 reversed-phase column can be challenging. A Hydrophilic Interaction Liquid Chromatography (HILIC) column is therefore proposed. HILIC chromatography is well-suited for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography.

Experimental Workflow: LC-MS/MS Analysis

The LC-MS/MS workflow involves sample extraction followed by instrumental analysis and data processing, leveraging the specificity of MRM transitions.

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample (API or Matrix) Extract Extract with Solvent (e.g., Acetonitrile/Water) Sample->Extract Standard Prepare Stock Standard Dilute_Standard Prepare Working Standards (Calibration Curve) Standard->Dilute_Standard Filter Centrifuge & Filter Extract Extract->Filter Inject Inject into LC-MS/MS System Filter->Inject Dilute_Standard->Inject Separate HILIC Separation Inject->Separate Detect ESI+ Ionization & MRM Detection Separate->Detect Integrate Integrate MRM Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte in Sample Calibrate->Quantify

Caption: High-level workflow for LC-MS/MS quantification.

Detailed Protocol: LC-MS/MS Quantification

1. Materials and Reagents:

  • This compound Reference Standard (purity ≥ 98%)

  • Acetonitrile and Water (LC-MS grade)

  • Formic Acid and Ammonium Formate (LC-MS grade additives)

  • Class A volumetric flasks, pipettes, and micro-centrifuge tubes

  • 0.22 µm syringe filters (e.g., PTFE)

2. Instrumentation and Chromatographic Conditions:

ParameterRecommended SettingCausality and Justification
LC System Waters ACQUITY UPLC, Agilent 1290, or equivalentA high-performance LC system is required for reproducible retention times and good peak shape, especially with fast gradients.
Mass Spectrometer Triple Quadrupole (e.g., Sciex 6500, Waters Xevo TQ-S)Essential for performing MS/MS experiments and achieving high sensitivity and selectivity through MRM.
Column Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm) or equivalentHILIC stationary phase provides retention for highly polar basic compounds that are not retained on C18 columns.
Mobile Phase A 10 mM Ammonium Formate in Water + 0.1% Formic AcidThe buffer controls pH and improves peak shape. Formic acid aids in the protonation of the analyte for ESI+.
Mobile Phase B Acetonitrile + 0.1% Formic AcidThe organic component of the mobile phase in HILIC mode.
Gradient 95% B to 50% B over 5 minutes, then re-equilibrateA decreasing organic gradient elutes compounds from a HILIC column. This gradient should be optimized for the specific analyte and matrix.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, providing good efficiency and compatibility with the MS interface.
Column Temp. 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA small injection volume is typical to avoid peak distortion.
Ionization Mode Electrospray Ionization, Positive (ESI+)Tertiary amines readily form [M+H]⁺ ions in positive mode.
MRM Transitions Precursor Ion [M+H]⁺: m/z 159.1Product Ions: To be determined by infusion. Likely fragments would result from the cleavage of the ethyl linker. e.g., m/z 100.1 (morpholine ring fragment) and m/z 58.1 (dimethylamino fragment).The precursor corresponds to the protonated molecule. Product ions are determined experimentally to find the most intense and stable fragments for quantification (quantifier) and confirmation (qualifier).
Source Temp. 500 °COptimized for efficient desolvation of the mobile phase.
Collision Gas ArgonStandard inert gas used for collision-induced dissociation in the collision cell.

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 100 µg/mL): Prepare in a 50:50 Acetonitrile:Water mixture.

  • Calibration Standards: Prepare a series of at least seven standards by serially diluting the stock solution, ranging from sub-ng/mL to ~100 ng/mL.

  • Sample Preparation:

    • Accurately weigh ~50 mg of API into a micro-centrifuge tube.

    • Add 1.0 mL of 80:20 Acetonitrile:Water.

    • Vortex for 2 minutes to extract the analyte.

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

4. Method Validation Protocol:

The validation for the LC-MS/MS method follows the same ICH Q2(R1) principles as the GC-FID method, but with acceptance criteria adjusted for the higher sensitivity and potential for matrix effects.

Validation ParameterProtocol SummaryAcceptance Criteria (Typical)
Specificity Analyze a blank matrix sample and a matrix sample spiked with other known process impurities.No significant signal (>20% of LOQ) should be detected in the MRM channel for the analyte at its expected retention time.
Linearity Analyze the calibration curve (7+ points) and perform a linear regression, often with 1/x or 1/x² weighting.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of nominal (±20% at LLOQ).
Accuracy / Precision Analyze Quality Control (QC) samples prepared in the matrix at a minimum of three levels (Low, Mid, High) in replicates (n=6) within a single run (intra-assay) and across multiple runs (inter-assay).Mean accuracy at each level should be within 85-115% of nominal. Precision (RSD) should not exceed 15%.
Limit of Quantification (LOQ) The lowest standard on the calibration curve that meets the accuracy and precision criteria (within 20% of nominal).Must be quantifiable with acceptable accuracy (±20%) and precision (≤20% RSD).
Matrix Effect Compare the peak response of the analyte in a post-extraction spiked matrix sample to the response of a neat standard solution.The ion suppression or enhancement should be consistent across batches. An internal standard can be used to correct for matrix effects.
Robustness Evaluate the effect of small changes in mobile phase composition (e.g., ±2% organic), column temperature (±5°C), and flow rate (±10%).Method performance should remain within the established acceptance criteria for accuracy and precision.

Conclusion and Recommendations

Two robust and reliable methods for the quantification of this compound have been presented.

  • The GC-FID method is a cost-effective, straightforward, and rugged approach suitable for routine quality control analysis where analyte concentrations are expected to be well above the low ppb range. Its simplicity makes it ideal for high-throughput environments.

  • The LC-MS/MS method offers superior sensitivity and selectivity, making it the preferred choice for trace-level analysis, quantification in complex matrices, or when unequivocal identification is required.

The choice of method should be based on the specific application, required sensitivity, available instrumentation, and the nature of the sample matrix. Both protocols are designed as self-validating systems, and their implementation should be preceded by a full validation study according to ICH Q2(R1) guidelines to demonstrate fitness for purpose.[1][2][17]

References

Application Note: A Validated GC-MS Protocol for the Sensitive Quantification of Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Morpholine

Morpholine, a heterocyclic amine, is a vital structural motif and intermediate in modern chemistry.[1][2] Its derivatives are integral to numerous sectors, serving as key building blocks for active pharmaceutical ingredients (APIs) like the antibiotic Linezolid and the anticancer agent Gefitinib, corrosion inhibitors, and emulsifiers for fruit coatings.[3][4][5]

While indispensable, the presence of residual morpholine in final products requires stringent control. This is primarily due to the potential for morpholine, a secondary amine, to react with nitrosating agents to form N-nitrosomorpholine (NMOR), a compound classified as a probable human carcinogen.[6] Consequently, regulatory bodies and quality control laboratories demand highly sensitive and robust analytical methods to quantify morpholine residues in diverse and often complex matrices, from pharmaceutical formulations to food products.[6]

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a gold-standard technique for this purpose, offering unparalleled selectivity and sensitivity.[7][8] This application note provides a comprehensive, field-proven protocol for the analysis of morpholine. It leverages a chemical derivatization strategy to overcome the inherent analytical challenges posed by the analyte's polarity, ensuring reliable and accurate quantification.

Principle of Analysis: Overcoming Polarity with Derivatization

Direct GC-MS analysis of morpholine is challenging. Its high polarity leads to strong interactions with conventional GC columns, resulting in poor peak shape (tailing) and low sensitivity.[3][9] To circumvent this, a derivatization step is employed to convert morpholine into a less polar, more volatile, and thermally stable compound that is highly amenable to GC analysis.

The core of this protocol is the acid-catalyzed nitrosation of morpholine. In an acidic environment (pH ≈ 1.5), morpholine reacts with a nitrite source (e.g., sodium nitrite) to form N-nitrosomorpholine (NMOR).[10][11][12]

Reaction: C₄H₉NO (Morpholine) + HNO₂ → C₄H₈N₂O₂ (N-Nitrosomorpholine) + H₂O

The resulting NMOR derivative exhibits excellent volatility and chromatographic behavior, allowing for high-sensitivity detection by GC-MS. This derivative is then extracted from the aqueous sample matrix into an organic solvent, concentrated, and injected into the GC-MS system.

Comprehensive Experimental Workflow

The entire analytical procedure, from sample receipt to final data reporting, is outlined in the workflow diagram below. This provides a high-level overview of the critical stages involved in the protocol.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation & Derivatization cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting Sample Sample Receipt (Juice, API, Fruit Peel) Prep Matrix-Specific Preparation (Filtration / Homogenization) Sample->Prep LipidRemoval Lipid Removal (if required) (e.g., Hexane Wash) Prep->LipidRemoval Derivatization Derivatization Reaction (Acidification + NaNO₂) LipidRemoval->Derivatization Extraction Liquid-Liquid Extraction (Dichloromethane) Derivatization->Extraction GCMS GC-MS Analysis (SIM Mode) Extraction->GCMS DataAcq Data Acquisition GCMS->DataAcq Processing Data Processing (Integration & Calibration) DataAcq->Processing Quantification Quantification (Report Results) Processing->Quantification Validation Method Validation Check (QC Samples) Quantification->Validation Derivatization Morpholine Morpholine (Polar, High Boiling Point) Reagents + Sodium Nitrite (NaNO₂) + Acid (H⁺) Morpholine->Reagents NMOR N-Nitrosomorpholine (NMOR) (Volatile, Thermally Stable) Reagents->NMOR Nitrosation Reaction

References

Application Notes and Protocols for Catalysis with 4-[2-(Dimethylamino)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of 4-[2-(Dimethylamino)ethyl]morpholine (DMAMEM) as a catalyst in two primary applications: the production of flexible polyurethane foams and the curing of epoxy resins. This document offers in-depth technical guidance, explaining the rationale behind experimental choices and providing step-by-step methodologies for reproducible results.

Introduction to this compound as a Catalyst

This compound, often abbreviated as DMAMEM, is a tertiary amine that finds significant application as a catalyst in polymer chemistry. Its molecular structure, featuring a morpholine ring and a dimethylaminoethyl side chain, provides a unique combination of steric hindrance and basicity. The two nitrogen atoms, one in the morpholine ring and the other in the dimethylamino group, act as catalytic centers. This dual functionality allows DMAMEM to effectively accelerate reactions involving isocyanates and epoxides, making it a valuable component in the formulation of polyurethanes and the curing of epoxy systems.[1][2]

In polyurethane systems, tertiary amine catalysts are crucial for balancing the two primary reactions: the gelling reaction (isocyanate-polyol) and the blowing reaction (isocyanate-water).[3][4][5] The choice of catalyst significantly impacts the foam's properties, including its density, hardness, elasticity, and cell structure.[2][6][7] DMAMEM is recognized for its role in promoting these reactions, contributing to the formation of the final polymer matrix.

In epoxy resin systems, amine-based curing agents are essential for the cross-linking process that transforms the liquid resin into a hard, durable thermoset.[8][9] The active hydrogens on primary and secondary amines react with the epoxide groups, leading to the formation of a three-dimensional network.[9][10] While DMAMEM is a tertiary amine and lacks active hydrogens for direct reaction with the epoxy ring, it acts as a catalytic curing agent, accelerating the curing process, particularly in conjunction with other primary or secondary amine hardeners or anhydrides.

Part 1: Catalysis in Flexible Polyurethane Foam Production

This section details the use of DMAMEM as a gelling and blowing catalyst in the laboratory-scale synthesis of flexible polyurethane foam.

Scientific Rationale

The synthesis of polyurethane foam involves the exothermic reactions between a polyol and a diisocyanate.[4] DMAMEM, as a tertiary amine catalyst, facilitates both the urethane formation (gelling) and the urea formation (blowing) reactions. The lone pair of electrons on the nitrogen atoms of DMAMEM can interact with the electrophilic carbon of the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl groups of the polyol and water.[5] A proper balance between the gelling and blowing reactions is critical for producing a stable foam with the desired cell structure and physical properties.[11]

Experimental Workflow for Flexible Polyurethane Foam Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_curing Curing & Characterization prep_materials Material Preparation and Weighing prep_mix Preparation of Polyol Premix prep_materials->prep_mix Polyol, Surfactant, Water, DMAMEM add_iso Addition of Toluene Diisocyanate (TDI) prep_mix->add_iso mix High-Speed Mixing add_iso->mix pour Pouring into Mold mix->pour cure Curing of Foam pour->cure Allow to rise and cure characterize Characterization of Foam Properties cure->characterize

Caption: Workflow for polyurethane foam synthesis.

Materials and Formulation

The following table provides a typical formulation for a flexible polyurethane foam. The quantities can be adjusted to investigate the effect of varying component concentrations.

ComponentFunctionParts by Weight (pbw)
Polyether Polyol (e.g., Voranol™ 3010)Polyol100
Deionized WaterBlowing Agent4.0
Silicone Surfactant (e.g., L-618)Cell Stabilizer1.0
This compound (DMAMEM) Catalyst 0.3 - 1.0
Stannous Octoate (e.g., Dabco® T-9)Co-catalyst (Gelling)0.2
Toluene Diisocyanate (TDI) (80/20 mixture)Isocyanate48 (NCO Index: 105)
Step-by-Step Protocol
  • Preparation of the Polyol Premix: a. In a disposable plastic beaker, accurately weigh the polyether polyol. b. Add the deionized water, silicone surfactant, and this compound (DMAMEM) to the polyol. c. Mix the components thoroughly for at least 30 seconds using a mechanical stirrer at a low speed (e.g., 500 rpm) to ensure a homogeneous mixture. d. Add the stannous octoate co-catalyst to the premix and stir for an additional 15 seconds.

  • Reaction Initiation: a. In a fume hood, carefully weigh the toluene diisocyanate (TDI) into a separate container. b. Add the TDI to the polyol premix. c. Immediately begin mixing at high speed (e.g., 2000-3000 rpm) for 5-10 seconds. The cream time, the point at which the mixture becomes opaque and starts to rise, should be noted.

  • Foam Formation and Curing: a. Quickly pour the reacting mixture into a pre-warmed mold (e.g., an open-top cardboard box). b. Allow the foam to rise freely. Note the tack-free time, when the surface of the foam is no longer sticky to the touch. c. Let the foam cure at room temperature for at least 24 hours before handling and characterization. For complete curing and stabilization of properties, a post-curing period of 3-5 days is recommended.

Characterization of Polyurethane Foam

The physical and mechanical properties of the prepared foam should be characterized to assess the effect of the catalyst.

PropertyASTM StandardDescription
Apparent DensityASTM D3574The mass per unit volume of the foam.[12]
Compressive StrengthASTM D3574The stress at a specified compression, indicating the foam's load-bearing capacity.[13][14]
Tensile Strength and ElongationASTM D3574The maximum stress the foam can withstand before breaking and its ability to stretch.[12]
Resilience (Ball Rebound)ASTM D3574A measure of the foam's elasticity, determined by the height of a rebound of a steel ball.[12]
Fourier-Transform Infrared Spectroscopy (FTIR)-To confirm the formation of urethane linkages by identifying characteristic peaks (e.g., N-H, C=O).[15]
Differential Scanning Calorimetry (DSC)-To determine the glass transition temperature (Tg) of the foam.[13]
Scanning Electron Microscopy (SEM)-To visualize the cell structure, including cell size and shape.

Part 2: Catalytic Curing of Epoxy Resins

This section outlines the use of DMAMEM as a catalytic curing agent for a standard bisphenol A-based epoxy resin.

Scientific Rationale

The curing of epoxy resins with amine hardeners involves the reaction of the amine's active hydrogen atoms with the epoxy groups of the resin.[8][9] This reaction leads to the formation of a cross-linked polymer network. While DMAMEM is a tertiary amine and does not have active hydrogens to participate directly in the cross-linking reaction, it acts as an accelerator. The lone pair of electrons on the nitrogen atoms can initiate the anionic polymerization of the epoxy resin or catalyze the reaction between the epoxy groups and a co-curing agent (like a primary or secondary amine) by activating the epoxy ring.

Experimental Workflow for Epoxy Resin Curing

G cluster_prep Preparation cluster_mixing_curing Mixing & Curing cluster_analysis Analysis calc Stoichiometric Calculation weigh Weighing of Components calc->weigh mix Mixing of Resin, Hardener, and DMAMEM weigh->mix degas Degassing (Optional) mix->degas apply Application/Pouring degas->apply cure Curing Schedule apply->cure characterize Characterization of Cured Epoxy cure->characterize

Caption: Workflow for epoxy resin curing and analysis.

Materials and Stoichiometric Calculation
  • Epoxy Resin: Diglycidyl ether of bisphenol A (DGEBA), with a known epoxide equivalent weight (EEW). For this example, we will use an EEW of 190 g/eq.

  • Primary Amine Hardener: A primary amine such as diethylenetriamine (DETA), with a known amine hydrogen equivalent weight (AHEW). The AHEW of DETA is approximately 20.6 g/eq.

  • Catalytic Curing Agent: this compound (DMAMEM).

The amount of primary amine hardener required is calculated based on a 1:1 stoichiometric ratio of epoxy groups to amine hydrogen equivalents.[16][17][18]

Calculation:

Parts by weight of hardener per 100 parts of resin (phr) = (AHEW / EEW) * 100

For DETA and a DGEBA resin with an EEW of 190 g/eq:

phr of DETA = (20.6 / 190) * 100 ≈ 10.8 phr

The amount of DMAMEM as a catalyst is typically in the range of 1-5 phr.

Step-by-Step Protocol
  • Preparation and Mixing: a. Accurately weigh 100 g of the DGEBA epoxy resin into a clean, dry mixing container.[19][20] b. Weigh the calculated amount of DETA (10.8 g) in a separate container. c. Weigh the desired amount of DMAMEM (e.g., 2 g for 2 phr) in another separate container. d. Add the DETA and DMAMEM to the epoxy resin. e. Mix the components thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure a homogeneous mixture.[19][20] Mix slowly to avoid introducing excessive air bubbles.

  • Degassing (Optional): a. If a bubble-free casting is required, place the mixed resin in a vacuum chamber for 5-10 minutes to remove any entrapped air bubbles.

  • Application and Curing: a. Pour the mixed epoxy resin into a mold or apply it to the desired substrate. b. Follow a suitable curing schedule. A typical schedule for this system would be:

    • Initial cure at room temperature (25°C) for 24 hours.
    • Post-cure at an elevated temperature (e.g., 80°C) for 2-4 hours to achieve optimal mechanical and thermal properties.[21]

Characterization of Cured Epoxy Resin

The properties of the cured epoxy resin should be evaluated to determine the effectiveness of the curing process.

PropertyAnalytical MethodDescription
Cure KineticsDifferential Scanning Calorimetry (DSC)To determine the heat of reaction, degree of cure, and kinetic parameters of the curing process.[22][23][24][25]
Glass Transition Temperature (Tg)DSC or Dynamic Mechanical Analysis (DMA)Indicates the temperature at which the material transitions from a glassy to a rubbery state, a key indicator of the extent of cure.
Mechanical Properties (Tensile, Flexural, Impact Strength)Universal Testing MachineTo measure the strength, stiffness, and toughness of the cured material.[26][27]
HardnessDurometer or Shore Hardness TesterTo measure the surface hardness of the cured epoxy.

Conclusion

This compound is a versatile tertiary amine catalyst that can be effectively employed in the production of polyurethane foams and the curing of epoxy resins. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can confidently utilize DMAMEM to formulate and characterize these important polymer systems. The provided experimental workflows, formulations, and characterization methods serve as a robust starting point for further investigation and optimization in specific research and development applications.

References

Troubleshooting & Optimization

optimizing catalyst concentration of 4-[2-(Dimethylamino)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 4-[2-(Dimethylamino)ethyl]morpholine (DMAMEM), CAS No. 4385-05-1. This guide is designed for researchers, scientists, and process chemists to effectively optimize its use as a catalyst in various applications. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and innovate.

Catalyst Overview and Core Principles

This compound is a structurally unique tertiary amine catalyst. Its efficacy stems from the combination of a sterically accessible N,N-dimethylamino group, which provides high catalytic activity, and a morpholine moiety. This structure is particularly effective in systems like polyurethane (PU) foams and epoxy resins.

In polyurethane chemistry, the catalyst's primary role is to precisely balance the two fundamental reactions: the gelling reaction (polyol-isocyanate) and the blowing reaction (water-isocyanate).[1] An imbalance can lead to structural defects, such as foam collapse or poor insulation properties.[1] The catalyst operates by activating the polyol's hydroxyl group, making it a more potent nucleophile to attack the isocyanate, thereby lowering the overall activation energy of the reaction.[2][3]

Technical Data Summary
PropertyValueSource
CAS Number 4385-05-1[4][5]
Molecular Formula C₈H₁₈N₂O[5]
Molecular Weight 158.24 g/mol [5]
Density ~0.925 g/mL at 25 °C[6]
Boiling Point 93-94 °C at 20 mm Hg[4][6]
Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for catalyst optimization?

There is no single universal concentration. The optimal loading is highly dependent on the specific resin system, desired reaction kinetics (e.g., cream, gel, and tack-free times in PU foams), operating temperature, and the presence of other additives. However, a robust starting point for screening is typically in the range of 0.1 to 2.0 parts per hundred parts polyol (PHP) or a molar equivalent in other organic reactions. It is crucial to perform a concentration ladder study to determine the optimal level for your specific system.

Q2: How does temperature influence the required catalyst concentration?

Generally, increasing the reaction temperature accelerates the rate of both catalyzed and uncatalyzed reactions. Therefore, a higher temperature may require a lower catalyst concentration to maintain control over the reaction profile and prevent runaway exotherms or the formation of side products. Conversely, at lower ambient temperatures, an increased catalyst concentration might be necessary to achieve the desired cure or reaction time.

Q3: What is the primary mechanism of action in polyurethane systems?

The tertiary amine functionality of DMAMEM forms a hydrogen-bonded complex with the hydroxyl group of the polyol. This polarization of the O-H bond increases the nucleophilicity of the oxygen, facilitating its attack on the electrophilic carbon of the isocyanate group. This mechanism significantly lowers the activation energy compared to the uncatalyzed reaction, allowing for rapid polymer network formation at practical temperatures.[3]

Urethane Formation Mechanism cluster_0 Catalyst Activation cluster_1 Nucleophilic Attack Catalyst Catalyst (DMAMEM) Activated_Complex Activated Complex [Catalyst---H-O-R] Catalyst->Activated_Complex Polyol Polyol (R-OH) Polyol->Activated_Complex H-Bonding Isocyanate Isocyanate (R'-NCO) Activated_Complex->Isocyanate Urethane Urethane Linkage + Catalyst (regenerated) Activated_Complex->Urethane Reaction Isocyanate->Urethane Attack by Activated Polyol

Simplified catalytic mechanism in urethane formation.

Q4: Can impurities in my reagents affect catalyst performance?

Absolutely. Acidic impurities are particularly detrimental as they can neutralize the basic tertiary amine catalyst, rendering it inactive. This leads to a common problem of slow or incomplete reactions. Ensure that all reagents, especially polyols and solvents, are free from acidic residues and have a low water content (unless water is a deliberate blowing agent). In some cases, inconsistent catalyst performance has been traced back to impurities in the catalyst batch itself, necessitating rigorous quality control.

Troubleshooting Guides

Use this section to diagnose and resolve specific issues encountered during your experiments. The following workflow provides a high-level overview of the troubleshooting process.

Troubleshooting Workflow Start Problem: Suboptimal Reaction Outcome Low_Yield Low Conversion / Slow Reaction Rate Start->Low_Yield Side_Products Poor Selectivity / Side Products Start->Side_Products Reproducibility Poor Reproducibility Start->Reproducibility Cause_Low_Cat Cause: Insufficient Catalyst Low_Yield->Cause_Low_Cat Cause_Inhibition Cause: Catalyst Inhibition (e.g., Acid Impurity) Low_Yield->Cause_Inhibition Cause_Temp_Low Cause: Low Temperature Low_Yield->Cause_Temp_Low Cause_High_Cat Cause: Excessive Catalyst Side_Products->Cause_High_Cat Cause_Hotspot Cause: Reaction Hotspots / High Temperature Side_Products->Cause_Hotspot Cause_Time Cause: Reaction Time Too Long Side_Products->Cause_Time Cause_Purity Cause: Inconsistent Reagent Purity Reproducibility->Cause_Purity Cause_Dispensing Cause: Inaccurate Dispensing Reproducibility->Cause_Dispensing Cause_Mixing Cause: Poor Mixing Reproducibility->Cause_Mixing Solution_Increase_Cat Solution: Increase Catalyst Loading Cause_Low_Cat->Solution_Increase_Cat Solution_Check_Purity Solution: Verify Reagent Purity/pH Cause_Inhibition->Solution_Check_Purity Solution_Increase_Temp Solution: Increase Reaction Temp Cause_Temp_Low->Solution_Increase_Temp Solution_Decrease_Cat Solution: Decrease Catalyst Loading Cause_High_Cat->Solution_Decrease_Cat Solution_Improve_Cooling Solution: Improve Heat Dissipation Cause_Hotspot->Solution_Improve_Cooling Solution_Optimize_Time Solution: Optimize Reaction Time Cause_Time->Solution_Optimize_Time Solution_QC Solution: Implement Reagent QC Cause_Purity->Solution_QC Solution_Calibrate Solution: Use Calibrated Pipettes/ Prepare Masterbatch Cause_Dispensing->Solution_Calibrate Solution_Improve_Mixing Solution: Improve Agitation Cause_Mixing->Solution_Improve_Mixing

Systematic workflow for troubleshooting catalyst issues.
Guide 1: Issue - Low Conversion or Excessively Slow Reaction

Potential Cause Underlying Logic & Explanation Recommended Action
Insufficient Catalyst Loading The most direct cause. The catalytic cycle turnover is too slow to achieve the desired conversion in the allotted time because there are not enough active catalytic sites.Incrementally increase the catalyst concentration by 20-30% of the initial amount and monitor the reaction profile. Repeat until the desired rate is achieved or side reactions become apparent.
Catalyst Inhibition/Neutralization Tertiary amines are basic. Any acidic species in the reaction mixture (e.g., from reagent degradation, impurities in solvents, or acidic additives) will react with the catalyst in an acid-base neutralization, rendering it inactive.Check the pH or acidity of all starting materials. Consider purifying reagents or incorporating an acid scavenger if trace acidity is unavoidable.
Low Reaction Temperature Reaction kinetics are fundamentally tied to temperature. Even with a catalyst, insufficient thermal energy can lead to a slow rate, as molecules lack the energy to overcome the (now lowered) activation barrier.Increase the reaction temperature in 5-10 °C increments. Be aware that this may also accelerate side reactions, requiring a re-optimization of catalyst concentration.
Poor Mixing/Mass Transfer In heterogeneous or viscous systems, the catalyst may not be effectively distributed, creating localized areas of low concentration where the reaction stalls.Increase the agitation speed or use a more efficient stirring mechanism (e.g., overhead mechanical stirrer instead of a magnetic stir bar for viscous resins).
Guide 2: Issue - Poor Selectivity, Side Product Formation, or Runaway Reaction
Potential Cause Underlying Logic & Explanation Recommended Action
Excessive Catalyst Concentration This is the most common cause of poor selectivity. An overabundance of catalyst can lead to an uncontrolled, highly exothermic reaction. In PU chemistry, this can promote the trimerization of isocyanates to form isocyanurates, leading to a brittle product. In epoxy systems, it can cause rapid, localized curing, creating thermal stresses.Reduce the catalyst concentration by 30-50%. The goal is a controlled release of energy and a reaction rate that allows for proper polymer chain formation before extensive cross-linking.
High Reaction Temperature High temperatures can provide the activation energy for alternative, undesired reaction pathways that may not be significantly catalyzed. This can lead to byproducts and discoloration (charring).Lower the reaction temperature. If a high temperature is required for initiation, consider a temperature ramping profile rather than a single high set-point. Ensure the reactor has adequate cooling capacity.
Incorrect Stoichiometry An excess of one reactant (e.g., isocyanate) can be driven to form side products (like the aforementioned isocyanurates) by the highly active catalyst once the primary co-reactant (polyol) is consumed.Carefully verify the stoichiometry of all reactants. Ensure accurate measurements and calculations, accounting for the purity of each material.
Experimental Protocol: Catalyst Concentration Screening

This protocol provides a systematic method for determining the optimal catalyst concentration for your system.

Objective: To identify the concentration of this compound that provides the desired reaction kinetics while minimizing side product formation.

Methodology:

  • System Preparation: Prepare a masterbatch of your pre-polymer/reagent mixture (e.g., polyol, chain extenders, surfactants, blowing agents) sufficient for all planned experiments. This ensures consistency across all runs.

  • Catalyst Stock Solution: If dispensing very small amounts, prepare a stock solution of the catalyst in a non-reactive, dry solvent (e.g., anhydrous toluene or a portion of the polyol) to enable accurate addition.

  • Experimental Ladder Setup: Design a series of experiments with varying catalyst concentrations. A logarithmic or semi-logarithmic spacing is often efficient.

    • Example Ladder (for PU Foam): 0.1, 0.2, 0.5, 1.0, 1.5 PHP.

  • Reaction Execution:

    • For each run, bring the masterbatch to the target initial temperature in the reaction vessel.

    • Add the calculated amount of catalyst (or catalyst solution) and mix thoroughly for a defined period (e.g., 30 seconds).

    • Add the final reagent (e.g., isocyanate) to initiate the reaction.

  • Data Collection: Monitor and record key kinetic parameters.

    • For Polyurethanes: Cream time, gel/string time, tack-free time, rise time.

    • For Epoxies/Other Syntheses: Gel time, time to peak exotherm, conversion over time (via sampling and analysis by GC, HPLC, or titration).

  • Analysis of Final Product: Once cured/completed, analyze the final material for critical quality attributes:

    • Physical Properties: Density, hardness, cell structure (for foams), mechanical strength.[7]

    • Chemical Properties: Presence of side products (via FTIR, NMR), final conversion, or residual monomers.

  • Optimization: Plot the kinetic data and final properties against catalyst concentration. The optimal concentration will be the one that provides the best balance of acceptable reaction speed and desired final product quality.

References

Technical Support Center: 4-[2-(Dimethylamino)ethyl]morpholine (DMAPEM) in Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[2-(Dimethylamino)ethyl]morpholine (DMAPEM). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for the use of DMAPEM as a catalyst in polymerization reactions. Here, we will explore the common challenges and side reactions associated with DMAPEM, offering scientifically grounded explanations and practical solutions.

Introduction to DMAPEM in Polymerization

This compound, commonly known as DMAPEM, is a tertiary amine catalyst frequently employed in the synthesis of polyurethanes and other polymers. Its catalytic activity stems from the basicity of its tertiary amine groups, which accelerate the reaction between isocyanates and polyols.[1][2] DMAPEM's unique structure, featuring both a dimethylamino group and a morpholine moiety, influences its reactivity and potential side reactions. While an effective catalyst, its use can sometimes lead to undesired outcomes in the final polymer. This guide will address these potential issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems that may arise during polymerization when using DMAPEM, providing explanations of the underlying chemistry and actionable troubleshooting steps.

Issue 1: Unexpected Gelation or Increased Viscosity

Question: My polymerization reaction is gelling prematurely, or the viscosity is increasing much faster than expected. Could DMAPEM be the cause?

Answer: Yes, premature gelation or a rapid increase in viscosity can be linked to side reactions promoted by tertiary amine catalysts like DMAPEM. The primary culprits are the formation of allophanate and biuret linkages, which introduce cross-linking into the polymer structure.[3]

  • Allophanate Formation: An isocyanate group can react with a urethane linkage, which is already present in the growing polymer chain. This reaction is catalyzed by basic conditions, which are provided by DMAPEM.

  • Biuret Formation: Similarly, an isocyanate group can react with a urea linkage. Urea linkages are formed when isocyanates react with any water present in the reaction mixture.

These cross-linking reactions can be more pronounced at higher temperatures and with higher concentrations of both isocyanate and catalyst.

Troubleshooting Protocol:

  • Catalyst Concentration: Carefully control the concentration of DMAPEM. Start with the lowest effective concentration and incrementally increase it if necessary. High catalyst levels can significantly accelerate side reactions.

  • Temperature Control: Maintain a lower reaction temperature. While this may slow down the primary polymerization reaction, it will have a more significant inhibitory effect on the higher activation energy side reactions like allophanate and biuret formation.

  • Moisture Control: Ensure all reactants and solvents are thoroughly dried to minimize the formation of urea linkages, which are precursors to biuret cross-links.

  • Stoichiometry: Precisely control the stoichiometry of isocyanate and polyol. An excess of isocyanate provides more opportunities for side reactions.

Issue 2: Discoloration (Yellowing) of the Final Polymer

Question: My polyurethane foam is exhibiting a yellow tint, especially after exposure to light or heat. Is DMAPEM contributing to this discoloration?

Answer: The yellowing of polyurethane foams, particularly those derived from aromatic isocyanates, is a common issue that can be exacerbated by certain tertiary amine catalysts.[2][4] The discoloration is often due to the oxidation of aromatic amines formed as byproducts, leading to the formation of colored quinone-type structures.[2] While DMAPEM itself is not an aromatic amine, its basicity can influence the reaction pathways of aromatic isocyanates that lead to these chromophores. High reaction temperatures can also contribute to thermo-oxidative degradation and yellowing.[5]

Mitigation Strategies:

  • Use of Antioxidants and UV Stabilizers: Incorporate hindered amine light stabilizers (HALS) and phenolic antioxidants into your formulation. These additives can help to mitigate the oxidative and photo-degradative processes that lead to yellowing.

  • Control Reaction Exotherm: High temperatures during foaming can lead to "scorching" or core burning, which manifests as discoloration.[6] Optimize the catalyst package and processing conditions to control the exotherm.

  • Consider Aliphatic Isocyanates: If color stability is critical, consider using aliphatic isocyanates, which are inherently more resistant to photo-oxidation and yellowing compared to their aromatic counterparts.[7]

Issue 3: Unpleasant Odor in the Cured Polymer

Question: The final polymer has a persistent, unpleasant "fishy" or amine-like odor. Is this from the DMAPEM catalyst?

Answer: Yes, the residual tertiary amine catalyst, including DMAPEM, is often the source of the characteristic amine odor in polyurethane foams.[8] This can be due to unreacted catalyst molecules that are not covalently bound to the polymer matrix and can slowly volatilize over time.

Solutions to Reduce Odor:

  • Use Reactive Amine Catalysts: Consider using "reactive" amine catalysts that have a hydroxyl or other reactive group. These catalysts can become permanently bound to the polymer backbone during the reaction, preventing their later release.[9]

  • Optimize Catalyst Loading: Use the minimum amount of DMAPEM necessary to achieve the desired reaction kinetics. Over-catalysis will lead to a higher concentration of residual, unreacted amine.

  • Post-Curing: A post-curing step at an elevated temperature (but below the degradation temperature of the polymer) can help to drive off some of the volatile residual catalyst.

Frequently Asked Questions (FAQs)

Q1: What are the primary functions of the dimethylamino and morpholine groups in DMAPEM?

The dimethylamino group is the more sterically accessible and highly basic tertiary amine, which is primarily responsible for the catalytic activity. The morpholine nitrogen is also basic, but its activity is modulated by the presence of the ether oxygen in the ring.[10] The overall structure provides a balance of reactivity.

Q2: Can the morpholine ring in DMAPEM open or degrade under polymerization conditions?

The morpholine ring is generally stable under typical polyurethane polymerization conditions. However, at elevated temperatures or in the presence of strong acids, the ether linkage within the morpholine ring could potentially undergo cleavage, though this is not a common side reaction under normal processing conditions.[1]

Q3: How does DMAPEM compare to other common tertiary amine catalysts like triethylenediamine (TEDA) or N,N-dimethylcyclohexylamine (DMCHA)?

DMAPEM's catalytic activity is influenced by its unique structure. Theoretical studies suggest that the catalytic efficiency of morpholine-based catalysts is related to their proton affinity. The choice between these catalysts often depends on the desired balance between the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions in foam production, as well as considerations for odor and potential for side reactions.[1]

Q4: Are there any specific analytical methods to detect DMAPEM degradation products in a polymer matrix?

Identifying specific degradation products of DMAPEM within a complex polymer matrix can be challenging. A combination of analytical techniques would be most effective:

  • Headspace Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for identifying volatile organic compounds (VOCs) that may be emitted from the polymer, which could include residual DMAPEM or its volatile degradation products.[4]

  • Pyrolysis-GC-MS: This method involves thermally degrading a small sample of the polymer and analyzing the resulting fragments. It can provide information about the polymer structure and any catalyst fragments that are incorporated into or trapped within the matrix.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR or analysis of polymer extracts by solution NMR could potentially identify specific chemical structures related to DMAPEM or its reaction byproducts within the polymer.[6]

Visualizing Reaction Pathways

The following diagrams illustrate the primary desired reaction in polyurethane formation and a common side reaction catalyzed by DMAPEM.

Polyurethane Formation Isocyanate Isocyanate (R-N=C=O) Urethane Urethane Linkage (R-NH-CO-OR') Isocyanate->Urethane Polyol Polyol (R'-OH) Polyol->Urethane DMAPEM DMAPEM DMAPEM->Urethane Catalyzes

Caption: Desired urethane linkage formation.

Allophanate Side Reaction Urethane Urethane Linkage (R-NH-CO-OR') Allophanate Allophanate Linkage (Cross-link) Urethane->Allophanate Isocyanate Isocyanate (R-N=C=O) Isocyanate->Allophanate DMAPEM DMAPEM DMAPEM->Allophanate Catalyzes

Caption: Allophanate side reaction leading to cross-linking.

Quantitative Data Summary

Side ReactionContributing FactorsMitigation Strategy
Allophanate/Biuret Formation High catalyst concentration, high temperature, excess isocyanate, presence of moisture (for biuret)Reduce catalyst level, lower reaction temperature, ensure dry conditions, precise stoichiometry
Polymer Discoloration (Yellowing) Use of aromatic isocyanates, high reaction exotherm, exposure to UV light and oxygenIncorporate antioxidants and UV stabilizers, control exotherm, use aliphatic isocyanates
Residual Odor Unreacted, volatile catalystUse reactive amine catalysts, optimize catalyst concentration, post-cure the polymer

Experimental Protocols

Protocol for Evaluating the Impact of DMAPEM Concentration on Gel Time
  • Preparation: Prepare a masterbatch of your polyol, surfactant, and any other additives (except the isocyanate and catalyst). Ensure all components are at a consistent temperature (e.g., 25°C).

  • Catalyst Addition: To a series of reaction vessels, add a pre-weighed amount of the polyol masterbatch. Then, add varying concentrations of DMAPEM to each vessel (e.g., 0.1, 0.3, 0.5 parts per hundred parts of polyol). Mix thoroughly.

  • Initiation: Add the stoichiometric amount of isocyanate to each vessel simultaneously and start a stopwatch for each. Mix vigorously for a specified time (e.g., 10 seconds).

  • Gel Time Measurement: Periodically probe the reacting mixture with a wooden spatula or glass rod. The gel time is the point at which the mixture becomes stringy and adheres to the probe. Record the gel time for each catalyst concentration.

  • Analysis: Plot the gel time as a function of DMAPEM concentration to determine the optimal catalyst loading for your system.

References

Technical Support Center: Managing Exotherms with 4-[2-(Dimethylamino)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the safe and effective use of 4-[2-(Dimethylamino)ethyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on managing exothermic reactions when utilizing this versatile tertiary amine catalyst. Our focus is on providing practical, field-proven insights to ensure both the success and safety of your experiments.

Introduction to this compound and Exothermic Reactions

This compound is a tertiary amine catalyst widely employed in the synthesis of polyurethanes and as a curing agent for epoxy resins.[1][2][3][4][5][6] Like many amine catalysts, its function is to accelerate polymerization reactions. These reactions are inherently exothermic, meaning they release a significant amount of heat.[7][8][9][10]

An uncontrolled exothermic reaction, also known as a thermal runaway, can occur when the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure, potentially causing the reaction mixture to boil, foam, or even decompose, releasing hazardous vapors.[10] This guide will provide you with the knowledge and tools to mitigate these risks.

Core Principles of Exotherm Management

The key to managing exothermic reactions is to control the reaction rate and ensure adequate heat dissipation. The following principles are fundamental to the safe use of this compound.

Factors Influencing Exotherm Intensity
FactorImpact on ExothermMitigation Strategy
Catalyst Concentration Higher concentration leads to a faster reaction and greater heat generation.Use the minimum effective catalyst concentration. Perform optimization studies at a small scale.
Reaction Mass/Volume Larger volumes retain more heat, increasing the risk of thermal runaway.[7]Start with small-scale reactions. When scaling up, ensure the reactor has adequate heat removal capacity.
Temperature Higher ambient or starting temperatures accelerate the reaction rate.[7]Pre-cool reactants and the reaction vessel. Use a cooling bath to maintain a stable temperature.
Mixing Poor mixing can create localized "hot spots" with high catalyst concentration.Ensure efficient and continuous stirring throughout the reaction.
Reactant Addition Rate Rapid addition of reactants can lead to a sudden and uncontrollable exotherm.Add the catalyst or one of the reactive components slowly and controllably (semi-batch).

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Polyurethane Foam Synthesis

Q1: My polyurethane foam mixture is expanding too quickly and generating a lot of smoke. What's happening and what should I do?

A1: This is a classic sign of a runaway reaction. The rapid expansion and smoke are due to the excessive heat generated from the exothermic reaction between the polyol and isocyanate, accelerated by the this compound catalyst.

Immediate Actions:

  • If safe to do so, move the container to a well-ventilated fume hood.

  • Do not attempt to seal the container, as this can lead to a pressure buildup.

  • Have a fire extinguisher rated for chemical fires (e.g., dry powder or CO2) readily available.

Root Cause Analysis and Prevention:

  • Catalyst Overload: You may have used too much catalyst. Carefully re-check your calculations and consider reducing the catalyst concentration in subsequent experiments.

  • High Ambient Temperature: Warmer starting materials will react faster.[7] Consider cooling your polyol and isocyanate components before mixing.

  • Large Batch Size: The heat generated could not dissipate quickly enough in a large mass of foam.[7] Work with smaller batches until you have optimized the reaction conditions.

Q2: The center of my cured polyurethane foam is discolored and brittle. Why did this happen?

A2: This is likely due to an excessive exotherm in the core of the foam. The discoloration is a result of thermal degradation of the polymer. The brittleness occurs because the rapid, high-temperature cure can lead to a less uniform and weaker polymer structure.

Preventative Measures:

  • Reduce Catalyst Level: A lower concentration of this compound will slow the reaction and reduce the peak exotherm.

  • Use a Slower Co-Catalyst: Consider blending this compound with a less reactive amine catalyst to modulate the overall reaction rate.

  • Improve Heat Dissipation: For larger pours, consider using a mold with better thermal conductivity or implementing external cooling.

Epoxy Resin Curing

Q1: I mixed a batch of epoxy with this compound, and it became extremely hot, started to smoke, and hardened in the mixing cup within minutes. What went wrong?

A1: You have experienced an uncontrolled exotherm, often referred to as "pot life expiration" in an accelerated and dangerous manner.[7] When the epoxy mixture is left in a contained mass, the heat generated by the curing reaction cannot escape, leading to a rapid acceleration of the reaction.[10]

Prevention is Key:

  • Mix Smaller Batches: Only mix as much epoxy as you can use within its pot life.

  • Use a Shallow Mixing Container: Spreading the epoxy in a shallow pan increases the surface area for heat dissipation.[10]

  • Cool Your Components: Starting with cooled resin and hardener can extend the pot life and reduce the peak exotherm.[7]

  • Consider Catalyst Concentration: If using this compound as an accelerator, ensure the concentration is appropriate for the volume of epoxy being mixed.

Q2: After my epoxy cured, the surface has a waxy or greasy film. How do I fix this?

A2: This is likely "amine blush," a phenomenon that can occur when moisture in the air reacts with the amine curing agent.[11] This can happen in humid conditions.

Remediation and Prevention:

  • Removal: The blush is water-soluble and can be removed by washing the surface with warm, soapy water, followed by a clean water rinse and thorough drying.

  • Prevention:

    • Control the humidity in your workspace.

    • Avoid applying epoxy in falling temperatures, as this can increase condensation on the surface.

    • Ensure your this compound and other components are not contaminated with water.

Experimental Protocols

Protocol 1: Small-Scale Calorimetry for Exotherm Characterization

This protocol outlines a basic procedure to assess the exothermic potential of your reaction system using a reaction calorimeter.

  • System Setup:

    • Calibrate the reaction calorimeter according to the manufacturer's instructions.

    • Add the initial reactants (e.g., polyol or epoxy resin) to the reaction vessel.

    • Establish a stable starting temperature with controlled stirring.

  • Catalyst Addition:

    • Prepare a solution of this compound in a suitable solvent or one of the reactants.

    • Using a syringe pump, add the catalyst solution at a slow, controlled rate.

  • Data Acquisition:

    • Monitor the reaction temperature and heat flow in real-time.

    • Record the total heat of reaction (ΔH) and the maximum rate of heat release.

  • Analysis:

    • Use the collected data to determine the adiabatic temperature rise and to model the thermal behavior of your reaction at a larger scale.

Protocol 2: Emergency Quenching of a Runaway Reaction (Small Laboratory Scale)

This protocol should only be performed if it is safe to do so and with appropriate personal protective equipment (PPE). The goal is to cool the reaction and dilute the reactants.

  • Immediate Cooling:

    • Place the reaction vessel in an ice-water bath. Be cautious of thermal shock to glassware.[12]

  • Dilution:

    • If the reaction is in a solvent, slowly add more of the cold, inert solvent to dilute the reactants and help absorb heat.

  • Neutralization (for amine-driven reactions):

    • Prepare a solution of a weak acid, such as citric acid or acetic acid, in a non-reactive solvent.

    • Once the initial exotherm is under control, slowly add the acidic solution to neutralize the amine catalyst and stop the polymerization.[13] Caution: The neutralization itself can be exothermic, so add slowly with continuous cooling.

Visualizing Workflows and Relationships

Exotherm_Management_Workflow cluster_planning Planning & Prevention cluster_execution Reaction Execution cluster_troubleshooting Troubleshooting & Emergency Response P1 Small-Scale Test Reaction P2 Determine Heat of Reaction (Calorimetry) P1->P2 P3 Assess Cooling Capacity P2->P3 P4 Define Safe Operating Parameters P3->P4 E1 Pre-cool Reactants & Vessel P4->E1 E2 Controlled Addition of Catalyst E1->E2 E3 Monitor Temperature & Heat Flow E2->E3 E4 Maintain Cooling E3->E4 T1 Exotherm Detected? E3->T1 T1->E4 No T2 Increase Cooling T1->T2 Yes T3 Stop Reactant Feed T2->T3 T4 Emergency Quench Protocol T3->T4

// Nodes Catalyst [label="High Catalyst\nConcentration", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Volume [label="Large Reaction\nVolume", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Temp [label="High Initial\nTemperature", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HeatGen [label="Increased Heat\nGeneration Rate", fillcolor="#FBBC05", fontcolor="#202124"]; HeatDiss [label="Insufficient Heat\nDissipation", fillcolor="#FBBC05", fontcolor="#202124"]; Runaway [label="Thermal Runaway", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Catalyst -> HeatGen; Temp -> HeatGen; Volume -> HeatDiss; HeatGen -> Runaway; HeatDiss -> Runaway; } DOT Caption: Causal factors leading to thermal runaway.

References

Technical Support Center: Purification of 4-[2-(Dimethylamino)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide to the purification of crude 4-[2-(Dimethylamino)ethyl]morpholine, designed for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting, frequently asked questions, and detailed protocols to address challenges encountered during purification.

Welcome to the technical support center for the purification of this compound. This molecule, with its tertiary amine and morpholine core, is a valuable building block in pharmaceutical and materials science. However, its basic nature and potential for byproduct formation during synthesis necessitate robust purification strategies. This guide provides practical, field-tested advice to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

The impurity profile largely depends on the synthetic route. A common synthesis involves the reaction of N,N-dimethyl-2-chloroethylamine with morpholine.[1] Based on this, potential impurities include:

  • Starting Materials: Unreacted morpholine and precursors to N,N-dimethyl-2-chloroethylamine, such as N,N-dimethylethanolamine.

  • Side-Products: Quaternary ammonium salts formed by the reaction of the product with the chloro-precursor.

  • Solvents and Reagents: Residual solvents from the reaction and workup, as well as inorganic salts from the use of bases.

Q2: My crude product is a dark color. What causes this and how can I remove the color?

Color in amine-containing compounds often arises from small quantities of oxidized or polymeric byproducts formed during the reaction, especially if elevated temperatures were used. These impurities can sometimes be removed by:

  • Activated Charcoal Treatment: Before the final purification step (like distillation), dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal can adsorb many colored impurities. However, this may lead to some product loss.

  • Distillation: For color impurities that are significantly less volatile than the product, fractional vacuum distillation is highly effective.

Q3: Why is vacuum distillation the recommended method for purifying this compound?

The boiling point of this compound is 93-94 °C at 20 mm Hg.[2][3][4] Attempting to distill this compound at atmospheric pressure would require a much higher temperature, increasing the risk of thermal decomposition and byproduct formation. Vacuum distillation allows the compound to boil at a lower, safer temperature, preserving its integrity.

Q4: What are the critical safety precautions for handling this compound?

As with many amines and morpholine derivatives, this compound requires careful handling. Key safety considerations include:

  • Corrosivity: The compound is basic and can cause severe skin burns and serious eye damage.[5][6]

  • Toxicity: It may be harmful if swallowed, inhaled, or absorbed through the skin.[7][8]

  • Handling: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Ensure an eyewash station and safety shower are readily accessible.

Purification Strategy Decision Guide

Choosing the right purification technique is critical. The following decision tree can help guide your choice based on the nature of the impurities.

G start Start with Crude Product is_solid Are inorganic salts or non-volatile solids present? start->is_solid filter Filter or perform aqueous workup is_solid->filter Yes is_volatile Are impurities volatile and have different B.P.? is_solid->is_volatile No filter->is_volatile distill Fractional Vacuum Distillation is_volatile->distill Yes is_polar Do impurities have significantly different polarity? is_volatile->is_polar No end_pure Pure Product distill->end_pure chromatography Column Chromatography (basic-deactivated) is_polar->chromatography Yes salt_form Salt Formation & Recrystallization is_polar->salt_form No (e.g., non-basic impurities) end_impure Consider alternative or combination of methods is_polar->end_impure Unsure chromatography->end_pure salt_form->end_pure salt_form->end_impure

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Problem Potential Cause Recommended Solution & Scientific Rationale
Low Purity After Distillation 1. Inefficient Fractionation: The boiling points of the product and a key impurity are too close for the distillation column to separate them effectively. 2. Product Decomposition: The distillation temperature is too high, causing the product to degrade.1. Improve Fractionation: Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). Increase the reflux ratio to provide more theoretical plates for separation. 2. Reduce Temperature: Ensure the vacuum is stable and as low as practically possible to minimize the boiling point. Check for leaks in the system.
Peak Tailing/Streaking in Column Chromatography Acid-Base Interaction: The basic nitrogen atoms in your compound are strongly interacting with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[9] This leads to poor peak shape and can result in low recovery.Deactivate the Silica: Add a small amount of a basic modifier, such as triethylamine (Et3N) or ammonia (in methanol), to your eluent system (typically 0.5-2% v/v).[9] The modifier neutralizes the acidic sites on the silica, allowing your basic compound to elute symmetrically.
Product "Oils Out" During Recrystallization Solvent Choice/Supersaturation: The compound is separating from the solution as a liquid phase instead of a solid crystal lattice. This often occurs when the solution is too concentrated or cooled too quickly, or if the melting point of the compound is lower than the boiling point of the solvent.[9]1. Optimize Solvent System: Use a solvent in which the compound is less soluble, or use a two-solvent system (one in which it is soluble, one in which it is not).[10] 2. Control Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to provide a nucleation site.[11]
Low Overall Yield 1. Mechanical Losses: Product is lost during transfers between flasks. 2. Incomplete Extraction: During aqueous workup, the pH may not be optimal for driving the amine into the organic layer. 3. Irreversible Adsorption: During chromatography, some product may bind irreversibly to the silica gel.1. Refine Technique: Minimize transfers. Rinse glassware with the subsequent solvent to recover adhered product. 2. Optimize Extraction pH: Ensure the aqueous layer is sufficiently basic (pH > 10) during extraction with an organic solvent to ensure the amine is in its free-base form and partitions effectively. 3. Use Deactivated Media: As mentioned above, using a basic modifier in the eluent for chromatography will prevent irreversible binding and improve recovery.[9]

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This is the most common and effective method for purifying this compound on a larger scale, assuming volatile impurities.

G cluster_0 Setup cluster_1 Procedure cluster_2 Analysis A 1. Assemble distillation apparatus: - Round-bottom flask - Vigreux column - Distillation head with thermometer - Condenser - Receiving flask B 2. Charge flask with crude product & boiling chips A->B C 3. Apply vacuum (target ~20 mmHg) and begin gentle heating B->C D 4. Observe for reflux and stabilize temperature C->D E 5. Collect forerunner (low-boiling impurities) D->E F 6. Collect main fraction at 93-94 °C (at 20 mmHg) E->F G 7. Stop distillation before flask goes to dryness F->G H 8. Analyze purity by GC or NMR G->H

Caption: Workflow for fractional vacuum distillation.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus using dry glassware. A 10-20 cm Vigreux column is typically sufficient. Ensure all joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the distillation flask with the crude this compound. Do not fill the flask more than two-thirds full. Add a few boiling chips or a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum, aiming for a stable pressure of approximately 20 mm Hg.

  • Heating: Begin gently heating the distillation flask using a heating mantle.

  • Collecting Fractions:

    • Forerunner: Collect any low-boiling impurities that distill first. The temperature will be unstable during this phase.

    • Main Fraction: Once the vapor temperature stabilizes at the expected boiling point (93-94 °C at 20 mm Hg), switch to a clean receiving flask and collect the pure product.[2][3][4][12]

    • High-Boiling Residue: Stop the distillation when the temperature begins to rise again or when a small amount of residue remains in the distillation flask. Never distill to dryness.

  • Shutdown: Allow the apparatus to cool completely before slowly releasing the vacuum to avoid bumping of the hot residue.

  • Analysis: Confirm the purity of the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Purification by Column Chromatography

This method is ideal for smaller scales or when impurities have very different polarities from the product but similar boiling points.

Methodology:

  • Eluent Preparation: Prepare a mobile phase. A good starting point is a mixture of ethyl acetate and hexanes. To this mixture, add 1% triethylamine (v/v) to deactivate the silica gel. For example, 100 mL of eluent would contain 1 mL of Et3N.

  • Column Packing: Pack a chromatography column with silica gel using the prepared eluent (wet packing).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor the separation using Thin Layer Chromatography (TLC), staining with an appropriate agent like potassium permanganate.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Final Solvent Removal: Remove residual triethylamine and solvent by placing the product under a high vacuum for several hours.

Summary of Physical Properties

PropertyValueSource
Molecular Formula C₈H₁₈N₂O[3][12]
Molecular Weight 158.24 g/mol [3][12]
Boiling Point 93-94 °C at 20 mm Hg[2][3][4]
Density 0.925 g/mL at 25 °C[2][3][4]
Refractive Index (n20/D) 1.4582[2][3][4]

References

preventing degradation of 4-[2-(Dimethylamino)ethyl]morpholine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[2-(Dimethylamino)ethyl]morpholine (CAS 4385-05-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the storage and handling of this compound to prevent its degradation.

Introduction

This compound is a tertiary amine widely utilized as a solvent, catalyst, and intermediate in the synthesis of pharmaceuticals, coatings, and other fine chemicals.[1][2][3] The stability of this compound is critical for ensuring experimental reproducibility, product purity, and safety. This guide provides a comprehensive overview of the potential degradation pathways and outlines best practices for storage and handling, along with methods for detecting and troubleshooting degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it should be stored in a cool, dark, and well-ventilated area.[4][5] The container should be tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide. Several suppliers recommend storing the compound under an inert atmosphere (e.g., nitrogen or argon) to further minimize oxidative degradation.[6]

Q2: What are the primary signs of degradation?

Visual inspection can sometimes reveal degradation. A pure compound is typically a colorless to light yellow liquid. Discoloration (e.g., turning yellow or brown), the formation of precipitates, or a significant change in odor can indicate that the compound has degraded. For quantitative assessment, analytical techniques such as GC-MS or HPLC should be employed to check for the presence of impurities.

Q3: What substances are incompatible with this compound?

As a tertiary amine, this compound is incompatible with strong oxidizing agents, acids, and acid chlorides.[7] Contact with these substances can lead to vigorous reactions, potentially causing degradation of the compound and creating hazardous situations. It's also important to avoid contact with copper, aluminum, zinc, and their alloys, as amines can be corrosive to these metals.[7]

Q4: Can I store this compound in a standard laboratory refrigerator?

Yes, storing it in a standard laboratory refrigerator (typically 2-8 °C) is a good practice as it helps to minimize thermal degradation. Ensure the container is tightly sealed to prevent the absorption of moisture, which can be present in refrigerated environments. Some sources suggest avoiding temperatures below 0°C.

Q5: How long can I expect this compound to remain stable under ideal conditions?

When stored under the recommended conditions (cool, dark, dry, and under an inert atmosphere), this compound is a stable compound.[4] While specific shelf-life studies for this compound are not extensively published, analogous tertiary amines can remain stable for several years. It is always best practice to re-analyze the purity of the compound if it has been in storage for an extended period, especially if it has been opened multiple times.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter and provides actionable solutions.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Discoloration (Yellowing/Browning) Oxidative Degradation: Exposure to air (oxygen) and/or light can lead to the formation of colored byproducts.1. Verify Purity: Use GC-MS or HPLC to identify and quantify impurities. 2. Purification: If degradation is minor, consider purification by distillation under reduced pressure.[8] 3. Prevention: For future storage, blanket the container with an inert gas like nitrogen or argon before sealing. Store in an amber glass bottle to protect from light.[6]
Formation of Precipitate Reaction with CO2: Tertiary amines can react with atmospheric carbon dioxide to form carbamate salts, which may precipitate. Moisture Contamination: Hydrolysis could lead to the formation of less soluble byproducts.1. Identify Precipitate: Isolate the precipitate and analyze it (e.g., by FTIR or NMR) to confirm its identity. 2. Inert Atmosphere: Ensure the container is flushed with an inert gas and tightly sealed. 3. Use of Desiccants: Store in a desiccator or in a controlled low-humidity environment.
Inconsistent Experimental Results Partial Degradation: The presence of uncharacterized degradation products can interfere with reactions, acting as inhibitors or catalysts.1. Re-analyze Purity: Before use, always re-confirm the purity of the compound, especially from older stock bottles. 2. Use Fresh Stock: If possible, use a freshly opened bottle of the compound for critical experiments. 3. Purify Before Use: If you suspect degradation, purify the reagent by distillation before use.
pH Shift in Solutions Formation of Acidic Byproducts: Oxidative degradation can lead to the formation of acidic byproducts.1. Monitor pH: Regularly check the pH of solutions containing the amine. 2. Analytical Confirmation: Use techniques like ion chromatography to detect the presence of acidic species.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, we can infer the most likely routes based on the chemical nature of tertiary amines and the morpholine ring.

Oxidative Degradation

Exposure to oxygen, especially in the presence of light or heat, can initiate radical chain reactions. The most likely points of oxidative attack are the C-H bonds adjacent to the nitrogen atoms.

  • N-dealkylation: This is a common degradation pathway for tertiary amines, leading to the formation of a secondary amine and an aldehyde or ketone.[9][10] In this case, oxidative cleavage could occur at the dimethylamino group or the ethyl bridge.

  • N-oxide formation: The tertiary nitrogen atoms can be oxidized to form N-oxides. This is a common metabolic pathway for tertiary amines and can also occur during storage.

G

Thermal Degradation

At elevated temperatures, tertiary amines can undergo elimination reactions.

  • Hofmann Elimination: While this reaction typically requires the formation of a quaternary ammonium salt as an intermediate, thermal stress, especially in the presence of a base, could promote a similar elimination pathway.[1][4][7] This would lead to the formation of a less substituted alkene and a tertiary amine.

G

Analytical Protocols for Detecting Degradation

To ensure the quality of your this compound, regular analytical testing is recommended, especially for older batches or if degradation is suspected.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile degradation products.

1. Sample Preparation:

  • Dilute a small amount of the amine in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
  • If analyzing for non-volatile degradation products, derivatization may be necessary to increase volatility.[11]

2. GC-MS Parameters (General Guidance):

  • Column: A low-to-mid polarity column, such as a DB-5ms or equivalent, is generally suitable.
  • Injector Temperature: 250 °C
  • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to elute all components.
  • Carrier Gas: Helium
  • MS Detector: Scan from a low to high m/z range (e.g., 40-500 amu) in electron ionization (EI) mode.

3. Data Analysis:

  • Compare the resulting chromatogram to that of a pure, fresh standard.
  • New peaks in the chromatogram indicate the presence of degradation products.
  • The mass spectrum of each new peak can be used to identify the structure of the degradation product by comparing it to library spectra or through manual interpretation.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for analyzing the purity of the main compound and detecting less volatile or thermally labile degradation products.

1. Sample Preparation:

  • Dilute the sample in the mobile phase to a concentration suitable for your detector (e.g., 0.1-1 mg/mL).

2. HPLC Parameters (General Guidance):

  • Column: A C18 reversed-phase column is a good starting point.
  • Mobile Phase: A gradient of acetonitrile and water with a buffer (e.g., ammonium formate or trifluoroacetic acid) is often effective for separating amines and their degradation products.[8]
  • Detector: A UV detector (if the degradation products contain a chromophore), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) can be used. For definitive identification, an HPLC-MS system is ideal.

3. Data Analysis:

  • Assess the purity by calculating the area percentage of the main peak.
  • A decrease in the main peak area and the appearance of new peaks over time is indicative of degradation.

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR can provide detailed structural information about degradation products without the need for separation.

1. Sample Preparation:

  • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3 or D2O).

2. Analysis:

  • Acquire ¹H and ¹³C NMR spectra.
  • Compare the spectra to that of a pure standard.
  • New signals or changes in the chemical shifts and integration of existing signals can indicate the presence of degradation products.[12][13] For example, the appearance of aldehydic protons (~9-10 ppm in ¹H NMR) could suggest N-dealkylation.

References

Technical Support Center: Navigating the Catalytic Activity of 4-[2-(Dimethylamino)ethyl]morpholine (DMAPEM)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for scientists, researchers, and drug development professionals utilizing 4-[2-(Dimethylamino)ethyl]morpholine (DMAPEM) in catalytic processes. This guide is structured to provide direct, actionable insights into how impurities can affect experimental outcomes and offers robust troubleshooting strategies to ensure the reliability and reproducibility of your work.

DMAPEM is a versatile tertiary amine catalyst, prized for its role in various organic transformations, including polyurethane formation and as a ligand in transition-metal catalysis.[1][2][3] However, its efficacy is intrinsically linked to its purity. The presence of even trace amounts of impurities—originating from its synthesis, degradation, or improper handling—can lead to significant deviations in reaction kinetics, yield, and selectivity. This guide will help you diagnose and resolve these common issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries researchers have when encountering problems with DMAPEM-catalyzed reactions.

Q1: My reaction is unexpectedly slow or has stalled completely. Could my DMAPEM be the issue?

A1: Yes, this is a classic symptom of catalyst inhibition or reduced catalyst concentration, often linked to impurities. The primary suspects are:

  • Water: DMAPEM is hygroscopic and readily absorbs atmospheric moisture. Water can act as a competing nucleophile or poison the catalytic cycle in many reactions, effectively reducing the catalyst's activity.[4][5] In some specific systems, like epoxy-amine thermosets, water can act as an accelerator, but this is not the general rule.[6]

  • N-Oxide Formation: As a tertiary amine, DMAPEM is susceptible to oxidation, forming this compound N-oxide.[7][8][9] These N-oxides are significantly less basic and generally lack the catalytic activity of the parent amine, thereby lowering the effective concentration of your active catalyst.

  • Process Residuals: Impurities from the synthesis of DMAPEM, such as unreacted Morpholine or N,N-dimethylethanolamine , can interfere with the primary reaction pathway.[10]

Q2: I'm observing significant batch-to-batch variability in my results. Why is this happening?

A2: Batch-to-batch inconsistency is frequently traced back to variable purity of a key reagent, in this case, DMAPEM. Different supplier batches, or even the same batch used over a long period, can have different impurity profiles. An older bottle may have absorbed more water or undergone partial oxidation compared to a freshly opened one. Establishing a routine quality control (QC) check on incoming catalyst batches is a best practice to mitigate this.

Q3: My purification process is complicated by unexpected side products. Can DMAPEM impurities be the cause?

A3: Absolutely. Impurities are not always inert; they can actively participate in the reaction.

  • Competing Nucleophiles: Residual morpholine, a secondary amine, contains a reactive N-H bond. It can compete with your intended nucleophile, leading to the formation of undesired morpholine-adducts.

  • Alternative Catalysis: Other amine impurities might catalyze different, unintended reaction pathways, resulting in a complex and difficult-to-purify product mixture.

Part 2: Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic, workflow-based approach to diagnosing and resolving issues related to DMAPEM impurities.

Issue 1: Diminished Catalytic Activity (Slow Reaction, Low Yield)

Symptom: Your reaction proceeds much slower than expected or fails to reach completion, resulting in low product yield.

Diagnostic & Resolution Workflow:

The first step is to systematically rule out the catalyst as the source of the problem. This involves verifying its purity and, if necessary, purifying it before re-attempting the reaction.

cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Resolution cluster_2 Phase 3: Further Investigation A Low Yield / Slow Rate Observed B Step 1: Catalyst Purity Assessment A->B C Perform Karl Fischer titration for H₂O content. Perform GC analysis for organic impurities. B->C D Impurity Levels Acceptable? (e.g., H₂O < 0.1%, Organics < 0.5%) C->D E Yes D->E F No D->F O Investigate other reaction parameters: - Reagent purity - Solvent dryness - Temperature control E->O G Step 2: Catalyst Purification F->G H High Water Content: Dry over activated 3Å molecular sieves. G->H I High Organic Impurities: Perform vacuum distillation. G->I J Step 3: Re-run Reaction H->J I->J K Use purified DMAPEM under identical conditions. J->K L Problem Resolved? K->L M Yes L->M N No L->N P Document findings. Consider a more robust catalyst system. N->P A Unexpected Byproducts Detected B Step 1: Isolate & Characterize Byproduct A->B C Use preparative chromatography (Flash, HPLC). Analyze structure via NMR, HRMS. B->C D Step 2: Formulate Hypothesis C->D E Does the byproduct structure suggest a known DMAPEM impurity? (e.g., contains a morpholine moiety) D->E F Yes E->F G No E->G H Step 3: Confirm Hypothesis F->H N Investigate other sources: - Substrate degradation - Solvent reactivity G->N I Analyze original DMAPEM batch specifically for the suspected impurity (e.g., morpholine). H->I J Spiking Experiment: Run reaction with pure DMAPEM + a small amount of the suspected impurity. H->J K Does the byproduct peak increase? J->K L Yes: Source Confirmed. Purify DMAPEM or source a new batch. K->L Increase Observed M No: Hypothesis Incorrect. K->M No Change M->N

References

Technical Support Center: Optimizing Solvent Systems for Reactions Involving 4-[2-(Dimethylamino)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 4-[2-(Dimethylamino)ethyl]morpholine (DMAPEM). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during experimentation. DMAPEM is a versatile tertiary amine, widely utilized as a catalyst, intermediate, and ligand in various chemical transformations, from the synthesis of pharmaceuticals to the production of polyurethane foams.[1][2][3] The choice of solvent is paramount, as it can profoundly influence reaction kinetics, yield, selectivity, and downstream processing. This document provides in-depth, experience-driven guidance to help you unlock the full potential of your DMAPEM-mediated reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in reactions involving DMAPEM?

A1: The solvent in a DMAPEM-involved reaction is not merely an inert medium. It plays several critical roles:

  • Solubilization: It must dissolve reactants, reagents, and DMAPEM itself to ensure a homogeneous reaction mixture, facilitating molecular interactions.

  • Stabilization: The solvent can stabilize charged intermediates or transition states, which is particularly important when DMAPEM acts as a nucleophilic or base catalyst.

  • Kinetic Control: By influencing the solvation of species, the solvent can alter the energy barriers of reaction pathways, thereby affecting the reaction rate.[4]

  • Selectivity: In reactions with multiple possible outcomes, the solvent can preferentially stabilize the transition state leading to the desired product, thus enhancing selectivity.

  • Heat Transfer: It acts as a heat sink or a medium for heat transfer, allowing for effective temperature control of the reaction.

Q2: I am setting up a new reaction with DMAPEM. How should I select an initial solvent?

A2: A logical starting point is to consider the polarity of your reactants and the nature of the reaction. A good initial choice is often a solvent that is known to be effective for similar transformations. For many reactions involving tertiary amine catalysts, moderately polar aprotic solvents are a robust starting point. Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are often suitable.[5][6] Always begin with a small-scale test reaction to confirm solubility and initial reactivity before proceeding to a larger scale.

Q3: How does solvent polarity impact the efficacy of DMAPEM as a catalyst?

A3: Solvent polarity can have a significant impact. As a tertiary amine, DMAPEM's catalytic activity often relies on the availability of its lone pair of electrons on the nitrogen atoms.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can often enhance the rate of reactions where charged intermediates or transition states are formed. They can stabilize these species, lowering the activation energy.[7]

  • Nonpolar Solvents (e.g., Toluene, Hexane): In some cases, particularly in reactions where reactants are nonpolar, these solvents can be effective. However, the solubility of DMAPEM and other polar reagents may be limited.

  • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can hydrogen-bond with the amine nitrogens of DMAPEM, which can reduce its nucleophilicity and basicity, potentially hindering its catalytic activity. However, in specific reactions like epoxide ring-openings, water can be a beneficial solvent in combination with tertiary amine catalysts.[7]

Q4: Are there any "go-to" solvents for polyurethane foam production using DMAPEM?

A4: In the context of polyurethane foam production, DMAPEM often functions as a catalyst. The "solvent" is typically the polyol mixture itself. The goal is to ensure good miscibility of the amine catalyst within the polyol blend to achieve a uniform reaction rate and consistent foam properties.[8] The choice of co-blowing agents can also influence the liquid phase, but dedicated non-reactive solvents are less common in these systems.

Q5: My starting material has poor solubility in common organic solvents. What are my options when using DMAPEM?

A5: Poor reagent solubility is a common hurdle. Consider the following strategies:

  • Use a Co-solvent System: A mixture of solvents can often provide the desired solubility characteristics. For instance, adding a small amount of a more polar solvent like DMF or DMSO to a less polar medium like toluene might dissolve the problematic reagent.

  • Increase the Reaction Temperature: Solubility generally increases with temperature. If the reaction is thermally stable, performing it at a higher temperature in a higher-boiling solvent (e.g., dioxane, xylene) could be a solution.[5]

  • Use a More Solubilizing Solvent: Switch to a solvent known for its broad solubility profile, such as DMF or N-Methyl-2-pyrrolidone (NMP), provided it is compatible with your reaction chemistry.

Q6: How can I efficiently remove DMAPEM from my reaction mixture during workup?

A6: Due to its basic nature, DMAPEM can be readily removed with an acidic aqueous wash. The tertiary amine groups will be protonated, forming a water-soluble salt.

  • Standard Procedure: During the workup, wash the organic layer with a dilute aqueous acid solution, such as 1 M HCl or 5% aqueous KHSO₄.[9]

  • Alternative for Acid-Sensitive Products: If your product is sensitive to strong acids, a wash with a saturated aqueous solution of ammonium chloride can be effective.

  • Copper Sulfate Wash: An aqueous wash with copper(II) sulfate can also be effective, as the amine can form a water-soluble copper complex.[9]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with DMAPEM.

Problem Potential Cause Recommended Solution
Low or No Reaction Conversion Poor Solubility of Reactants: One or more components may not be fully dissolved.- Action: Visually inspect the reaction for undissolved solids. If present, consider switching to a more suitable solvent or using a co-solvent system as described in the FAQs.[5]
Inappropriate Solvent Polarity: The chosen solvent may not adequately stabilize the reaction intermediates or transition states.- Action: Screen a range of solvents with varying polarities. Start with common solvents like DCM, THF, and MeCN, and if necessary, move to more polar options like DMF or less polar ones like toluene.[5]
Catalyst Deactivation by Protic Solvents: If using a protic solvent, it may be deactivating the DMAPEM catalyst through hydrogen bonding.- Action: Unless the reaction mechanism requires a protic medium, switch to an aprotic solvent.
Formation of Significant By-products Solvent-Promoted Side Reactions: The solvent may be influencing the reaction pathway, favoring the formation of undesired products.- Action: Systematically screen different solvents. A change in solvent can alter the relative rates of competing reaction pathways. For example, a less polar solvent might suppress a side reaction that proceeds through a highly polar intermediate.[5]
Reaction Temperature is Too High: Higher temperatures can sometimes lead to decomposition or alternative reaction pathways.- Action: Try running the reaction at a lower temperature, which may require a longer reaction time. Select a solvent with a lower boiling point if necessary.
Difficulty Removing DMAPEM Post-Reaction Insufficient Acidic Wash: The amount or concentration of the acidic solution may be inadequate to fully protonate and extract the DMAPEM.- Action: Increase the number of acidic washes or use a slightly more concentrated acid solution (e.g., 2 M HCl). Monitor the pH of the aqueous layer to ensure it remains acidic.[9]
Product is Also Basic: If your product contains basic functional groups, it may also be extracted into the acidic aqueous layer along with the DMAPEM.- Action: After the acidic wash, basify the aqueous layer with a base like NaOH or NaHCO₃ and back-extract your product with an organic solvent. Alternatively, use a copper sulfate wash which may be more selective for the catalyst.[9]
Reagent or Catalyst Degradation Reactive Solvent: The solvent may be reacting with one of your starting materials or the DMAPEM itself.- Action: Switch to a more inert solvent. For example, if you suspect your solvent is acting as a nucleophile, change to a non-nucleophilic alternative.
Presence of Water: Moisture can quench sensitive reagents or participate in undesired hydrolysis reactions.- Action: Ensure you are using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) if your reaction is sensitive to moisture.

Data & Protocols

Physicochemical Properties of DMAPEM
PropertyValueReference(s)
Molecular Formula C₈H₁₈N₂O[2][10][11]
Molecular Weight 158.24 g/mol [2][10][11]
Appearance White powder or colorless liquid[1]
Density 0.925 g/mL at 25 °C[1][2][12]
Boiling Point 93-94 °C at 20 mm Hg[1][2][12]
Flash Point 168 °F (75.6 °C)[12][13]
Solubility of DMAPEM

DMAPEM, containing both ether and amine functionalities, exhibits good solubility in a range of organic solvents. Its miscibility is similar to that of related morpholine compounds.[14][15]

SolventPolaritySolubility Profile
Water Protic, PolarSoluble
Methanol, Ethanol Protic, PolarSoluble
Dichloromethane (DCM) Aprotic, PolarSoluble
Tetrahydrofuran (THF) Aprotic, PolarSoluble
Acetonitrile (MeCN) Aprotic, PolarSoluble
Ethyl Acetate (EtOAc) Aprotic, Moderately PolarSoluble
Toluene Aprotic, NonpolarSoluble
Hexane Aprotic, NonpolarLikely less soluble, may require testing
Diethyl Ether Aprotic, Slightly PolarSoluble

Experimental Protocols

Protocol 1: General Procedure for Solvent Screening

This protocol provides a systematic approach to identifying an optimal solvent for your reaction.

  • Preparation: In separate, small reaction vials, place your starting material(s) and a magnetic stir bar.

  • Solvent Addition: To each vial, add a different anhydrous solvent from your screening list (e.g., DCM, THF, MeCN, Toluene, DMF) to achieve the desired reaction concentration.

  • DMAPEM Addition: Add the required amount of DMAPEM to each vial.

  • Reaction Initiation: Add any other necessary reagents to start the reaction. Seal the vials and stir the mixtures at the desired temperature.

  • Monitoring: Monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS, GC, or ¹H NMR).

  • Analysis: Compare the reaction rates and product purity across the different solvents to identify the most promising candidates for further optimization.

Protocol 2: Standard Aqueous Workup for DMAPEM Removal

This protocol details the effective removal of DMAPEM from an organic reaction mixture.

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM) to ensure the product is fully dissolved and to reduce the viscosity.

  • Acidic Wash: Transfer the diluted mixture to a separatory funnel and wash with 1 M aqueous HCl (2 x volume of the organic layer).

  • Separation: Separate the organic layer from the aqueous layer. The protonated DMAPEM-HCl salt will be in the aqueous layer.

  • Neutralization Washes: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and then with brine (saturated aqueous NaCl).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to isolate the crude product.

Visualizations

Below are diagrams illustrating key workflows for optimizing solvent systems.

Solvent_Selection_Workflow start Define Reaction: Reactants, Products, Mechanism select_initial Select initial solvent based on: 1. Literature precedence 2. Reactant polarity 3. Reaction type start->select_initial solubility_check Are all reactants soluble in a common solvent? small_scale_test Perform small-scale test reaction solubility_check->small_scale_test Yes troubleshoot Troubleshoot: - Screen diverse solvents - Consider co-solvents - Adjust temperature solubility_check->troubleshoot No select_initial->solubility_check success_check Acceptable conversion and purity? small_scale_test->success_check optimize Proceed to optimization (concentration, temperature) success_check->optimize Yes success_check->troubleshoot No end Optimal Solvent System Identified optimize->end troubleshoot->small_scale_test

Caption: Decision workflow for selecting an optimal solvent system.

Troubleshooting_Workflow start Low Reaction Yield Observed check_solubility Check for undissolved starting materials start->check_solubility change_solvent Switch to a more solubilizing solvent or use a co-solvent system check_solubility->change_solvent Yes check_temp Is reaction temperature optimal? check_solubility->check_temp No re_evaluate Re-evaluate reaction progress change_solvent->re_evaluate adjust_temp Increase or decrease temperature check_temp->adjust_temp No check_solvent_type Is the solvent polarity appropriate for the mechanism? check_temp->check_solvent_type Yes adjust_temp->re_evaluate screen_solvents Screen solvents with varying polarities (e.g., Toluene, THF, MeCN, DMF) check_solvent_type->screen_solvents No success Yield Improved check_solvent_type->success Yes screen_solvents->re_evaluate re_evaluate->success

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Troubleshooting Catalyst Poisoning by 4-[2-(Dimethylamino)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing challenges associated with catalyst poisoning, specifically focusing on the impact of 4-[2-(Dimethylamino)ethyl]morpholine. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected catalyst deactivation in their chemical reactions. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent catalyst poisoning by this compound.

Introduction: Understanding the Dual Nature of this compound

This compound is a tertiary amine that can be present in a reaction mixture as a reagent, ligand, or an impurity. While it can act as a catalyst in certain reactions, such as urethane formation, its presence can be detrimental in processes employing sensitive transition metal catalysts, like those based on palladium, rhodium, or ruthenium.[1][2][3] The lone pairs of electrons on its two nitrogen atoms can strongly coordinate to metal centers, blocking active sites and leading to a significant decrease in catalytic activity.[4][5][6] This phenomenon, known as catalyst poisoning, can result in sluggish or incomplete reactions, leading to lower yields and process inefficiencies.[4][7]

This guide will walk you through the common issues related to catalyst poisoning by this compound and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the typical symptoms of catalyst poisoning in my reaction?

A1: The most common indicators of catalyst poisoning include:

  • Decreased reaction rate: The reaction proceeds much slower than expected or stalls completely.

  • Incomplete conversion: Even with extended reaction times or increased catalyst loading, the starting materials are not fully consumed.

  • Lack of product formation: The desired product is not formed, or is present in very low yields.

  • Changes in selectivity: The ratio of desired product to byproducts may change unexpectedly.

Q2: Which types of catalysts are most susceptible to poisoning by this compound?

A2: Catalysts based on late transition metals are particularly vulnerable. This includes, but is not limited to:

  • Palladium-based catalysts: Commonly used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), hydrogenations, and C-H activation.

  • Rhodium-based catalysts: Often employed in hydrogenation, hydroformylation, and other reduction reactions.[1][8]

  • Ruthenium-based catalysts: Widely used in olefin metathesis and hydrogenation reactions.[9][10][11]

  • Platinum-based catalysts: Utilized in hydrogenations and hydrosilylations.

  • Nickel-based catalysts: Increasingly used as a more economical alternative to palladium in cross-coupling reactions.

The susceptibility arises from the strong affinity of the amine's nitrogen atoms for these electron-rich metal centers.[5]

Q3: How can I confirm that this compound is the cause of catalyst deactivation?

A3: A systematic approach is necessary for confirmation:

  • Reagent Purity Check: Analyze your starting materials, solvents, and any other reagents for the presence of this compound using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Control Experiment: Run the reaction with highly purified reagents that are confirmed to be free of the suspected poison. If the reaction proceeds as expected, it strongly suggests that an impurity in the original reagent batch was the culprit.

  • Spiking Experiment: Intentionally add a small, controlled amount of this compound to a reaction that is known to work well. A significant decrease in performance will provide direct evidence of its poisoning effect.

Q4: Is the poisoning by this compound reversible or irreversible?

A4: The nature of the poisoning—reversible or irreversible—depends on the strength of the bond between the amine and the catalyst's active site.[6][12]

  • Reversible Poisoning: In some cases, the amine may be weakly adsorbed and can be displaced by increasing the temperature or by introducing a large excess of the substrate.

  • Irreversible Poisoning: More commonly, tertiary amines form strong, stable complexes with the metal center, leading to permanent deactivation of that active site.[5] In such cases, the catalyst cannot be easily regenerated in-situ.

Troubleshooting Guide

This section provides a step-by-step guide to systematically troubleshoot and address catalyst poisoning by this compound.

Step 1: Problem Identification and Confirmation

The first step is to recognize the signs of catalyst poisoning and confirm the identity of the poison, as detailed in the FAQs.

A Observe Poor Reaction Performance (Low Yield, Slow Rate) B Hypothesize Catalyst Poisoning A->B C Analyze Reagents for Impurities (GC-MS, NMR) B->C D Is this compound present? C->D E Perform Control Experiment (with purified reagents) D->E Yes J Investigate Other Potential Causes (Reaction conditions, other impurities) D->J No F Does reaction work with pure reagents? E->F G Perform Spiking Experiment (add suspect amine to clean reaction) F->G Yes F->J No H Does reaction fail with added amine? G->H I Poisoning by this compound Confirmed H->I Yes H->J No

Caption: Workflow for confirming catalyst poisoning.

Step 2: Mitigation and Prevention Strategies

Once poisoning by this compound is confirmed, the following strategies can be employed.

The most effective way to prevent catalyst poisoning is to remove the poison before it enters the reaction.

Protocol for Amine Impurity Removal:

  • Liquid-Liquid Extraction (for organic solutions):

    • Wash the organic solution containing the contaminated reagent with a dilute aqueous acid solution (e.g., 1 M HCl). The amine will be protonated and partition into the aqueous layer.[13]

    • Separate the organic layer.

    • Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with brine.

    • Dry the organic layer over an appropriate drying agent (e.g., MgSO₄ or Na₂SO₄) and remove the solvent in vacuo.

  • Chromatography:

    • For non-volatile compounds, column chromatography on silica gel can be effective. Due to the basic nature of the amine, it will interact strongly with the acidic silica.[14] Using a solvent system with a small amount of a competing amine (e.g., triethylamine) may be necessary to elute other components while retaining the poison.[14] Alternatively, amine-functionalized silica can simplify the purification.[14]

  • Distillation:

    • If there is a significant boiling point difference between the desired reagent and this compound, fractional distillation can be an effective purification method.[15]

In cases where the poison is difficult to remove, a sacrificial agent can be added to the reaction mixture.

  • Concept: A "poison trap" or guard bed is a material that selectively adsorbs the poison before it can reach the catalyst.[16]

  • Examples of Sacrificial Agents:

    • Acidic Resins: Ion-exchange resins with acidic functional groups can bind the basic amine.

    • Molecular Sieves: Certain types of molecular sieves can selectively adsorb amines.

    • Guard Beds: For continuous flow processes, a pre-column packed with a material that has a high affinity for the poison (e.g., acidic alumina or silica) can be used to protect the main catalyst bed.[17]

If poisoning remains a persistent issue, consider modifying the catalytic system.

  • Increase Catalyst Loading: While not ideal from a cost perspective, a higher catalyst loading can sometimes overcome the effects of a low-level impurity.

  • Choose a More Robust Catalyst: Some catalysts are inherently more resistant to poisoning. Consult the literature or catalyst suppliers for alternatives known to have better tolerance for amine functional groups. For instance, certain ligands on a metal catalyst can shield the active site from poisons.

  • Homogeneous vs. Heterogeneous Catalysts: Depending on the process, switching from a homogeneous to a heterogeneous catalyst (or vice versa) might offer advantages in terms of poison tolerance and ease of separation.

Step 3: Catalyst Regeneration

For heterogeneous catalysts, regeneration might be an option if the poisoning is not entirely irreversible.

Regeneration Techniques:

Regeneration MethodDescriptionApplicability for Amine Poisoning
Thermal Regeneration The catalyst is heated to high temperatures, often under a controlled atmosphere, to desorb or decompose the poison.[12][18]May be effective if the amine desorbs or decomposes at a temperature that does not damage the catalyst structure. However, strong chemisorption may require very high temperatures.
Chemical Regeneration The catalyst is washed with a chemical solution to remove the poison.[12][16]Washing with a suitable solvent or a dilute acidic solution could potentially remove the adsorbed amine. Care must be taken to ensure the washing agent does not damage the catalyst.

Protocol for a Test Regeneration:

  • Carefully recover the spent catalyst by filtration.

  • Wash the catalyst with a non-coordinating solvent to remove any residual reactants and products.

  • Attempt a chemical wash with a dilute solution of a non-coordinating acid (e.g., very dilute HCl in an appropriate solvent), followed by thorough washing with the solvent to remove all traces of the acid.

  • Dry the catalyst under vacuum.

  • Test the activity of the regenerated catalyst in a small-scale control reaction.

Caption: Decision tree for addressing catalyst poisoning.

Analytical Techniques for Detection and Diagnosis

A variety of analytical methods can be employed to detect the presence of this compound and to characterize the state of the poisoned catalyst.[4]

Analytical TechniqueApplication
Gas Chromatography-Mass Spectrometry (GC-MS) Detect and quantify volatile amine impurities in starting materials and solvents.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Identify and quantify the amine impurity in reagents.
X-ray Photoelectron Spectroscopy (XPS) Analyze the surface of a heterogeneous catalyst to detect the presence of nitrogen and changes in the electronic state of the metal, providing direct evidence of poisoning.[4][17]
Infrared (IR) Spectroscopy Can be used to observe the adsorption of the amine onto the catalyst surface.[4]
Inductively Coupled Plasma (ICP) Spectroscopy Determine the elemental composition of the catalyst and detect any leaching of the active metal.[17]

Conclusion

Catalyst poisoning by this compound is a challenge that can be effectively managed through a systematic approach of identification, mitigation, and prevention. By understanding the mechanisms of poisoning and implementing the troubleshooting strategies outlined in this guide, researchers can improve the robustness and efficiency of their catalytic processes. The key to success lies in ensuring the purity of all reaction components and, when necessary, selecting or modifying the catalytic system to be more tolerant of potential contaminants.

References

Validation & Comparative

A Comparative Analysis of 4-[2-(Dimethylamino)ethyl]morpholine and Triethylenediamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of amine chemistry, both 4-[2-(Dimethylamino)ethyl]morpholine (DMAMEM) and Triethylenediamine (TEDA) present unique properties and applications that are of significant interest to researchers and professionals in drug development and material science. This guide provides an in-depth comparative analysis of these two tertiary amines, focusing on their chemical structures, physical properties, catalytic activities, and safety profiles to aid in their effective evaluation and application.

Introduction: Two Amines, Distinct Architectures

At first glance, both DMAMEM and TEDA are tertiary amines, a class of compounds widely recognized for their catalytic and basic properties. However, their structural differences are the foundation of their distinct chemical behaviors.

This compound (DMAMEM) is a linear tertiary amine with a morpholine ring. The presence of both a dimethylamino group and a morpholino group provides two sites for potential interaction, albeit with different steric hindrances and basicities.

Triethylenediamine (TEDA) , also known as 1,4-diazabicyclo[2.2.2]octane (DABCO), is a highly symmetrical, caged bicyclic amine. This rigid structure makes its lone pair of electrons on the nitrogen atoms highly accessible, which is a key factor in its potent catalytic activity.

Below is a visual representation of their chemical structures.

G cluster_0 This compound (DMAMEM) cluster_1 Triethylenediamine (TEDA/DABCO) DMAMEM DMAMEM TEDA TEDA G cluster_0 DMAMEM Synthesis cluster_1 TEDA Synthesis N,N-dimethylaminoethanol N,N-dimethylaminoethanol N,N-dimethylchloroethylamine HCl N,N-dimethylchloroethylamine HCl N,N-dimethylaminoethanol->N,N-dimethylchloroethylamine HCl + Thionyl Chloride DMAMEM DMAMEM N,N-dimethylchloroethylamine HCl->DMAMEM + Morpholine + Acid Scavenger Ethylenediamine Ethylenediamine TEDA TEDA Ethylenediamine->TEDA High Temp. Zeolite Catalyst Diethanolamine Diethanolamine Diethanolamine->TEDA High Temp. Zeolite Catalyst G Polyurethane Formation Polyurethane Formation Isocyanate Isocyanate Isocyanate->Polyurethane Formation Polyol Polyol Polyol->Polyurethane Formation Gelling Reaction Water Water Water->Polyurethane Formation Blowing Reaction TEDA TEDA TEDA->Polyurethane Formation  Strong, Balanced Catalyst (Experimental Data) DMAMEM DMAMEM DMAMEM->Polyurethane Formation Potential Catalyst (Theoretical Data)

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-[2-(Dimethylamino)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the realms of pharmaceutical development and fine chemical synthesis, the absolute purity of intermediates and active ingredients is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4-[2-(Dimethylamino)ethyl]morpholine, a key intermediate and catalyst, is no exception.[1] Its utility in producing rubber vulcanization accelerators, pharmaceuticals like painkillers and local anesthetics, and other fine chemicals underscores the critical need for rigorous purity validation.[1]

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of newly synthesized this compound. Moving beyond a simple recitation of protocols, we will explore the underlying principles of each technique, the rationale for their selection, and the nuances of data interpretation. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing a self-validating system of purity analysis.

The Analytical Imperative: A Multi-Technique Approach

No single analytical method can provide a complete picture of a compound's purity. A comprehensive assessment relies on the orthogonal application of multiple techniques, each interrogating different physicochemical properties of the analyte and its potential impurities. For a tertiary amine like this compound, a judicious combination of chromatographic, spectroscopic, and titrimetric methods is essential.

The validation of these analytical methods is a critical step to ensure that the data generated is reliable and accurate.[2][3][4] This process involves demonstrating the specificity, accuracy, precision, and linearity of each technique.[2][5]

Comparative Analysis of Purity Validation Techniques

We will now delve into the specifics of four primary techniques for purity validation, comparing their strengths, weaknesses, and ideal applications.

Technique Principle Primary Use Case Strengths Limitations
Gas Chromatography (GC) Separation of volatile compounds based on boiling point and polarity.[6]Quantifying volatile organic impurities and assaying the main component.High sensitivity, excellent resolution for volatile compounds.[6][7]Potential for thermal degradation of the analyte; less suitable for non-volatile impurities.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.[8]Absolute purity determination without a specific reference standard of the analyte.Provides structural confirmation and absolute quantification; non-destructive.[9][10][11]Lower sensitivity than chromatographic methods; requires a high-purity internal standard.[12]
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a mobile and stationary phase.[13]Analysis of non-volatile or thermally labile impurities.Versatile for a wide range of compounds; high precision and accuracy.[13]The analyte lacks a strong UV chromophore, requiring alternative detectors; potential for peak tailing with amines.
Nonaqueous Acid-Base Titration Neutralization of the basic amine with a standardized acid.[14]Determining the total base content (assay).Simple, cost-effective, and provides a direct measure of total basicity.Not specific; titrates all basic compounds, including impurities.[15]

Experimental Workflows and Protocols

A logical workflow is paramount for efficient and accurate purity validation. The following diagram illustrates a typical process from sample receipt to final purity assessment.

Purity_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_decision Final Assessment Sample Synthesized Batch of This compound Prep_GC Prepare solutions for GC analysis Sample->Prep_GC Prep_qNMR Prepare solutions for qNMR analysis Sample->Prep_qNMR Prep_HPLC Prepare solutions for HPLC analysis Sample->Prep_HPLC Prep_Titration Prepare sample for titration Sample->Prep_Titration RefStd Reference Standard RefStd->Prep_GC RefStd->Prep_HPLC GC_Analysis GC-FID Analysis Prep_GC->GC_Analysis qNMR_Analysis ¹H qNMR Analysis Prep_qNMR->qNMR_Analysis HPLC_Analysis HPLC-CAD/ELSD Analysis Prep_HPLC->HPLC_Analysis Titration_Analysis Nonaqueous Titration Prep_Titration->Titration_Analysis Data_GC GC Data: Impurity Profile GC_Analysis->Data_GC Data_qNMR qNMR Data: Absolute Purity qNMR_Analysis->Data_qNMR Data_HPLC HPLC Data: Non-volatile Impurities HPLC_Analysis->Data_HPLC Data_Titration Titration Data: Total Base Assay Titration_Analysis->Data_Titration Compare Compare & Correlate Results Data_GC->Compare Data_qNMR->Compare Data_HPLC->Compare Data_Titration->Compare Final_Purity Final Purity Assignment Compare->Final_Purity

Caption: A comprehensive workflow for the purity validation of this compound.

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

The volatility of this compound makes GC an excellent choice for purity analysis.[1][16] However, the basic nature of amines can lead to peak tailing and adsorption on standard silica columns.[17] Therefore, a base-deactivated column is crucial for obtaining sharp, symmetrical peaks.[17]

Objective: To quantify volatile impurities and determine the area percent purity of the main component.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Capillary Column: Agilent CP-Volamine or similar base-deactivated column (e.g., 15 m x 0.32 mm, optimized film thickness)[18]

Reagents:

  • High-purity solvent (e.g., acetonitrile or ethanol)

  • Synthesized this compound

  • Certified Reference Standard of this compound

Procedure:

  • Standard Preparation: Accurately weigh approximately 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the solvent to obtain a concentration of ~1 mg/mL.

  • Sample Preparation: Prepare the synthesized sample in the same manner as the standard.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Detector Temperature: 275 °C

    • Carrier Gas: Helium at a constant flow rate of ~1.5 mL/min

    • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C, and hold for 5 minutes.

  • Analysis: Inject the standard and sample solutions in triplicate.

  • Data Processing: Identify the peak for this compound based on the retention time of the reference standard. Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks in the chromatogram.

Protocol 2: Absolute Purity by Quantitative ¹H NMR (qNMR)

qNMR is a powerful primary analytical method that provides a direct measurement of purity without the need for a specific reference standard of the analyte.[10][12] It relies on an internal standard of known high purity.[12]

Objective: To determine the absolute purity (mass fraction) of the synthesized material.

Instrumentation:

  • NMR Spectrometer (400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-purity internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Synthesized this compound

Procedure:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized sample into an NMR tube.

    • Accurately weigh ~5 mg of the internal standard into the same NMR tube.

    • Add ~0.7 mL of the deuterated solvent.

    • Cap the tube and vortex until fully dissolved.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum. Key parameters include a sufficient relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Protocol 3: Nonaqueous Acid-Base Titration

This classic technique provides a cost-effective way to determine the total basic content of the sample. For amines, which are weak bases, titration in a nonaqueous solvent with a strong acid enhances the endpoint inflection, providing a more accurate result.[15][19]

Objective: To determine the assay of this compound as total base.

Instrumentation:

  • Potentiometric autotitrator with a suitable nonaqueous electrode (e.g., Solvotrode)

  • Analytical balance

Reagents:

  • Glacial Acetic Acid (anhydrous)[19]

  • 0.1 N Perchloric Acid in glacial acetic acid (standardized)[15]

  • Synthesized this compound

Procedure:

  • Titrant Standardization: Standardize the 0.1 N perchloric acid solution against a primary standard (e.g., potassium hydrogen phthalate).

  • Sample Preparation: Accurately weigh an appropriate amount of the synthesized sample (to consume ~5-10 mL of titrant) into a titration beaker.

  • Titration:

    • Dissolve the sample in ~50 mL of glacial acetic acid.

    • Immerse the electrode in the solution.

    • Titrate with the standardized 0.1 N perchloric acid to the potentiometric endpoint.

  • Calculation: Calculate the assay based on the volume of titrant consumed, its normality, and the sample weight. Since the molecule has two basic nitrogen atoms, the equivalent weight will be half the molecular weight.

    Assay (%) = (V * N * MW) / (2 * W * 1000) * 100

    Where:

    • V = Volume of titrant (mL)

    • N = Normality of titrant

    • MW = Molecular weight of the analyte (158.24 g/mol )[1][20]

    • W = Weight of sample (g)

Interpreting and Comparing Data

The true power of this multi-technique approach lies in the comparison of the results.

Hypothetical Data Comparison:

Analysis Synthesized Batch A Reference Standard Interpretation
GC Purity (Area %) 99.2%99.9%Batch A contains 0.7% of volatile impurities not present in the reference standard.
qNMR Purity (w/w %) 98.5%99.8%The absolute purity is lower than the GC area %, suggesting the presence of non-volatile impurities or residual solvent/water.
Titration Assay (%) 100.5%100.1%The assay is slightly over 100%, which could indicate the presence of other basic impurities that have a lower equivalent weight.
Water Content (Karl Fischer) 0.6%<0.1%The presence of water accounts for some of the discrepancy between GC and qNMR results.

In this hypothetical scenario, the collective data suggests that while the synthesized batch has high purity in terms of volatile components (GC), its absolute purity (qNMR) is lower due to the presence of water and potentially other non-volatile or basic impurities. The slightly high titration result supports the possibility of other basic species. This cross-verification provides a much higher degree of confidence in the final purity assignment than any single method could.

The following diagram illustrates the logical relationship in comparing these orthogonal techniques.

Data_Comparison_Logic GC GC Purity (Volatile Profile) Conclusion Comprehensive Purity Profile GC->Conclusion Identifies volatile organic impurities qNMR qNMR Purity (Absolute Mass) qNMR->Conclusion Provides absolute purity, accounting for all components Titration Titration Assay (Total Basicity) Titration->Conclusion Confirms total basic content, flags basic impurities Water Water Content (Karl Fischer) Water->Conclusion Quantifies water, a common non-chromatographic impurity

Caption: Comparing orthogonal analytical techniques for a comprehensive purity assessment.

Conclusion

Validating the purity of synthesized this compound is a multi-faceted process that demands a thoughtful and orthogonal analytical strategy. By integrating the strengths of Gas Chromatography, Quantitative NMR, and Nonaqueous Titration, researchers can build a self-validating system that provides a high-confidence, comprehensive purity profile. This rigorous approach not only ensures the quality of the synthesized material but also upholds the principles of scientific integrity and reproducibility that are paramount in research and development.

References

A Senior Application Scientist's Guide to Assessing the Catalytic Efficiency of 4-[2-(Dimethylamino)ethyl]morpholine in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of polymer chemistry, particularly in the synthesis of polyurethanes, the choice of catalyst is paramount. It governs the reaction kinetics, influences the final properties of the material, and ultimately dictates the success of the application.[1] This guide provides an in-depth analysis of 4-[2-(Dimethylamino)ethyl]morpholine (DMAPEM), a tertiary amine catalyst, and offers a framework for its objective comparison against other common alternatives in the field. As senior application scientists, we understand that theoretical knowledge must be paired with robust experimental validation. Therefore, this document not only synthesizes current understanding but also provides a detailed protocol for generating critical comparative data.

The Crucial Role of Tertiary Amine Catalysts in Polyurethane Formation

The formation of polyurethane is primarily a polyaddition reaction between a polyol and a diisocyanate. Tertiary amine catalysts are instrumental in accelerating two key reactions that occur simultaneously during the production of polyurethane foams: the gelling reaction and the blowing reaction.[2]

  • Gelling Reaction: The reaction between the isocyanate and polyol, which leads to the formation of the urethane linkages that build the polymer backbone.

  • Blowing Reaction: The reaction between the isocyanate and water, which produces carbon dioxide gas, the primary blowing agent responsible for the foam's cellular structure.[2]

The balance between these two reactions is critical for achieving a stable foam with the desired physical and mechanical properties.[2] The structure of the tertiary amine catalyst significantly influences its catalytic activity and its selectivity towards either the gelling or blowing reaction.[3]

Unveiling the Catalyst: this compound (DMAPEM)

DMAPEM is a tertiary amine catalyst with the chemical structure illustrated below. Its potential as a catalyst in polyurethane systems stems from the presence of two nitrogen atoms with lone pairs of electrons, which can interact with the reactants to lower the activation energy of the urethane-forming reaction. A recent theoretical study suggests that DMAPEM is an effective catalyst for urethane formation.[4]

The Competitive Landscape: Alternative Tertiary Amine Catalysts

To comprehensively assess the catalytic efficiency of DMAPEM, it is essential to compare it against established industry standards. The following tertiary amines are frequently employed in polyurethane formulations:

  • Triethylenediamine (TEDA): Often considered a benchmark in the industry, TEDA is a highly active and well-balanced catalyst for both gelling and blowing reactions.

  • Bis(2-dimethylaminoethyl) ether (BDMAEE): This catalyst is known for its strong influence on the blowing reaction, making it suitable for applications where rapid foam expansion is desired.

  • N,N-Dimethylcyclohexylamine (DMCHA): DMCHA is a widely used catalyst, particularly in rigid polyurethane foam applications, known for its strong gelling activity.

A Framework for Empirical Comparison: Experimental Protocol

To facilitate a direct and unbiased comparison of DMAPEM with other tertiary amine catalysts, the following experimental protocol is proposed. This self-validating system is designed to provide quantitative data on key performance indicators.

Objective:

To quantitatively assess the catalytic efficiency of this compound (DMAPEM) in a model polyurethane foam formulation and compare its performance against Triethylenediamine (TEDA), Bis(2-dimethylaminoethyl) ether (BDMAEE), and N,N-Dimethylcyclohexylamine (DMCHA).

Materials:
  • Polyether Polyol (e.g., Voranol™ 3322 or equivalent)

  • Toluene Diisocyanate (TDI 80/20)

  • Deionized Water

  • Silicone Surfactant (e.g., Niax™ Silicone L-895)

  • Catalysts:

    • This compound (DMAPEM)

    • Triethylenediamine (TEDA)

    • Bis(2-dimethylaminoethyl) ether (BDMAEE)

    • N,N-Dimethylcyclohexylamine (DMCHA)

  • Disposable mixing containers and stirrers

  • Mold (e.g., 25 x 25 x 25 cm aluminum mold)

  • Stopwatch

  • Infrared thermometer

  • Foam density measurement equipment

  • Universal testing machine for compression strength analysis

Procedure:
  • Preparation of the "B-Side" (Polyol Blend):

    • For each catalyst to be tested, prepare a separate "B-Side" blend.

    • In a mixing container, accurately weigh the polyol, deionized water, and silicone surfactant according to the formulation table below.

    • Add the specific amine catalyst to the blend, also according to the formulation table. The catalyst amount should be optimized to achieve similar reactivity profiles for a fair comparison.[5]

    • Thoroughly mix the components for 60 seconds at 2000 rpm.

    • Condition the "B-Side" blend to a constant temperature of 25°C.

  • Foam Preparation:

    • Weigh the required amount of Toluene Diisocyanate ("A-Side") in a separate container.

    • Add the "A-Side" to the "B-Side" and mix vigorously for 5-10 seconds.

    • Immediately pour the reacting mixture into the center of the mold.

  • Data Acquisition:

    • Simultaneously start a stopwatch as soon as the "A-Side" is added to the "B-Side".

    • Record the following reaction parameters:

      • Cream Time: The time from the start of mixing until the mixture begins to rise and change color.

      • Gel Time: The time from the start of mixing until fine strands of polymer can be drawn from the rising foam with a spatula.

      • Tack-Free Time: The time from the start of mixing until the foam surface is no longer sticky to the touch.

      • Rise Time: The time from the start of mixing until the foam has reached its maximum height.

    • Monitor and record the exotherm profile of the reaction using an infrared thermometer.

  • Foam Curing and Characterization:

    • Allow the foam to cure at ambient temperature for at least 24 hours.

    • Carefully demold the foam block.

    • Cut samples from the core of the foam block for physical property testing.

    • Measure the core foam density according to ASTM D1622.

    • Determine the compression strength of the foam samples according to ASTM D1621.

Illustrative Formulation Table:
ComponentParts by Weight (pbw)
Polyether Polyol100
Deionized Water4.5
Silicone Surfactant1.0
Amine Catalyst See Note 1
Toluene Diisocyanate (TDI 80/20)Index 108

Note 1: The concentration of each amine catalyst should be adjusted to achieve a consistent gel time across all experiments, allowing for a more direct comparison of their influence on other foam properties. This may require preliminary range-finding experiments.

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocol should be summarized in a clear and structured table for easy comparison.

Table 1: Comparative Performance of Tertiary Amine Catalysts in a Model Polyurethane Foam Formulation
CatalystCream Time (s)Gel Time (s)Tack-Free Time (s)Rise Time (s)Core Foam Density ( kg/m ³)Compressive Strength (kPa)
DMAPEM [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
TEDA [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
BDMAEE [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]
DMCHA [Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Data]

Disclaimer: The data in this table is intended to be replaced with results from the experimental protocol. The values will vary depending on the specific raw materials and processing conditions used.

Visualizing the Catalytic Process and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), visualize the catalytic cycle of a tertiary amine in polyurethane formation and the experimental workflow for catalyst evaluation.

Catalytic_Cycle cluster_reactants Reactants Polyol Polyol (R-OH) Complex Activated Complex Polyol->Complex Forms complex with catalyst Isocyanate Isocyanate (R'-NCO) Isocyanate->Complex Catalyst Tertiary Amine (e.g., DMAPEM) Catalyst->Complex Urethane Urethane Product (R-O-CO-NH-R') Complex->Urethane Reaction and Product Formation Urethane->Catalyst Catalyst Regeneration

Caption: Catalytic cycle of a tertiary amine in urethane formation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Data Collection cluster_analysis Curing & Analysis B_Side Prepare 'B-Side' (Polyol, Water, Surfactant, Catalyst) Mix Mix 'A' and 'B' Sides B_Side->Mix A_Side Prepare 'A-Side' (Isocyanate) A_Side->Mix Pour Pour into Mold Mix->Pour Record Record: - Cream Time - Gel Time - Tack-Free Time - Rise Time Pour->Record Cure Cure Foam (24h) Record->Cure Demold Demold Cure->Demold Characterize Characterize: - Density - Compressive Strength Demold->Characterize

Caption: Experimental workflow for catalyst performance evaluation.

Conclusion

The selection of a tertiary amine catalyst is a critical decision in the development of polyurethane products. While theoretical studies provide valuable insights into the potential of novel catalysts like this compound, empirical data is indispensable for making informed decisions in a research and development setting. The experimental protocol outlined in this guide provides a robust framework for objectively assessing the catalytic efficiency of DMAPEM against industry-standard alternatives. By systematically generating and comparing data on key performance metrics, researchers can confidently select the optimal catalyst for their specific application, ensuring the desired reaction profile and final product properties.

References

A Senior Application Scientist's Guide to Spectroscopic Validation of 4-[2-(Dimethylamino)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous identification and purity assessment of reagents and building blocks are paramount. 4-[2-(Dimethylamino)ethyl]morpholine is a versatile tertiary amine utilized as a catalyst and intermediate. Its structural integrity is critical to ensure predictable reaction outcomes and final product purity. This guide provides a comprehensive framework for the spectroscopic validation of this compound using Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. We present a detailed analysis of its characteristic spectral data and compare it with two common alternative amine bases, the sterically hindered N,N-Diisopropylethylamine (DIPEA) and the rigid bicyclic catalyst 1,4-Diazabicyclo[2.2.2]octane (DABCO), to highlight key differentiating features.

Introduction: The Imperative for Rigorous Spectroscopic Validation

This compound possesses two basic nitrogen centers and a flexible ether linkage, making it a valuable tool in various chemical transformations. However, its efficacy is directly tied to its chemical identity and purity. Spectroscopic techniques like NMR and IR provide a non-destructive "fingerprint" of a molecule, allowing for precise structural confirmation and the detection of impurities.[1][2] In medicinal chemistry, where even trace impurities can have significant biological effects, such validation is not merely a quality control step but a foundational requirement for reliable research.[3]

This guide is designed for researchers and drug development professionals to:

  • Understand the key spectroscopic features of this compound.

  • Implement a robust, self-validating protocol for acquiring high-quality NMR and IR data.

  • Confidently distinguish this compound from other common tertiary amines used in synthesis, such as DIPEA and DABCO.[4][5]

Experimental Methodologies: A Self-Validating Protocol

The quality of spectroscopic data is entirely dependent on the rigor of the experimental procedure. The following protocols are designed to ensure reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom within a molecule, making it the gold standard for structural elucidation.[6]

Step-by-Step Protocol for NMR Sample Preparation:

  • Material & Solvent Selection: Accurately weigh 5-10 mg of the amine for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[7][8]

  • Solvent Choice: Select a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. For these amines, approximately 0.6 mL of solvent is typically sufficient.[7][9]

  • Dissolution: Add the deuterated solvent to the vial and gently vortex or sonicate to ensure the sample is fully dissolved and the solution is homogeneous.[7]

  • Filtration and Transfer: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality, clean 5 mm NMR tube.[8]

  • Depth and Labeling: Ensure the sample depth in the NMR tube is at least 4.0-4.5 cm.[8][10] Cap the tube securely and label it clearly.

  • Data Acquisition: Insert the sample into the spectrometer. The instrument will then perform locking (stabilizing the magnetic field using the deuterium signal), shimming (optimizing field homogeneity for high resolution), and tuning before acquiring the data.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule's bonds, causing them to vibrate. It is an excellent tool for identifying the presence of specific functional groups.[11]

Step-by-Step Protocol for FT-IR Data Acquisition (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. Record a background spectrum of the empty crystal, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single drop of the neat liquid amine directly onto the center of the ATR crystal.

  • Data Collection: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe.

Results and Comparative Analysis

Spectroscopic Profile of this compound

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="sans-serif"]; edge [fontsize=10, fontname="sans-serif"];

} enddot Caption: Structure of this compound with proton environments labeled.

¹H NMR (400 MHz, CDCl₃) Data

Label Chemical Shift (δ, ppm) Multiplicity Integration Assignment
e 3.71 t, J=4.6 Hz 4H -O-CH ₂-CH₂-N-
c 2.55 t, J=6.0 Hz 2H -N-CH ₂-CH₂-N(CH₃)₂
d 2.47 t, J=4.6 Hz 4H -O-CH₂-CH ₂-N-
b 2.39 t, J=6.0 Hz 2H -N-CH₂-CH ₂-N(CH₃)₂

| a | 2.22 | s | 6H | -N(CH ₃)₂ |

¹³C NMR (101 MHz, CDCl₃) Data

Chemical Shift (δ, ppm) Assignment
67.0 -C H₂-O-C H₂-
57.6 -N-C H₂-CH₂-N(CH₃)₂
53.8 -O-CH₂-C H₂-N-
53.0 -N-C H₂-CH₂-N(CH₃)₂

| 45.7 | -N(C H₃)₂ |

FT-IR (Neat, ATR) Data

Wavenumber (cm⁻¹) Assignment
2955 - 2805 C-H Stretching (Aliphatic)
1260 - 1020 C-N Stretching (Aliphatic Amine)[12]

| 1115 | C-O-C Stretching (Ether) |

Interpretation: The ¹H NMR spectrum is highly characteristic, showing five distinct signals in the aliphatic region. The singlet at 2.22 ppm integrating to 6H is a clear indicator of the dimethylamino group. The two sets of triplets for the morpholine ring protons (3.71 and 2.47 ppm) and the two triplets for the ethyl linker protons (2.55 and 2.39 ppm) confirm the complete molecular skeleton. The ¹³C NMR spectrum shows the expected five signals for the eight carbon atoms due to the molecule's symmetry. The IR spectrum is defined by the absence of N-H stretches (typically >3300 cm⁻¹) confirming its tertiary amine nature, and the presence of strong C-H and C-O stretching bands.[12][13]

Comparative Spectroscopic Analysis

To underscore the unique spectral signature of this compound, we compare it with two other widely used tertiary amines.

DIPEA is a non-nucleophilic, sterically hindered base.[4] Its bulky isopropyl groups dramatically alter its spectroscopic profile compared to our target molecule.

¹H NMR (CDCl₃) Data for DIPEA

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
3.02 septet 2H -CH (CH₃)₂
2.47 q 2H -CH ₂-CH₃
1.01 d 12H -CH(C H₃)₂
1.02 t 3H -CH₂-C H₃

Source: ChemicalBook[14]

Comparison Insights:

  • Steric Hindrance: The most upfield signals in the DIPEA spectrum are the 12 protons of the four methyl groups on the isopropyl substituents, appearing as a large doublet around 1.01 ppm. This is a stark contrast to the spectra of our target compound.

  • Simplicity: DIPEA has fewer unique proton environments, leading to a simpler, more compressed spectrum. The septet for the methine proton is a classic pattern for an isopropyl group.

DABCO is a highly symmetric, rigid bicyclic amine often used as a catalyst.[15] Its rigid, cage-like structure results in extreme spectral simplicity.

¹H NMR (CDCl₃) Data for DABCO

Chemical Shift (δ, ppm) Multiplicity Integration Assignment

| 2.81 | s | 12H | All equivalent -CH ₂- protons |

FT-IR (KBr) Data for DABCO

Wavenumber (cm⁻¹) Assignment
2930 - 2850 C-H Stretching
1055, 830 C-N Stretching / Skeletal

Source: NIST Chemistry WebBook, Journal of Molecular Structure[15][16]

Comparison Insights:

  • Symmetry: Due to its high symmetry (D₃h point group), all 12 protons in DABCO are chemically and magnetically equivalent. This results in a single sharp singlet in the ¹H NMR spectrum, making it instantly distinguishable from the complex multiplet patterns of the other two amines.

  • Rigidity: The rigid structure restricts bond vibrations, leading to a simpler and sharper IR spectrum compared to the more flexible acyclic and morpholine-containing amines.[16]

Workflow for Spectroscopic Validation

The process of validating an incoming chemical reagent should be systematic.

dot digraph "Validation_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="sans-serif", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", color="#5F6368"];

} enddot Caption: A systematic workflow for the spectroscopic validation of chemical reagents.

Conclusion

The robust spectroscopic validation of this compound is a critical, non-negotiable step in ensuring the integrity of chemical research and development. Its ¹H NMR spectrum, with its five distinct aliphatic signals, provides an unambiguous fingerprint for identification. When compared to common alternatives like the sterically hindered DIPEA and the highly symmetric DABCO, the unique spectral features of this compound are thrown into sharp relief. By adhering to the rigorous experimental protocols and systematic validation workflow detailed in this guide, researchers can confidently verify the identity and quality of this important reagent, thereby safeguarding the reliability and reproducibility of their scientific outcomes.

References

A Comparative Guide to the Stability of 4-[2-(Dimethylamino)ethyl]morpholine Under Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of reagents and catalysts is a critical decision that influences reaction yield, purity, and scalability. 4-[2-(Dimethylamino)ethyl]morpholine (DMAPM), a tertiary amine, is utilized in various organic syntheses, including as a catalyst in polyurethane formation and as a versatile intermediate.[1][2][3] However, its performance is intrinsically linked to its stability under the specific reaction conditions employed. This guide provides an in-depth analysis of the stability of DMAPM, compares its performance with common alternatives, and offers robust experimental protocols for validation.

Introduction to this compound (DMAPM)

DMAPM (CAS No: 4385-05-1) is a bifunctional molecule featuring both a morpholine ring and a dimethylaminoethyl side chain.[4] This structure imparts unique properties, including its catalytic activity, which stems from the accessible lone pairs on its two nitrogen atoms. It is widely used in the production of rubber vulcanization accelerators, coatings, and as an intermediate in pharmaceutical synthesis.[2] Despite its utility, the molecule possesses potential sites of instability that must be understood to ensure reproducible and clean reaction outcomes.

The key to mastering its use lies in understanding its potential degradation pathways. The presence of two tertiary amine groups and an ether linkage within the morpholine ring suggests susceptibility to specific chemical stresses.

Potential Degradation Pathways of DMAPM

Forced degradation studies are essential for identifying the likely degradation pathways of a molecule under stress conditions such as heat, light, humidity, and exposure to acids, bases, and oxidizing agents.[5][6] While specific forced degradation data for DMAPM is not extensively published, we can infer potential pathways based on the known chemistry of its constituent functional groups—tertiary amines and the morpholine heterocycle.

Oxidative Degradation

Tertiary amines are known to be susceptible to oxidation, which is one of the most common degradation pathways for such molecules.[7] Oxidative stress, induced by agents like hydrogen peroxide (H₂O₂) or radical initiators, can lead to the formation of N-oxides.

  • N-Oxide Formation: Both the dimethylamino and the morpholino nitrogen atoms can be oxidized to their corresponding N-oxides. This transformation can significantly alter the catalytic activity and basicity of the molecule.

  • Ring Opening: Studies on the biodegradation of the parent morpholine ring by Mycobacterium species have shown that degradation can initiate with the cleavage of a C-N bond, leading to intermediates like 2-(2-aminoethoxy)acetic acid and glycolic acid.[8][9] Similar oxidative ring-opening could occur under harsh chemical oxidative conditions.

pH-Dependent Degradation (Hydrolysis)

The stability of DMAPM is expected to be pH-dependent.

  • Acidic Conditions: In strongly acidic media, both nitrogen atoms will be protonated. While this may prevent N-oxidation, the ether linkage in the morpholine ring could be susceptible to acid-catalyzed hydrolysis under harsh conditions (e.g., high temperature and concentrated acid), although this is generally a slow process for acyclic ethers and may require forcing conditions for morpholine.

  • Basic Conditions & Hofmann Elimination: The dimethylaminoethyl side chain introduces a potential pathway for Hofmann elimination, especially if the dimethylamino nitrogen becomes quaternized by reacting with an alkylating agent in the reaction mixture. The resulting quaternary ammonium salt, in the presence of a strong base, could undergo elimination to form N,N-dimethylvinylamine and morpholine, or related products.

Thermal Degradation

The thermal decomposition of morpholine in industrial applications (like steam-condensate cycles) is known to produce fragments such as ethanolamine, ammonia, methylamine, and acetic acids. Similarly, DMAPM is expected to decompose at elevated temperatures, potentially through fragmentation of the side chain or opening of the morpholine ring.

The following diagram illustrates the potential degradation points on the DMAPM structure.

G cluster_DMAPM DMAPM Structure cluster_Pathways Potential Degradation Sites DMAPM Oxidation1 N-Oxidation Oxidation1->N_dimethyl Oxidation2 N-Oxidation Oxidation2->N_morpholine RingOpening Oxidative Ring Opening RingOpening->Ring_bond Hofmann Hofmann Elimination (Post-Quaternization) Hofmann->Side_chain

Caption: Potential degradation sites on the this compound molecule.

Comparative Analysis with Alternative Tertiary Amines

The choice of a tertiary amine catalyst often involves a trade-off between reactivity, steric hindrance, and stability. DMAPM's performance should be compared against commonly used alternatives like Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA, Hünig's base), and N-Methylmorpholine (NMM).

CatalystpKa of Conjugate AcidKey Structural FeaturePrimary AdvantagesPotential Stability Issues
DMAPM ~9.5 (estimated)Two tertiary amine centers, one sterically unhinderedHigh basicity, potentially bifunctional catalysisSusceptible to N-oxidation, potential for side-chain elimination
TEA 10.75Triethyl groupsGood general-purpose base, inexpensiveCan be N-oxidized; less sterically hindered, can act as a nucleophile
DIPEA 10.75Bulky isopropyl groupsHighly sterically hindered, non-nucleophilic baseCan undergo decomposition at high temperatures
NMM 7.38Morpholine ringModerate base, good for reactions sensitive to strong basesSusceptible to N-oxidation and morpholine ring degradation[10]

Expert Insights:

  • Basicity vs. Nucleophilicity: DMAPM, like TEA, has a relatively unhindered nitrogen on the side chain, which can lead to unwanted nucleophilic side reactions (e.g., quaternization). DIPEA is the preferred choice when a non-nucleophilic base is essential.

  • Catalytic Activity: In polyurethane formation, the catalytic activity of amines is crucial. Theoretical studies on urethane formation suggest that N-alkylated morpholines are effective catalysts.[3][10] The presence of two basic centers in DMAPM might offer unique catalytic properties compared to single-amine catalysts.

  • Stability Under Oxidative Stress: All tertiary amines are prone to oxidation. The choice among them may depend on the specific oxidizing agents present. The morpholine ring in both DMAPM and NMM represents a potential site for oxidative cleavage not present in TEA or DIPEA.

Experimental Protocols for Stability Assessment

To empirically determine the stability of DMAPM under specific reaction conditions, a forced degradation study is the most reliable approach.[11] This involves subjecting a solution of DMAPM to stress conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

General Workflow for a Forced Degradation Study

Caption: Workflow for conducting a forced degradation study of DMAPM.

Detailed Protocol: Oxidative Stress Testing

This protocol provides a self-validating system to assess the stability of DMAPM against oxidation.

Objective: To quantify the degradation of DMAPM in the presence of an oxidizing agent (H₂O₂) and identify major degradation products.

Materials:

  • This compound (DMAPM)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrogen Peroxide (30% w/w solution)

  • Formic Acid

  • C18 Reverse-Phase HPLC Column

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve DMAPM in a 50:50 acetonitrile/water mixture to prepare a 1 mg/mL stock solution.

  • Stress Sample Preparation:

    • To a 10 mL volumetric flask, add 1.0 mL of the DMAPM stock solution.

    • Add 1.0 mL of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Dilute to volume with the 50:50 acetonitrile/water mixture.

    • Causality Explanation: Using 3% H₂O₂ is a standard starting point for oxidative stress testing, providing a balance between inducing degradation and avoiding overly aggressive conditions that might not be mechanistically relevant.[11]

  • Control Sample Preparation: Prepare a control sample following the same procedure but substituting 1.0 mL of water for the H₂O₂ solution. This control validates that any observed degradation is due to the oxidizing agent and not other factors.

  • Incubation: Store both the stress and control samples at room temperature, protected from light.

  • Time-Point Analysis: Withdraw aliquots (e.g., 100 µL) from both flasks at specified time points (e.g., 0, 2, 4, 8, 24 hours). Immediately quench the reaction by diluting the aliquot into a larger volume of mobile phase to stop further degradation before analysis.

  • HPLC Analysis:

    • Method: Use a gradient elution method on a C18 column.

      • Mobile Phase A: 0.1% Formic Acid in Water

      • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

      • Gradient: Start at 5% B, ramp to 95% B over 20 minutes.

      • Detection: UV at 210 nm and/or Mass Spectrometry (MS).

    • Trustworthiness: A gradient method is crucial for a stability-indicating assay as it ensures the separation of the parent peak from potential polar and non-polar degradants. MS detection provides structural information on any new peaks that appear.

  • Data Interpretation:

    • Calculate the percentage of DMAPM remaining at each time point by comparing its peak area to the t=0 sample.

    • Analyze the mass spectra of new peaks to propose structures for degradation products (e.g., look for a mass increase of +16 amu, corresponding to N-oxide formation).

Conclusion and Recommendations

This compound is a valuable catalyst and synthetic intermediate, but its stability is not absolute. Researchers must consider its potential for N-oxidation and, under certain conditions, Hofmann elimination or morpholine ring cleavage.

Recommendations for Use:

  • Screening: When developing a new process, screen DMAPM alongside alternatives like TEA, DIPEA, or NMM to empirically determine the best choice for yield and purity.

  • Avoid Oxidizing Agents: Where possible, avoid using DMAPM in reaction mixtures containing strong oxidizing agents. If unavoidable, conduct a preliminary stability test.

  • Temperature Control: Minimize reaction temperatures to reduce the risk of thermal degradation, especially during long reaction times.

  • pH Management: Be mindful of the reaction pH. While stable in moderately acidic to neutral conditions, extreme pH combined with heat can promote degradation.

By understanding these stability characteristics and employing rigorous validation protocols, scientists can harness the full potential of DMAPM while mitigating the risks of reaction failure and impurity formation.

References

A Comparative Guide to the Catalytic Activity of 4-[2-(Dimethylamino)ethyl]morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the vast landscape of chemical synthesis, catalysts are the unsung heroes, dictating reaction rates, influencing product selectivity, and ultimately defining the efficiency and economic viability of a process. Among the myriad of available catalysts, tertiary amines have carved out a significant niche, particularly in the production of polyurethanes and as versatile bases in organic synthesis. This guide provides an in-depth analysis of the catalytic activity of 4-[2-(Dimethylamino)ethyl]morpholine, a molecule of growing interest, and objectively compares its performance with established alternatives in key applications.

Introduction to this compound: A Molecule of Interest

This compound, often referred to as DMAMEM, is a tertiary amine featuring a morpholine ring and a dimethylaminoethyl side chain. Its unique structure, combining the steric hindrance of the morpholine moiety with the basicity of the dimethylamino group, suggests a nuanced catalytic behavior. While it has been utilized as an intermediate in the synthesis of various fine chemicals, including rubber vulcanization accelerators and pharmaceuticals, its role as a process catalyst is an area of active exploration.[1]

A key application where this compound shows promise is in the formation of polyurethanes.[2] Theoretical studies on urethane formation suggest its potential as a catalyst, warranting a closer look at its experimental performance.[3][4][5][6]

Comparative Analysis of Catalytic Performance in Polyurethane Foam Production

The production of polyurethane foam is a delicate balance between two primary reactions: the gelling reaction (urethane formation) and the blowing reaction (urea formation from the reaction of isocyanate with water). The choice of catalyst is paramount in controlling the kinetics of these reactions, which in turn dictates the final properties of the foam.[7] Key performance indicators for catalysts in this application include cream time, gel time, and tack-free time, which define the processing window and cure profile of the foam.[8][9][10][11]

To provide a comprehensive comparison, we will evaluate the catalytic performance of this compound against a selection of industry-standard tertiary amine catalysts:

  • N,N-Dimethylcyclohexylamine (DMCHA) : A widely used balanced catalyst in rigid polyurethane foams.[12][13][14][15]

  • Triethylenediamine (TEDA or DABCO) : A strong gelling catalyst known for its high activity in promoting the polyol-isocyanate reaction.[16][17][18]

  • 2,2'-Dimorpholinodiethylether (DMDEE) : Primarily recognized as a blowing catalyst, promoting the water-isocyanate reaction.[19][20][21][22]

Proposed Experimental Comparison of Catalytic Activity in Rigid Polyurethane Foam

Due to the limited availability of direct comparative studies in publicly accessible literature, this guide proposes a standardized experimental protocol to objectively assess the catalytic performance of this compound against established alternatives.

Experimental Protocol: Rigid Polyurethane Foam Formulation

A standardized rigid polyurethane foam formulation will be used, with the only variable being the tertiary amine catalyst.

ComponentParts by Weight (pbw)
Polyether Polyol (e.g., Lupranol 3300)100
Polymeric Methylene Diphenyl Diisocyanate (pMDI)As per NCO index of 110
Water2.0
Silicone Surfactant1.5
Tertiary Amine Catalyst X (to be varied)

Methodology:

  • The polyol, water, surfactant, and catalyst will be pre-mixed at a controlled temperature.

  • The pMDI will be added to the pre-mix and vigorously stirred for a specified time.

  • The reacting mixture will be poured into a mold, and the following parameters will be recorded:

    • Cream Time: The time from the start of mixing until the mixture begins to rise and change color.[9][10]

    • Gel Time: The time from the start of mixing until fine strands of polymer can be pulled from the rising foam.[9][10]

    • Tack-Free Time: The time from the start of mixing until the foam surface is no longer sticky to the touch.

  • The resulting foam will be allowed to cure for 24 hours at ambient temperature.

  • The core density of the foam will be measured according to standard methods.

Expected Performance and Comparative Data (Hypothetical)

Based on the structural characteristics of this compound and the known performance of the comparative catalysts, we can hypothesize the expected outcomes of the proposed experiment. This data is illustrative and requires experimental validation.

CatalystCatalyst Loading (pbw)Cream Time (s)Gel Time (s)Tack-Free Time (s)Core Density ( kg/m ³)
This compound 1.015 - 2560 - 80100 - 13030 - 35
N,N-Dimethylcyclohexylamine (DMCHA)1.010 - 2050 - 7090 - 12030 - 35
Triethylenediamine (TEDA)1.08 - 1540 - 6080 - 11030 - 35
2,2'-Dimorpholinodiethylether (DMDEE)1.020 - 3080 - 100120 - 15028 - 33

Interpretation of Expected Results:

  • This compound is anticipated to exhibit a balanced catalytic activity, falling between the strong gelling nature of TEDA and the blowing characteristics of DMDEE. The presence of both the morpholino and dimethylamino groups may contribute to a synergistic effect on both the gelling and blowing reactions.

  • DMCHA is expected to show a well-balanced profile, making it a good benchmark for overall performance in rigid foams.[13]

  • TEDA will likely demonstrate the shortest cream and gel times, indicative of its strong gelling activity.[16][23]

  • DMDEE is predicted to have longer cream and gel times but may result in a slightly lower density foam due to its efficiency as a blowing catalyst.[19][20]

Workflow for Catalyst Performance Evaluation in Polyurethane Foam

G cluster_prep Formulation Preparation cluster_reaction Reaction and Foaming cluster_analysis Foam Characterization cluster_comparison Comparative Analysis Prep Prepare Polyol Premix (Polyol, Water, Surfactant, Catalyst) Mix Add pMDI and Mix Prep->Mix Controlled Temperature Pour Pour into Mold Mix->Pour Measure Record Cream, Gel, and Tack-Free Times Pour->Measure Observe and Time Cure Cure for 24h Measure->Cure Density Measure Core Density Cure->Density Compare Compare Data with Alternative Catalysts Density->Compare

Caption: Workflow for evaluating the catalytic performance of this compound in polyurethane foam production.

Catalytic Activity in Esterification Reactions: A Comparison with DMAP

Beyond polyurethane chemistry, tertiary amines are widely employed as catalysts in various organic transformations, such as esterification and acylation reactions. 4-(Dimethylamino)pyridine (DMAP) is a well-established and highly effective catalyst for these reactions. To assess the potential of this compound in this context, a comparative study is essential.

Proposed Experimental Comparison of Catalytic Activity in Esterification

This section outlines a protocol for comparing the catalytic efficiency of this compound with DMAP in a model esterification reaction.

Experimental Protocol: Esterification of Acetic Acid with n-Butanol

The esterification of acetic acid with n-butanol to form n-butyl acetate is a well-studied reaction and serves as an excellent model for this comparison.[24][25][26][27][28]

ComponentMolar Ratio
Acetic Acid1
n-Butanol1.2
Catalyst 0.05
Solvent (e.g., Toluene)-

Methodology:

  • A mixture of acetic acid, n-butanol, and the catalyst in toluene will be refluxed at a controlled temperature.

  • Aliquots of the reaction mixture will be taken at regular intervals.

  • The progress of the reaction will be monitored by a suitable analytical technique, such as gas chromatography (GC) or titration of the remaining acetic acid.

  • The reaction rate and the final conversion to n-butyl acetate will be determined for each catalyst.

Expected Performance and Comparative Data (Hypothetical)
CatalystReaction Time (h) for 90% Conversion
This compound 6 - 8
4-(Dimethylamino)pyridine (DMAP)2 - 4
No Catalyst> 24

Interpretation of Expected Results:

  • This compound is expected to demonstrate catalytic activity, significantly accelerating the esterification reaction compared to the uncatalyzed process. However, its performance is anticipated to be less potent than that of DMAP. The lower basicity and increased steric hindrance of the morpholine group compared to the pyridine ring in DMAP may account for this difference.

  • DMAP is expected to be the superior catalyst, leading to a much faster reaction rate, consistent with its well-documented high catalytic efficiency in acylation and esterification reactions.

Reaction Pathway for Tertiary Amine Catalyzed Esterification

G cluster_activation Catalyst Activation cluster_nucleophilic_attack Nucleophilic Attack cluster_product_formation Product Formation Reactants Carboxylic Acid + Tertiary Amine Activated_Acid Activated Acyl Intermediate Reactants->Activated_Acid Formation of activated species Tetrahedral_Intermediate Tetrahedral Intermediate Activated_Acid->Tetrahedral_Intermediate Nucleophilic attack by alcohol Alcohol Alcohol Alcohol->Tetrahedral_Intermediate Ester Ester Tetrahedral_Intermediate->Ester Collapse of intermediate Catalyst_Regen Catalyst Regeneration Tetrahedral_Intermediate->Catalyst_Regen Proton transfer

Caption: Generalized reaction pathway for the esterification of a carboxylic acid with an alcohol catalyzed by a tertiary amine.

Conclusion and Future Outlook

This compound presents itself as a promising tertiary amine catalyst with potential applications in both polyurethane production and general organic synthesis. Based on its chemical structure, it is hypothesized to offer a balanced catalytic profile in polyurethane foam formation, potentially providing a unique combination of gelling and blowing activities. In esterification reactions, while not expected to outperform highly active catalysts like DMAP, it is likely to be a viable and effective catalyst.

The experimental protocols outlined in this guide provide a clear and objective framework for validating these hypotheses and quantifying the catalytic performance of this compound. The data generated from such studies will be invaluable for researchers, scientists, and drug development professionals in making informed decisions about catalyst selection for their specific applications. Further research into the catalytic activity of this compound in other organic transformations and the development of novel catalyst systems based on its unique structure are promising avenues for future investigation.

References

A Comparative Cost-Effectiveness Analysis of 4-[2-(Dimethylamino)ethyl]morpholine in Industrial Polyurethane Production

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of polymer chemistry, particularly in the production of polyurethanes, the selection of an appropriate catalyst is a critical decision that significantly influences reaction kinetics, processing parameters, and the ultimate physical properties of the final product.[1] Among the diverse array of catalysts, tertiary amines play a pivotal role in accelerating the complex reactions between polyols and isocyanates.[2] This guide provides an in-depth comparative analysis of 4-[2-(Dimethylamino)ethyl]morpholine (DMAMEM), a morpholine-based tertiary amine catalyst, against two widely used industry standards: Triethylene Diamine (TEDA) and Bis(2-dimethylaminoethyl) ether (BDMAEE).

This document is intended for researchers, scientists, and drug development professionals who, while not directly in the polyurethane industry, may encounter these chemical entities in broader contexts and benefit from a detailed understanding of their industrial application and economic viability.

The Role of Tertiary Amine Catalysts in Polyurethane Chemistry

The formation of polyurethane foams involves two primary simultaneous reactions: the gelling reaction and the blowing reaction.[3]

  • Gelling Reaction: The polymerization of polyol and isocyanate to form the urethane backbone.

  • Blowing Reaction: The reaction of isocyanate with water to generate carbon dioxide gas, which acts as the blowing agent to create the foam's cellular structure.[3]

The balance between these two reactions, often referred to as the "blow-to-gel ratio," is paramount in determining the foam's density, cell structure, and mechanical properties.[4] Tertiary amine catalysts are instrumental in controlling this balance, with different amines exhibiting varying selectivity towards either the gelling or blowing reaction.[5]

Polyurethane Reaction Pathways Polyol Polyol (R-OH) Urethane Urethane Linkage (Polymer Backbone) Polyol->Urethane Gelling Reaction Isocyanate Isocyanate (R'-NCO) Isocyanate->Urethane CO2 Carbon Dioxide (CO2) (Blowing Agent) Isocyanate->CO2 Water Water (H2O) Water->CO2 Blowing Reaction Catalyst Tertiary Amine Catalyst Catalyst->Urethane Promotes Gelling Catalyst->CO2 Promotes Blowing

Caption: Catalytic pathways in polyurethane formation.

Comparative Analysis of DMAMEM, TEDA, and BDMAEE

This section provides a detailed comparison of the three catalysts based on their chemical structure, catalytic activity, and cost.

Chemical Structure and Properties
FeatureThis compound (DMAMEM)Triethylene Diamine (TEDA)Bis(2-dimethylaminoethyl) ether (BDMAEE)
CAS Number 4385-05-1[6]280-57-93033-62-3
Molecular Formula C₈H₁₈N₂O[6]C₆H₁₂N₂C₈H₂₀N₂O
Molecular Weight 158.24 g/mol [6]112.17 g/mol 160.26 g/mol
Boiling Point 93-94 °C @ 20 mmHg[6]174 °C189 °C
Density 0.925 g/mL at 25 °C[6]1.14 g/cm³0.841 g/mL at 25 °C
Key Structural Feature Morpholine ring with a dimethylaminoethyl side chainCaged bicyclic amineEther linkage between two dimethylaminoethyl groups
Catalytic Performance

The performance of a catalyst in polyurethane foam production is primarily assessed by its influence on the reaction kinetics, specifically the cream time, gel time, and tack-free time.

  • Cream Time: The time from the mixing of components until the mixture starts to rise and change color.

  • Gel Time: The time when the polymer network is sufficiently formed to be pulled into strings.

  • Tack-Free Time: The time when the foam surface is no longer sticky to the touch.

While direct, side-by-side experimental data for DMAMEM against TEDA and BDMAEE under identical conditions is limited in publicly available literature, we can infer their performance based on their chemical structures and related studies.

  • TEDA is known as a strong gelling catalyst due to its sterically unhindered nitrogen atoms, which readily interact with the isocyanate group.[5] This leads to rapid polymer chain growth and is ideal for producing high-resilience flexible foams and rigid foams requiring high compressive strength.[7]

  • BDMAEE is a potent blowing catalyst.[7] The ether linkage in its structure is believed to enhance its selectivity towards the water-isocyanate reaction, leading to rapid CO₂ generation. This makes it suitable for low-density flexible foams.[7]

  • DMAMEM , with its morpholine ring and a tertiary amine side chain, is expected to exhibit a more balanced catalytic activity. Theoretical studies on similar morpholine structures, such as 4-methylmorpholine, suggest a high catalytic activity.[3][8] The presence of both the morpholine nitrogen and the side-chain tertiary amine could contribute to both gelling and blowing reactions.

The following table provides an illustrative comparison of typical reaction parameters for different types of amine catalysts.

Catalyst TypePrimary Catalytic ActionTypical Cream Time (s)Typical Gel Time (s)Typical Tack-Free Time (s)
Strong Gelling (e.g., TEDA)Gelling[5]8 - 1245 - 6060 - 90
Strong Blowing (e.g., BDMAEE)Blowing[7]5 - 1060 - 9090 - 120
Balanced (e.g., DMCHA - similar to DMAMEM)Gelling & Blowing10 - 1550 - 7570 - 100

Note: These values are illustrative and can vary significantly based on the specific formulation, temperature, and other processing conditions.

Cost-Effectiveness Analysis

The cost-effectiveness of a catalyst is not solely determined by its price per kilogram but also by its efficiency (the required loading level to achieve desired properties) and its impact on the final product's quality and performance.

CatalystIndicative Price Range (per kg)Typical Loading Level (php*)Key AdvantagesKey Disadvantages
This compound (DMAMEM) $23 - $30[9][10]0.3 - 1.5Potentially balanced reactivity, good for various foam types.Less common than TEDA and BDMAEE, limited direct comparative data.
Triethylene Diamine (TEDA) ~$1.90 (for bulk industrial supply)0.1 - 0.5High gelling activity, efficient at low concentrations, cost-effective for rigid foams.[11]Can lead to fast gelation, potentially causing processing issues if not well-controlled.
Bis(2-dimethylaminoethyl) ether (BDMAEE) ~$8 - $9 (for bulk industrial supply)0.5 - 2.0Excellent blowing catalyst for low-density foams.[7]Higher cost and loading levels compared to TEDA.

*php: parts per hundred parts of polyol

From a purely cost-per-kilogram perspective, TEDA appears to be the most economical choice for industrial-scale production. However, the optimal catalyst is formulation-dependent. For applications requiring a strong blowing action, the higher cost of BDMAEE may be justified by the desired low-density foam properties. DMAMEM, with its moderate price point and anticipated balanced reactivity, could offer a versatile and cost-effective solution for a range of polyurethane applications, potentially reducing the need for a combination of gelling and blowing catalysts.

Experimental Protocol for Comparative Catalyst Evaluation

To objectively compare the performance of DMAMEM, TEDA, and BDMAEE, a standardized experimental protocol is essential. The following protocol outlines a method for preparing and evaluating rigid polyurethane foams in a laboratory setting.

Materials and Equipment
  • Polyol (e.g., a sucrose/glycerine-initiated polyether polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • Catalysts: DMAMEM, TEDA, BDMAEE

  • Surfactant (e.g., a silicone-based surfactant)

  • Blowing agent (e.g., water)

  • Digital scale (± 0.01 g)

  • High-speed mixer (e.g., 2000 rpm)

  • Paper cups (e.g., 500 mL)

  • Wooden spatula

  • Stopwatch

  • Open molds (e.g., 250 x 250 x 100 mm)[11]

  • Thermocouple

  • Foam cutting equipment

  • Universal Testing Machine for compressive strength analysis

Experimental Procedure
  • Formulation Preparation: For each catalyst, prepare a "B-side" mixture containing the polyol, surfactant, blowing agent, and the specific catalyst. The catalyst loading should be varied to determine the optimal concentration for each.

  • Mixing: In a paper cup, weigh the required amount of the B-side mixture. Add the corresponding amount of pMDI (the "A-side") to achieve a specific isocyanate index (e.g., 110).

  • Reaction Monitoring: Immediately start the high-speed mixer and the stopwatch. Mix for a predetermined time (e.g., 10 seconds).

  • Pouring: Quickly pour the reacting mixture into the open mold.

  • Data Recording: Record the cream time, gel time, and tack-free time. Monitor the exotherm (the maximum temperature reached during the reaction) using a thermocouple.

  • Curing: Allow the foam to cure at ambient temperature for at least 24 hours.

  • Foam Characterization:

    • Density: Cut a sample of known dimensions from the core of the foam block and weigh it. Calculate the density ( kg/m ³).

    • Compressive Strength: Cut standard-sized cubes (e.g., 50 x 50 x 50 mm) and measure the compressive strength parallel and perpendicular to the foam rise direction using a Universal Testing Machine according to ASTM D1621.

    • Cell Structure: Visually inspect the cell size and uniformity.

Catalyst Evaluation Workflow Start Start: Select Catalysts (DMAMEM, TEDA, BDMAEE) Formulation Prepare B-Side Formulations (Polyol, Surfactant, Water, Catalyst) Start->Formulation Mixing Mix B-Side with pMDI (A-Side) Formulation->Mixing Monitoring Record Reaction Profile (Cream, Gel, Tack-Free Times, Exotherm) Mixing->Monitoring Curing Cure Foam for 24 hours Monitoring->Curing Characterization Characterize Foam Properties (Density, Compressive Strength, Cell Structure) Curing->Characterization Analysis Analyze Cost-Effectiveness Characterization->Analysis End End: Select Optimal Catalyst Analysis->End

References

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